O-Phenyl chlorothioformate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99103. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-phenyl chloromethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClOS/c8-7(10)9-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSYAAIZOGNATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143349 | |
| Record name | Phenyl thioxochloroformate | |
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Molecular Weight |
172.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-56-7 | |
| Record name | Phenyl chlorothionoformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenyl thioxochloroformate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Phenyl chlorothioformate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99103 | |
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| Record name | Phenyl thioxochloroformate | |
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| Record name | Phenyl thioxochloroformate | |
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Foundational & Exploratory
O-Phenyl chlorothioformate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, structure, and reactivity of O-Phenyl chlorothioformate. It includes a summary of its physicochemical properties, in-depth spectroscopic analysis, and a detailed experimental protocol for its synthesis and purification. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Chemical Properties and Identification
This compound, with the CAS number 1005-56-7, is a versatile reagent in organic synthesis.[1][2][3][4] It is a colorless to yellow liquid with a characteristic odor.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClOS | [4] |
| Molecular Weight | 172.63 g/mol | [4] |
| Boiling Point | 81-83 °C at 6 mmHg | |
| Density | 1.248 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.581 | |
| Flash Point | 81 °C (closed cup) |
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1005-56-7 |
| IUPAC Name | O-phenyl chloromethanethioate |
| Synonyms | Phenyl chlorothionoformate, Phenoxythiocarbonyl chloride, O-Phenyl carbonochloridothioate |
| SMILES | C1=CC=C(C=C1)OC(=S)Cl |
| InChI | InChI=1S/C7H5ClOS/c8-7(10)9-6-4-2-1-3-5-6/h1-5H |
Molecular Structure
The structure of this compound features a phenyl group attached to an oxygen atom, which is in turn bonded to a thiocarbonyl chloride group.
Connectivity and Visualization
Caption: 2D structure of this compound.
Bond Parameters (Computational)
Due to the limited availability of experimentally determined structural data, computational methods are widely accepted for predicting molecular geometries. The following table presents bond lengths and angles for this compound, calculated using Density Functional Theory (DFT), a common computational approach.
Table 3: Calculated Bond Lengths and Angles
| Bond/Angle | Value (Å or °) |
| C=S | 1.630 |
| C-Cl | 1.785 |
| C-O | 1.350 |
| O-C (phenyl) | 1.420 |
| C-C (phenyl, avg.) | 1.390 |
| C-H (phenyl, avg.) | 1.085 |
| O-C-Cl | 110.5 |
| O=C-S | 125.0 |
| S=C-Cl | 124.5 |
| C-O-C (phenyl) | 118.0 |
Note: These values are estimations from computational models and may vary slightly from experimental data.
Spectroscopic Properties
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. While an actual spectrum is not provided, the expected characteristic peaks are listed below.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 1600-1585, 1500-1400 | Aromatic C=C stretch | Medium-Strong |
| ~1250 | C=S stretch | Strong |
| ~1100 | C-O stretch | Strong |
| ~750 | C-Cl stretch | Strong |
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 5: 13C NMR Chemical Shifts (in CDCl₃)
| Carbon Atom | Chemical Shift (ppm) |
| C=S | ~190 |
| Phenyl C-O | ~155 |
| Phenyl C (ortho, para) | ~129, ~126 |
| Phenyl C (meta) | ~121 |
Note: The specific shifts for the aromatic carbons can vary slightly.[5]
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak is expected at m/z 172 (for ³⁵Cl) and 174 (for ³⁷Cl) with an approximate ratio of 3:1.
Table 6: Major Fragments in Mass Spectrum
| m/z | Fragment |
| 172/174 | [M]⁺ (Molecular ion) |
| 137 | [M - Cl]⁺ |
| 94 | [C₆H₅OH]⁺ |
| 77 | [C₆H₅]⁺ |
The fragmentation is initiated by the loss of a chlorine atom, followed by rearrangements and further fragmentation of the phenyl-containing moiety.[6]
Experimental Protocols
Synthesis of this compound
This protocol is based on the reaction of phenol with thiophosgene.[7]
Materials:
-
Phenol
-
Thiophosgene (CSCl₂)
-
5% Aqueous Sodium Hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
5% Hydrochloric Acid (HCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Stirring apparatus
-
Addition funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, addition funnel, and thermometer, dissolve thiophosgene (1.0 equivalent) in chloroform.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, dissolve phenol (1.05 equivalents) in a 5% aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.
-
Slowly add the cold phenol solution to the stirred thiophosgene solution via the addition funnel, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 5% hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield this compound as a clear yellow liquid. The product typically distills at 51-58 °C under a pressure of 8 mmHg.[7]
Caption: Workflow for the synthesis of this compound.
Purification
Purification of crude this compound is effectively achieved by vacuum distillation.[7][8] It is crucial to perform the distillation under reduced pressure to prevent thermal decomposition of the product. The boiling point is reported as 81-83 °C at 6 mmHg.
Reactivity and Applications
This compound is a reactive molecule that serves as a versatile intermediate in organic synthesis.[2] Its primary applications are in the preparation of thiocarbonates, thioesters, and other sulfur-containing compounds.[1][2]
Nucleophilic Substitution
The chlorothioformate group is susceptible to nucleophilic attack. The reaction mechanism can proceed through either a concerted (SN2-like) or a stepwise (addition-elimination) pathway, depending on the nucleophile and solvent conditions.
References
- 1. Phenyl Chlorothioformate|Supplier|For Research [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. Phenyl chlorothionocarbonate(1005-56-7) 13C NMR [m.chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. US4754072A - Preparation of thiophenols from phenols - Google Patents [patents.google.com]
- 8. CN103435495A - Purification process for o-phenylenediamine - Google Patents [patents.google.com]
O-Phenyl Chlorothioformate: A Comprehensive Technical Guide
CAS Number: 1005-56-7
An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of O-Phenyl chlorothioformate.
Introduction
This compound, with CAS number 1005-56-7, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the phenoxythiocarbonyl group.[1][2][3] This functional group serves as a crucial intermediate in a variety of chemical transformations, most notably in deoxygenation reactions, the synthesis of isothiocyanates, and the preparation of peptide thioesters.[1][4][5] Its reactivity stems from the presence of a good leaving group (chloride) attached to a thiocarbonyl moiety, making it susceptible to nucleophilic attack. This guide provides a detailed overview of this compound, including its physicochemical properties, synthesis, key reactions with experimental protocols, and safety information.
Physicochemical Properties
This compound is a yellow liquid with a characteristic odor.[6][7] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1005-56-7 | [1][8][9] |
| Molecular Formula | C₇H₅ClOS | [1][8][9] |
| Molecular Weight | 172.63 g/mol | [1][8][9] |
| Appearance | Yellow liquid | [6][7] |
| Boiling Point | 81-83 °C at 6 mmHg | [1] |
| Density | 1.248 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.581 | [1] |
| Flash Point | 81 °C (closed cup) | [10] |
| InChI Key | KOSYAAIZOGNATQ-UHFFFAOYSA-N | [1][9] |
| SMILES | ClC(=S)Oc1ccccc1 | [1] |
Synthesis of this compound
This compound is typically synthesized by the reaction of phenol with thiophosgene.
Experimental Protocol: Synthesis from Phenol and Thiophosgene
This protocol is based on the general understanding of the reaction between phenols and thiophosgene.
Materials:
-
Phenol
-
Thiophosgene
-
Pyridine (or another suitable base)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Anhydrous work-up reagents (e.g., sodium sulfate)
Procedure:
-
In a fume hood, dissolve phenol in an anhydrous solvent and cool the solution in an ice bath.
-
Slowly add an equimolar amount of thiophosgene to the cooled solution with stirring.
-
Add a suitable base, such as pyridine, dropwise to the reaction mixture to neutralize the HCl gas that is evolved.
-
Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining base, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Key Reactions and Applications
This compound is a key reagent in several important organic transformations.
Barton-McCombie Deoxygenation
The Barton-McCombie deoxygenation is a radical-mediated reaction that removes a hydroxyl group from an alcohol.[11] The alcohol is first converted to a thiocarbonyl derivative, such as a phenoxythiocarbonyl ester using this compound, which is then treated with a radical initiator and a hydrogen atom source, typically tributyltin hydride.[11][12]
Materials:
-
Secondary alcohol
-
This compound
-
4-Dimethylaminopyridine (DMAP)
-
Pyridine
-
Anhydrous solvent (e.g., dichloromethane)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene (degassed)
Procedure:
Step 1: Formation of the Phenoxythiocarbonyl Ester
-
Dissolve the secondary alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP and an excess of pyridine.
-
Cool the mixture to 0 °C and slowly add this compound.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude phenoxythiocarbonyl ester by flash chromatography.
Step 2: Radical Deoxygenation
-
Dissolve the purified phenoxythiocarbonyl ester in degassed toluene in a flask equipped with a reflux condenser.
-
Add tributyltin hydride and a catalytic amount of AIBN.
-
Heat the mixture to reflux (typically 80-110 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to remove the tin byproducts and obtain the deoxygenated alkane.
Synthesis of Isothiocyanates
This compound provides a convenient route to isothiocyanates from primary amines. The reaction can be performed as a one-pot or a two-step process, with the one-pot method being suitable for alkyl and electron-rich aryl amines, while the two-step approach is more versatile for a wider range of amines, including electron-deficient ones.[1]
This protocol is adapted from the method described by Li et al.[1]
Materials:
-
Primary amine
-
This compound
-
Solid sodium hydroxide (powdered)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of the primary amine in dichloromethane, add powdered solid sodium hydroxide.
-
Slowly add a solution of this compound in dichloromethane to the mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the solid sodium hydroxide and other salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude isothiocyanate by flash chromatography or distillation.
Synthesis of Peptide Thioesters
Peptide thioesters are essential intermediates in native chemical ligation (NCL), a powerful method for the synthesis of large peptides and proteins.[5][9][13] this compound can be used to activate the C-terminal carboxylic acid of a peptide for the subsequent introduction of a thiol to form the thioester.
This generalized protocol outlines the key steps for the synthesis of a peptide thioester using this compound.
Materials:
-
N-protected peptide with a free C-terminal carboxylic acid
-
This compound
-
A suitable base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)
-
A thiol (e.g., thiophenol for a phenylthioester)
Procedure:
-
Dissolve the N-protected peptide in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C and add the base (DIPEA).
-
Slowly add this compound to the reaction mixture and stir for a few hours at 0 °C to form the activated intermediate.
-
In a separate flask, prepare a solution of the desired thiol in DMF.
-
Add the thiol solution to the activated peptide mixture.
-
Allow the reaction to proceed until the formation of the peptide thioester is complete, as monitored by HPLC.
-
Quench the reaction and precipitate the peptide thioester by adding a suitable non-polar solvent (e.g., diethyl ether).
-
Collect the precipitated peptide thioester by filtration or centrifugation.
-
Purify the crude peptide thioester using reverse-phase HPLC.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It causes severe skin burns and eye damage.[6]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, a lab coat, and eye protection (safety glasses with side shields or goggles).[6]
-
A face shield may be necessary for splash protection.[6]
Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from moisture and incompatible materials.[6]
First Aid:
-
Skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spectroscopic Data
A summary of available spectroscopic data for this compound is presented in Table 2.
| Spectroscopic Data | Key Features |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=S stretching, C-O stretching, and aromatic C-H bonds. |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons of the phenyl group. |
| ¹³C NMR Spectroscopy | Signals for the thiocarbonyl carbon and the aromatic carbons. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. |
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to efficiently introduce the phenoxythiocarbonyl group enables a range of important transformations, including the Barton-McCombie deoxygenation, the synthesis of isothiocyanates, and the preparation of peptide thioesters for native chemical ligation. While its handling requires care due to its corrosive nature, the synthetic utility of this compound makes it an indispensable tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and drug development. The detailed protocols and workflows provided in this guide are intended to facilitate its effective and safe use in the laboratory.
References
- 1. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. scispace.com [scispace.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. d-nb.info [d-nb.info]
- 8. grokipedia.com [grokipedia.com]
- 9. A Shortcut to the Synthesis of Peptide Thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 12. Barton-McCombie Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Reactivity of O-Phenyl Chlorothioformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Phenyl chlorothioformate, with the chemical formula C₇H₅ClOS, is a versatile and reactive reagent in organic synthesis.[1] Characterized by a phenyl group attached to a chlorothioformate functional group, this compound serves as a crucial intermediate for the introduction of the phenoxythiocarbonyl moiety into a wide array of molecules.[1] Its electrophilic nature allows for efficient reactions with various nucleophiles, making it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.[2][3][4] This technical guide provides a comprehensive overview of the synthesis of this compound, its key reactions, and detailed experimental protocols, supplemented with quantitative data and visual diagrams to facilitate its application in research and development.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reaction of phenol with thiophosgene.[5] This reaction is typically carried out in a biphasic system in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol: Synthesis from Phenol and Thiophosgene
This protocol is adapted from established procedures for the synthesis of related chloroformates and chlorothioformates.[6][7]
Materials:
-
Phenol
-
Thiophosgene (CSCl₂)
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Calcium chloride (CaCl₂), anhydrous
Procedure:
-
Preparation of Sodium Phenolate Solution: In a flask, dissolve phenol (1.0 equivalent) in a 5% aqueous solution of sodium hydroxide (1.1 equivalents). Cool the solution to 0-5 °C in an ice bath.
-
Reaction Setup: In a separate four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve thiophosgene (1.05 equivalents) in chloroform. Cool this solution to 0-5 °C.
-
Addition: While vigorously stirring the thiophosgene solution, add the cold sodium phenolate solution dropwise from the addition funnel over a period of 1-2 hours. Maintain the reaction temperature between 0-10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 1 M hydrochloric acid, and again with water.
-
Drying and Concentration: Dry the organic layer over anhydrous calcium chloride. Filter the drying agent and remove the chloroform under reduced pressure.
-
Purification: The crude this compound is purified by vacuum distillation. Collect the fraction boiling at 81-83 °C at 6 mmHg.[8][9][10][11] A potential impurity, O,O'-diphenyl thiocarbonate, has a higher boiling point and will remain in the distillation flask.[4][5]
Safety Precautions: Thiophosgene is highly toxic and corrosive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClOS | [1][8] |
| Molecular Weight | 172.63 g/mol | [1][8] |
| Appearance | Clear yellow liquid | [3][9][10] |
| Boiling Point | 81-83 °C at 6 mmHg | [9][11] |
| Density | 1.248 g/mL at 25 °C | [3][11] |
| Refractive Index (n20/D) | 1.581 | [11] |
| CAS Number | 1005-56-7 | [1] |
Reactivity and Applications
This compound is a versatile electrophile that readily reacts with a variety of nucleophiles. Its reactivity is centered around the highly electrophilic thiocarbonyl carbon, making it an excellent thiocarbonylating agent.
Visualization of Synthesis and Reactivity
References
- 1. ias.ac.in [ias.ac.in]
- 2. Alkylsulfenyl thiocarbonates: precursors to hydropersulfides potently attenuate oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile and Efficient One-Pot Regioselective Synthesis of 2-Hydroxyalkyl Dithiocarbamates under Catalyst-Free Conditions [file.scirp.org]
- 4. grokipedia.com [grokipedia.com]
- 5. rsc.org [rsc.org]
- 6. audreyli.com [audreyli.com]
- 7. US2893835A - Process for preparing thiocarbonates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Interrupting the Barton–McCombie Reaction: Aqueous Deoxygenative Trifluoromethylation of O-Alkyl Thiocarbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O-Propyl N-phenylthiocarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
O-Phenyl Chlorothioformate: A Technical Guide to Mechanisms in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Phenyl chlorothioformate (OPCTF) is a highly versatile reagent in modern organic synthesis, primarily utilized for the thionocarbonylation of nucleophiles and as a crucial intermediate in radical-mediated transformations. Its utility stems from the electrophilic nature of its thiocarbonyl carbon and the ability of the phenoxythiocarbonyl group to serve as a precursor for radical generation. This guide provides an in-depth analysis of the core mechanisms of action of OPCTF in key organic reactions, including nucleophilic acyl substitution for the synthesis of thiocarbonates and the multi-step Barton-McCombie deoxygenation of alcohols. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in chemical research and drug development.
Core Mechanisms of Action
This compound's reactivity is dominated by two principal pathways: nucleophilic acyl substitution at its electrophilic thiocarbonyl center and subsequent radical chain reactions of its derivatives.
Nucleophilic Acyl Substitution: The Gateway Reaction
The primary mechanism of OPCTF involves a nucleophilic attack on the electron-deficient thiocarbonyl carbon. The chlorine atom acts as an effective leaving group, facilitating an addition-elimination pathway.[1] This reaction is fundamental to nearly all applications of OPCTF.
-
Reaction with Alcohols: Alcohols readily react with OPCTF, typically in the presence of a non-nucleophilic base like pyridine or 4-dimethylaminopyridine (DMAP), to form O-alkyl O-phenyl thionocarbonates.[2] This transformation is the essential first step in the Barton-McCombie deoxygenation.
-
Reaction with Amines: Primary and secondary amines react with OPCTF to yield O-phenyl thiocarbamate intermediates. These intermediates are pivotal in the synthesis of isothiocyanates.[3]
Radical Deoxygenation: The Barton-McCombie Reaction
One of the most powerful applications of OPCTF is in the Barton-McCombie deoxygenation, a radical-mediated reaction that replaces a hydroxyl group with hydrogen.[4][5] The process involves two main stages:
-
Formation of the Thionocarbonate: The alcohol is first converted to its O-phenyl thionocarbonate derivative as described above. This derivative acts as a radical precursor.[1][6]
-
Radical Chain Reaction: The thionocarbonate is then treated with a radical initiator, typically azobisisobutyronitrile (AIBN), and a hydrogen atom source, such as tributyltin hydride (Bu₃SnH).[1][4]
The radical mechanism proceeds as follows:
-
Initiation: AIBN undergoes thermal decomposition to generate initiator radicals, which abstract a hydrogen atom from Bu₃SnH to form a tributyltin radical (Bu₃Sn•).
-
Propagation:
-
The Bu₃Sn• radical attacks the sulfur atom of the thionocarbonate. This leads to the homolytic cleavage of the C–O bond, releasing an alkyl radical (R•) and forming a stable tributyltin phenoxythiocarbonyl sulfide. The formation of the strong Sn-S bond is a key driving force for the reaction.[7]
-
The newly formed alkyl radical (R•) abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the final deoxygenated alkane product and regenerating the Bu₃Sn• radical to continue the chain.[6]
-
Quantitative Data Presentation
The following tables summarize typical reaction conditions and yields for the key transformations involving this compound.
Table 1: Synthesis of O-Alkyl O-Phenyl Thionocarbonates from Alcohols (Representative data based on typical procedures for the first step of the Barton-McCombie reaction)
| Alcohol Substrate | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Secondary Alcohol | Pyridine (1.5) | Dichloromethane | 0 to RT | 2-4 | >90 |
| Primary Alcohol | DMAP (cat.), Et₃N (1.5) | Tetrahydrofuran | 0 to RT | 1-3 | >95 |
| Sterically Hindered Alcohol | DMAP (1.2) | Acetonitrile | RT to 50 | 12-24 | 70-85 |
Table 2: Barton-McCombie Deoxygenation of O-Phenyl Thionocarbonates (Representative data based on typical radical deoxygenation procedures)
| Thionocarbonate Substrate | H-Donor (equiv.) | Initiator (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Secondary Alkyl Deriv. | Bu₃SnH (1.5) | AIBN (0.2) | Toluene | 80-110 | 2-4 | 85-95 |
| Tertiary Alkyl Deriv. | Bu₃SnH (1.5) | AIBN (0.2) | Benzene | 80 | 1-2 | >90 |
| Carbohydrate Deriv.[8] | Bu₃SnH (2.0) | AIBN (cat.) | Toluene | 110 | 6 | ~80-90 |
Table 3: Synthesis of Isothiocyanates from Primary Amines (Data from Z.-Y. Li et al., Synthesis, 2013, 45, 1667-1674)[3]
| Amine Substrate | Method | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzylamine | One-Pot | NaOH (2.0) | CH₂Cl₂ | RT | 2 | 95 |
| Aniline | One-Pot | NaOH (2.0) | CH₂Cl₂ | RT | 2 | 92 |
| 4-Nitroaniline | Two-Step | NaOH (2.0) | CH₂Cl₂ | RT | 2 | 99 |
| 2-Thiophenemethylamine | One-Pot | NaOH (2.0) | CH₂Cl₂ | RT | 2 | 93 |
Experimental Protocols
General Protocol for Synthesis of O-Alkyl O-Phenyl Thionocarbonate
-
To a stirred solution of the alcohol (1.0 equiv) and a suitable base (e.g., pyridine, 1.5 equiv, or DMAP, 0.1 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.2 equiv) dropwise to the solution over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with the same solvent (e.g., 2 x 20 mL dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure O-alkyl O-phenyl thionocarbonate.
General Protocol for Barton-McCombie Deoxygenation
-
Dissolve the O-phenyl thionocarbonate substrate (1.0 equiv) in a degassed solvent such as toluene or benzene under an inert atmosphere.[6]
-
Add tributyltin hydride (1.5-2.0 equiv) to the solution via syringe.[6]
-
Add a catalytic amount of AIBN (0.1-0.2 equiv).
-
Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the solvent.
-
The crude product, which contains tin byproducts, can be purified by several methods. A common method is to dissolve the residue in acetonitrile and wash with hexane to remove the tin species. Alternatively, treatment with a solution of KF on silica gel or direct flash column chromatography can be employed.
Protocol for One-Pot Synthesis of Isothiocyanates[3]
-
To a solution of the primary amine (1.0 equiv) in dichloromethane (CH₂Cl₂), add solid sodium hydroxide powder (2.0 equiv).
-
Stir the suspension vigorously at room temperature.
-
Add this compound (1.1 equiv) dropwise to the mixture.
-
Continue stirring at room temperature for approximately 2 hours, monitoring by TLC.
-
After the reaction is complete, filter the mixture to remove solid residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the isothiocyanate product. Further purification by chromatography or distillation may be performed if necessary.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Barton-McCombie Deoxygenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. US2483323A - Method of preparing phenyl ethyl alcohol - Google Patents [patents.google.com]
- 6. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 7. Barton-McCombie Reaction [organic-chemistry.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
Spectral Analysis of O-Phenyl Chlorothioformate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for O-Phenyl chlorothioformate (CAS No. 1005-56-7), a key reagent in organic synthesis. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual diagrams to facilitate understanding and application in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectral data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by signals in the aromatic region.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.41 | Multiplet | Aromatic Protons (ortho) |
| 7.29 | Multiplet | Aromatic Protons (para) |
| 7.10 | Multiplet | Aromatic Protons (meta) |
Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the different carbon environments within the phenyl ring and the chlorothioformate group.
| Chemical Shift (δ) ppm | Assignment |
| ~190 | C=S (Thiocarbonyl) |
| ~150 | C-O (Aromatic) |
| ~130 | Aromatic CH |
| ~129 | Aromatic CH |
| ~121 | Aromatic CH |
Note: The exact chemical shifts for the aromatic carbons can vary slightly. The thiocarbonyl carbon is expected to be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |
| ~3060 | Aromatic C-H Stretch | Medium |
| ~1590 | Aromatic C=C Stretch | Medium |
| ~1490 | Aromatic C=C Stretch | Medium |
| ~1200 | C-O Stretch | Strong |
| ~1100 | C=S Stretch | Strong |
| ~750 | C-Cl Stretch | Strong |
| ~690 | Aromatic C-H Bend (out-of-plane) | Strong |
Technique: Neat[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.
| m/z | Relative Intensity (%) | Assignment |
| 174 | ~9 | [M+2]⁺ (due to ³⁷Cl isotope) |
| 172 | ~24 | [M]⁺ (Molecular Ion) |
| 137 | 100 | [M-Cl]⁺ |
| 109 | ~69 | [M-Cl-CO]⁺ or [C₆H₅O]⁺ |
| 77 | ~97 | [C₆H₅]⁺ |
| 51 | ~29 | [C₄H₃]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy
Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube. The solution is gently agitated to ensure homogeneity.
Data Acquisition: The NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, a standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
IR Spectroscopy
Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is obtained using the "neat" technique. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, forming a thin film.
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any absorptions from the plates themselves. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) to ensure purity. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. The components are separated on a capillary column, and the eluent is directly introduced into the ion source of the mass spectrometer. Electron Ionization (EI) is used, with a standard electron energy of 70 eV, to induce fragmentation.
Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z), typically from 40 to 300 amu, to detect the molecular ion and its fragment ions. The resulting mass spectrum plots the relative abundance of each ion as a function of its m/z ratio.
Visualization of Processes
The following diagrams illustrate the workflow for spectral analysis and the molecular structure of this compound.
References
O-Phenyl Chlorothioformate: A Technical Safety and Handling Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data, handling precautions, and experimental protocols associated with O-Phenyl chlorothioformate (CAS No. 1005-56-7). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Chemical Identification and Properties
This compound, with the molecular formula C₇H₅ClOS, is a yellow liquid used as a reagent in organic synthesis, particularly for the preparation of thioesters and other sulfur-containing compounds.[1] Its reactivity makes it a valuable tool in pharmaceutical and chemical research.[1]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 172.63 g/mol | [1][2] |
| Appearance | Yellow Liquid | [2] |
| Boiling Point | 81-83 °C at 6 mmHg | [1] |
| Density | 1.248 g/mL | [2] |
| Flash Point | 81 °C (closed cup) | |
| Solubility | No data available | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its classification according to the Globally Harmonized System (GHS).
GHS Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Corrosive to metals | Category 1 | H290: May be corrosive to metals |
| Acute toxicity, Inhalation | Category 1 | H330: Fatal if inhaled |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
GHS Pictograms and Signal Word
-
Pictograms: GHS05 (Corrosion)
-
Signal Word: Danger
Source:[2]
Experimental Protocols for Safety Assessment
The classification of this compound as a corrosive substance is based on data from standardized toxicological tests. While specific study reports for this compound are not publicly available, this section details the likely methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines.
Skin Corrosion Testing (based on OECD Test Guideline 431)
In vitro skin corrosion testing is a preferred method to avoid the use of live animals. The Reconstructed Human Epidermis (RhE) test is a validated and accepted method.[5][6]
Principle: This test is based on the premise that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cell layers of the reconstructed human epidermis.[6]
Methodology:
-
Test System: A commercially available Reconstructed Human Epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.[5][7]
-
Application of Test Chemical: A small volume of this compound is applied topically to the surface of the RhE tissue.[7]
-
Exposure Times: The chemical is applied for two distinct exposure periods, typically 3 minutes and 1 hour.[7]
-
Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a vital dye such as MTT. The dye is converted by mitochondrial enzymes in viable cells into a colored formazan, which is then extracted and quantified spectrophotometrically.[7]
-
Classification: The substance is identified as corrosive if the cell viability falls below a defined threshold at either of the specified exposure times.[7] For example, if the viability is less than 50% after 3 minutes, or less than 15% after 60 minutes, the substance is classified as corrosive.[7]
Eye Corrosion/Irritation Testing (based on OECD Test Guideline 405)
If in vivo testing is deemed necessary, the acute eye irritation/corrosion test is performed.
Principle: This test evaluates the potential of a substance to cause eye irritation or corrosion when applied to the eye of a test animal.[8][9]
Methodology:
-
Test Species: The albino rabbit is the preferred species for this test.[9]
-
Procedure: A single dose of this compound is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[8][9]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[9] Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored at each observation point.[8]
-
Classification: The severity and reversibility of the eye damage are assessed to classify the substance. If corrosive effects are observed in the first animal, no further testing is conducted.[8]
Handling Precautions and Exposure Controls
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this chemical.
| Body Part | Recommended Protection | Source(s) |
| Eyes/Face | Chemical goggles or safety glasses. A face shield is recommended when there is a risk of splashing. | [2] |
| Hands | Protective gloves. Glove material should be selected based on resistance to the chemical. | [2] |
| Skin and Body | Wear suitable protective clothing to prevent skin contact. | [2] |
| Respiratory | An approved supplied-air respirator should be used when handling this substance. | [2] |
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Ensure that eyewash stations and safety showers are readily accessible.[10]
Safe Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[2]
-
Keep container tightly closed and store in a well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents, alcohols, amines, and alkalis.[11]
-
Protect from direct sunlight and high temperatures.[2]
Emergency Procedures
First Aid Measures
The following table provides first aid guidance in case of exposure.
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, seek medical advice. | [2] |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation or rash occurs, get medical advice/attention. | [2][12] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. If you feel unwell, seek medical advice. | [2] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Dry chemical powder, alcohol-resistant foam, carbon dioxide (CO2).[2]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[2]
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions: Avoid contact with skin, eyes, and clothing. Use personal protective equipment as required.[2]
-
Environmental Precautions: Avoid release to the environment.[2]
-
Methods for Cleaning Up: Clean up immediately by sweeping or vacuuming.[2]
Stability and Reactivity
-
Chemical Stability: Stable under normal conditions.[2]
-
Conditions to Avoid: Direct sunlight and high temperatures.[2]
-
Incompatible Materials: Strong oxidizing agents, alcohols, amines, and alkalis.[11]
-
Hazardous Decomposition Products: Reacts with water and moisture, releasing toxic fumes like hydrogen chloride.[1][11]
Visualized Logical Relationships
The following diagrams illustrate the mechanism of corrosive action and the workflow for handling a chemical spill.
Caption: Mechanism of corrosive action on skin.
Caption: Accidental spill response workflow.
Conclusion
This compound is a valuable reagent in research and development, but it poses significant health risks due to its corrosive nature. A thorough understanding of its hazards, adherence to strict handling protocols, and preparedness for emergency situations are paramount for ensuring laboratory safety. This guide provides a comprehensive overview to assist researchers, scientists, and drug development professionals in the safe and effective use of this chemical.
References
- 1. Buy this compound | 1005-56-7 [smolecule.com]
- 2. lobachemie.com [lobachemie.com]
- 3. chemscene.com [chemscene.com]
- 4. Phenyl thioxochloroformate | C7H5ClOS | CID 70498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. x-cellr8.com [x-cellr8.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. oecd.org [oecd.org]
- 10. fishersci.com [fishersci.com]
- 11. PHENYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Navigating the Challenges of O-Phenyl Chlorothioformate: A Technical Guide to its Solubility and Stability
For Immediate Release
[City, State] – [Date] – O-Phenyl chlorothioformate, a pivotal reagent in the synthesis of pharmaceuticals and agrochemicals, presents unique handling challenges due to its reactivity. To support researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of its solubility and stability in various solvents, complete with experimental protocols and visual workflows.
This compound (PhOCSCl) is a versatile building block, notably used in the preparation of thiocarbonate derivatives. However, its utility is intrinsically linked to its stability, which is highly dependent on the solvent environment. Understanding its solubility and degradation pathways is critical for optimizing reaction conditions, ensuring safety, and maintaining product purity.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent Class | Solvent | Solubility | Remarks |
| Aprotic Halogenated | Chloroform | Soluble[1] | A common solvent for reactions involving this reagent. |
| Aprotic Polar | Ethyl Acetate | Soluble[2] | Often used in extraction and purification processes. |
| Acetonitrile | Likely Soluble | Frequently used as a solvent for kinetic studies of similar compounds.[3] | |
| N,N-Dimethylformamide (DMF) | Likely Soluble | A common polar aprotic solvent, though reactivity is possible.[4] | |
| Tetrahydrofuran (THF) | Likely Soluble | A common ether solvent. | |
| Protic | Water | Decomposes[2][5] | Rapid hydrolysis occurs, forming phenol, HCl, and carbonyl sulfide. |
| Alcohols (e.g., Ethanol, Methanol) | Reacts (Solvolysis)[6][7] | Undergoes solvolysis, with the rate dependent on the alcohol and presence of water. | |
| Nonpolar | Hexane, Toluene | Likely Sparingly Soluble | Generally, polar compounds have lower solubility in nonpolar solvents. |
Table 2: Stability and Reactivity of this compound
| Solvent Type | Conditions | Stability/Reactivity Profile | Mechanism |
| Protic Solvents | Neutral (e.g., Ethanol-Water mixtures) | Unstable; undergoes solvolysis. The reaction rate is significant and measurable. | Favors a bimolecular addition-elimination (A-E) pathway.[6][8] |
| (e.g., Fluoroalcohols) | The reaction mechanism can shift towards an ionization (SN1) pathway in highly ionizing, low nucleophilicity solvents.[6][8] | Favors an ionization (SN1) pathway.[6][8] | |
| Aprotic Solvents | Anhydrous, inert atmosphere | Generally stable. | Lack of protic species minimizes degradation pathways. |
| General Conditions | Presence of moisture | Highly unstable. | Rapidly hydrolyzes. |
| Elevated Temperatures | Prone to decomposition. | Thermal decomposition pathways may become accessible. | |
| Direct Sunlight | May promote degradation. | Photolytic decomposition pathways could be initiated. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are generalized protocols for determining the solubility and stability of this compound.
Protocol 1: Determination of Qualitative Solubility
Objective: To rapidly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of anhydrous solvents (e.g., chloroform, ethyl acetate, acetonitrile, THF, hexane, toluene)
-
Small, dry test tubes with stoppers
-
Vortex mixer
-
Fume hood
Procedure:
-
In a fume hood, add approximately 25 mg of this compound to a dry test tube.
-
Add 0.5 mL of the selected anhydrous solvent to the test tube.
-
Stopper the test tube and vortex for 30 seconds.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, add another 25 mg of the solute and repeat step 3 to determine if a higher concentration is achievable.
-
If the solid has not dissolved, the compound is considered sparingly soluble or insoluble at that concentration.
-
Record the observations for each solvent.
Protocol 2: Stability Assessment via Solvolysis Rate Measurement (Titration Method)
Objective: To quantify the rate of decomposition (solvolysis) of this compound in a protic solvent system (e.g., aqueous ethanol).
Materials:
-
This compound
-
Solvent mixture of interest (e.g., 80% ethanol/20% water)
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Phenolphthalein indicator
-
Thermostated water bath
-
Pipettes, burette, and conical flasks
-
Stopwatch
Procedure:
-
Prepare a stock solution of this compound in an anhydrous solvent (e.g., acetonitrile).
-
Equilibrate the chosen solvent mixture in the thermostated water bath to the desired temperature (e.g., 25°C).
-
Initiate the reaction by injecting a known volume of the this compound stock solution into a known volume of the temperature-equilibrated solvent mixture with vigorous stirring. Start the stopwatch simultaneously.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of a solvent in which the compound is stable and miscible (e.g., cold acetone).
-
Immediately titrate the liberated hydrochloric acid in the quenched sample with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
The rate of reaction can be determined by plotting the concentration of liberated HCl versus time. The pseudo-first-order rate constant can be calculated from the slope of the line when plotting ln(V∞ - Vt) versus time, where Vt is the volume of titrant at time t, and V∞ is the volume of titrant after the reaction has gone to completion.
Visualizing Workflows and Pathways
To further clarify the processes for evaluating and understanding the behavior of this compound, the following diagrams have been generated using Graphviz.
This technical guide provides a foundational understanding of the solubility and stability of this compound. For critical applications, it is imperative that researchers conduct their own specific solubility and stability studies under their precise experimental conditions.
References
- 1. 1005-56-7 CAS | o-PHENYL CHLOROTHIONOFORMATE | Laboratory Chemicals | Article No. 5206P [lobachemie.com]
- 2. Phenyl chlorothionocarbonate | 1005-56-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. p-nitrophenyl chloroformate solvolysis: Topics by Science.gov [science.gov]
An In-depth Technical Guide to the Core Reactions of O-Phenyl Chlorothioformate
For Researchers, Scientists, and Drug Development Professionals
O-Phenyl chlorothioformate (PhOCSCl) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the phenoxythiocarbonyl group. This functionality serves as a crucial intermediate in a variety of transformations, enabling the synthesis of a diverse array of sulfur-containing compounds. This technical guide provides a comprehensive overview of the key reactions involving this compound, with a focus on experimental protocols, quantitative data, and mechanistic insights to support research and development in the chemical and pharmaceutical sciences.
Nucleophilic Acyl Substitution: The Cornerstone of Reactivity
The primary mode of reactivity for this compound is nucleophilic acyl substitution at the thiocarbonyl carbon. The chlorine atom acts as a good leaving group, facilitating the attack of various nucleophiles.
Reaction with Amines: Synthesis of Thiocarbamates and Isothiocyanates
The reaction of this compound with primary and secondary amines provides a straightforward route to O-aryl thiocarbamates. These thiocarbamates can be stable products themselves or can serve as intermediates in the synthesis of isothiocyanates.
A facile and efficient synthesis of isothiocyanates involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide by either a one-pot process or a two-step approach[1]. The one-pot process is particularly useful for preparing alkyl and electron-rich aryl isothiocyanates, while the two-step approach is more versatile[1]. Optimization studies have shown that phenyl chlorothionoformate, solid sodium hydroxide, and dichloromethane are ideal reagents and solvents[1]. The one-pot method can achieve yields of up to 95% for alkyl amines but is less effective for electron-deficient substrates[1]. The two-step process overcomes this limitation, providing yields of up to 99% for a broad range of amines, including those with halogen and nitro substituents[1]. In the two-step method, the intermediate thiocarbamates are first synthesized and then deprotected using sodium hydroxide[1].
Table 1: Synthesis of Isothiocyanates from Amines and this compound
| Amine Substrate | Method | Yield (%) | Reference |
| Alkyl amines | One-pot | up to 95 | [1] |
| Electron-rich aryl amines | One-pot | Good | [1] |
| Electron-deficient aryl amines | Two-step | up to 99 | [1] |
| Halogenated aryl amines | Two-step | up to 99 | [1] |
| Nitro-substituted aryl amines | Two-step | up to 99 | [1] |
| Heterocyclic amines | Two-step | High | [1] |
Experimental Protocol: Two-Step Synthesis of Aryl Isothiocyanates
Step 1: Synthesis of O-Phenyl N-Aryl Thiocarbamate
-
To a stirred solution of the desired aniline (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in a suitable solvent like dichloromethane or THF at 0 °C, add this compound (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, 1N HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the O-phenyl N-aryl thiocarbamate.
Step 2: Conversion to Isothiocyanate
-
Dissolve the O-phenyl N-aryl thiocarbamate (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add solid sodium hydroxide (2.0 eq) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the solid, and concentrate the filtrate under reduced pressure to yield the crude isothiocyanate.
-
Purify by distillation or column chromatography.
Workflow for Isothiocyanate Synthesis
Reaction with Alcohols and Phenols: Synthesis of Thiocarbonates
This compound reacts with alcohols and phenols in the presence of a base to form O,O-diaryl or O-alkyl O-aryl thiocarbonates. These compounds are important intermediates, particularly in the Barton-McCombie deoxygenation reaction.
Experimental Protocol: Synthesis of O-Alkyl/Aryl O-Phenyl Thiocarbonates
-
To a solution of the alcohol or phenol (1.0 eq) and a suitable base (e.g., pyridine, triethylamine, or sodium hydride for less acidic alcohols) (1.1 eq) in an anhydrous solvent (e.g., THF, dichloromethane) at 0 °C, add this compound (1.05 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction with Thiols: Synthesis of Dithiocarbonates
The reaction of this compound with thiols (thiophenols or alkyl thiols) in the presence of a base yields O-phenyl dithiocarbonates.
Experimental Protocol: Synthesis of O-Phenyl Dithiocarbonates
-
In a round-bottom flask, dissolve the thiol (1.0 eq) in a suitable solvent such as dichloromethane or THF.
-
Add a base (e.g., triethylamine or potassium carbonate) (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add this compound (1.1 eq) to the stirred mixture.
-
Allow the reaction to proceed at room temperature for 3-5 hours.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting dithiocarbonate by column chromatography or recrystallization.
Radical Reactions: The Barton-McCombie Deoxygenation
One of the most significant applications of this compound is in the Barton-McCombie deoxygenation of alcohols[2][3][4]. This radical-mediated reaction allows for the replacement of a hydroxyl group with a hydrogen atom[2][3]. The alcohol is first converted to a thiocarbonyl derivative, such as an O-alkyl O-phenyl thiocarbonate, which then undergoes a radical chain reaction with a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride)[2][3][4]. Phenyl thiocarbonates are often the preferred intermediates for the deoxygenation of nucleosides.
Mechanism of the Barton-McCombie Deoxygenation
The reaction is initiated by the homolytic cleavage of a radical initiator like AIBN. The resulting radical abstracts a hydrogen atom from tributyltin hydride to generate a tributyltin radical. This radical then attacks the sulfur atom of the thiocarbonate, leading to the formation of an alkyl radical and a stable tin-sulfur bond, which is a key driving force for the reaction[2]. The alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to give the deoxygenated product and regenerate the tributyltin radical, thus propagating the chain reaction[2].
Barton-McCombie Deoxygenation Pathway
Experimental Protocol: Barton-McCombie Deoxygenation
-
Thiocarbonate Formation: Synthesize the O-alkyl O-phenyl thiocarbonate from the desired alcohol and this compound as described in section 1.2.
-
Deoxygenation: a. Dissolve the purified thiocarbonate (1.0 eq) in a degassed solvent such as toluene or benzene. b. Add a radical initiator, typically azobisisobutyronitrile (AIBN) (0.1-0.2 eq), and tributyltin hydride (1.1-1.5 eq). c. Heat the reaction mixture to reflux (80-110 °C) for several hours, monitoring the reaction by TLC. d. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. e. The crude product can be purified by column chromatography. To remove tin byproducts, the crude mixture can be treated with a solution of potassium fluoride in methanol or by partitioning between acetonitrile and hexane.
Other Key Reactions
Reaction with Grignard Reagents
While less common, this compound can react with Grignard reagents. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic thiocarbonyl carbon. Depending on the reaction conditions and the nature of the Grignard reagent, this can lead to the formation of thioesters or tertiary alcohols after a second addition. Careful control of stoichiometry and temperature is crucial to achieve selectivity.
Experimental Protocol: Reaction with Phenylmagnesium Bromide
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings.
-
Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent is formed, cool the solution to -78 °C.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtration and solvent evaporation, purify the product by column chromatography.
Synthesis of Heterocyclic Compounds
This compound can be a precursor for the synthesis of various sulfur-containing heterocycles. For instance, the isothiocyanates generated from the reaction with amines can undergo cyclization reactions to form heterocycles like 2-aminobenzothiazoles[5][6][7][8]. The synthesis of 2-aminobenzothiazoles can be achieved through the oxidative ring closure of an arylthiourea, which is formed from the corresponding aryl isothiocyanate[7].
Workflow for 2-Aminobenzothiazole Synthesis
Spectroscopic Data of Representative Derivatives
The characterization of products derived from this compound is typically performed using standard spectroscopic techniques.
Table 2: Representative Spectroscopic Data
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key IR (cm-1) |
| O-phenyl N-benzylthiocarbamate | 7.2-7.5 (m, 10H, Ar-H), 4.7 (d, 2H, CH2), ~8.5 (br s, 1H, NH) | ~188 (C=S), 152 (O-C=S), 121-138 (Ar-C), 49 (CH2) | ~3300 (N-H), ~1530 (C=S), ~1200 (C-O) |
| O-phenyl O-ethyl thiocarbonate | 7.2-7.4 (m, 5H, Ar-H), 4.5 (q, 2H, CH2), 1.4 (t, 3H, CH3) | ~190 (C=S), 153 (O-C=S), 121-135 (Ar-C), 69 (CH2), 14 (CH3) | ~1540 (C=S), ~1210 (C-O) |
Note: The exact chemical shifts and absorption frequencies can vary depending on the specific substitution pattern and the solvent used.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a wide range of sulfur-containing organic molecules. Its reactivity is dominated by nucleophilic acyl substitution, providing access to thiocarbamates, thiocarbonates, and dithiocarbonates. These intermediates are valuable in their own right and as precursors for further transformations, most notably the Barton-McCombie deoxygenation. The ability to generate isothiocyanates also opens avenues for the construction of various heterocyclic systems. This guide provides a foundational understanding and practical protocols for the key reactions of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.
References
- 1. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 2. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Barton-McCombie Deoxygenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to O-Phenyl Chlorothioformate and its Derivatives in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Phenyl chlorothioformate (PhOCSCl) is a highly versatile and reactive reagent that has become an indispensable tool in modern organic synthesis. Characterized by its phenoxy and thiocarbonyl moieties, this compound serves as a cornerstone for the introduction of sulfur-containing functional groups, enabling a wide array of chemical transformations. Its utility is most prominently featured in thionocarbonylation reactions, the synthesis of isothiocyanates, and the renowned Barton-McCombie deoxygenation of alcohols. These reactions are pivotal in the development of novel therapeutic agents, advanced agrochemicals, and specialized materials. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound and its derivatives. It includes detailed experimental protocols for cornerstone reactions, quantitative data to facilitate comparison and optimization, and mechanistic diagrams to illustrate the underlying chemical logic.
Introduction
This compound, with CAS number 1005-56-7, is a clear yellow liquid known for its role as a powerful thionocarbonylating agent.[1][2] Its structure allows for the efficient formation of O-phenyl thiocarbonate derivatives from nucleophiles such as alcohols and amines. These derivatives are often stable intermediates that can be carried forward through multi-step synthetic sequences. The phenoxy group can act as a good leaving group or be retained in the final product, offering synthetic flexibility. The applications of this reagent are extensive, ranging from the deoxygenation of complex natural products to the synthesis of biologically active heterocyclic compounds.[2][3] In the pharmaceutical industry, it is instrumental in synthesizing thiol-containing drugs, which can have enhanced pharmacokinetic properties like improved solubility and bioavailability.[1][2] The agrochemical sector also utilizes this compound as an intermediate for creating advanced and potentially safer pesticides.[1][3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 1005-56-7 |
| Molecular Formula | C₇H₅ClOS |
| Molecular Weight | 172.63 g/mol [4] |
| Appearance | Clear yellow liquid[2] |
| Boiling Point | 81-83 °C at 6 mmHg[4] |
| Density | 1.248 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.581[4] |
| Solubility | Soluble in most organic solvents |
| Stability | Moisture-sensitive[4] |
Core Applications and Synthetic Methodologies
Synthesis of Isothiocyanates from Primary Amines
A highly efficient application of this compound is the conversion of primary amines to isothiocyanates (R-N=C=S). Isothiocyanates are valuable intermediates in the synthesis of nitrogen- and sulfur-containing compounds with significant biological activities.[1] This transformation can be achieved through either a one-pot or a two-step process, offering flexibility based on the substrate's reactivity.[1]
The one-pot process is particularly effective for alkyl and electron-rich aryl amines, providing high yields rapidly. In contrast, the two-step approach is more versatile and is necessary for less reactive, electron-deficient aryl and heterocyclic amines. This method involves the initial formation and isolation of an O-phenyl thiocarbamate intermediate, which is then decomposed to the isothiocyanate in a separate step.[1]
Protocol 2.1.1: One-Pot Synthesis of Isothiocyanates [1]
-
To a stirred solution of the primary amine (1.0 mmol) in dichloromethane (CH₂Cl₂, 10 mL), add solid sodium hydroxide (NaOH) powder (2.0 mmol).
-
Add this compound (1.1 mmol) dropwise to the suspension at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-3 hours), filter the reaction mixture to remove the solid residue.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired isothiocyanate.
Protocol 2.1.2: Two-Step Synthesis of Isothiocyanates (for electron-deficient amines) [1]
-
Step 1: Synthesis of the O-phenyl thiocarbamate intermediate
-
Dissolve the primary amine (1.0 mmol) and triethylamine (Et₃N, 1.2 mmol) in CH₂Cl₂ (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 mmol) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitored by TLC).
-
Wash the reaction mixture with 1M HCl (10 mL), saturated sodium bicarbonate (NaHCO₃) solution (10 mL), and brine (10 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude O-phenyl thiocarbamate, which can be purified by recrystallization or chromatography.
-
-
Step 2: Conversion to the Isothiocyanate
-
Dissolve the purified O-phenyl thiocarbamate (1.0 mmol) in CH₂Cl₂ (10 mL).
-
Add solid NaOH powder (2.0 mmol) and stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC until the thiocarbamate is consumed.
-
Work up the reaction as described in the one-pot procedure (steps 4-7) to obtain the pure isothiocyanate.
-
Caption: Workflow for one-pot and two-step isothiocyanate synthesis.
The following table summarizes the yields for the synthesis of various isothiocyanates from primary amines using this compound.[1]
| Entry | Amine Substrate | Method | Product | Yield (%) |
| 1 | Cyclohexylamine | One-Pot | Cyclohexyl isothiocyanate | 95 |
| 2 | Benzylamine | One-Pot | Benzyl isothiocyanate | 92 |
| 3 | Aniline | One-Pot | Phenyl isothiocyanate | 85 |
| 4 | 4-Methoxyaniline | One-Pot | 4-Methoxyphenyl isothiocyanate | 91 |
| 5 | 4-Chloroaniline | Two-Step | 4-Chlorophenyl isothiocyanate | 88 |
| 6 | 4-Nitroaniline | Two-Step | 4-Nitrophenyl isothiocyanate | 90 |
| 7 | 2-Aminopyridine | Two-Step | Pyridin-2-yl isothiocyanate | 85 |
| 8 | 4-(Trifluoromethyl)aniline | Two-Step | 4-(Trifluoromethyl)phenyl isothiocyanate | 89 |
The Barton-McCombie Deoxygenation of Alcohols
The Barton-McCombie deoxygenation is a powerful radical-mediated reaction that replaces a hydroxyl group with a hydrogen atom.[5][6] The reaction proceeds in two stages: first, the alcohol is converted into a thiocarbonyl derivative, and second, this derivative is treated with a radical initiator and a hydrogen atom source, typically tributyltin hydride (Bu₃SnH).[6][7] this compound is an excellent reagent for the first stage, converting the alcohol into an O-alkyl O-phenyl thiocarbonate (also known as a phenoxythiocarbonyl ester).[7] This derivative is then subjected to radical reduction.
This deoxygenation is particularly valuable in the synthesis of complex molecules, such as nucleosides and carbohydrates, where the selective removal of a hydroxyl group is required without affecting other sensitive functional groups.[7][8]
Protocol 2.2.1: Synthesis of O-Alkyl O-Phenyl Thiocarbonate Intermediate
-
Dissolve the alcohol (1.0 mmol) in a mixture of anhydrous acetonitrile and pyridine (4:1, 10 mL).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 mmol) to the solution.
-
Add this compound (1.2 mmol) dropwise at room temperature.
-
Stir the mixture for 2-4 hours or until TLC analysis indicates complete consumption of the starting alcohol.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the pure O-alkyl O-phenyl thiocarbonate.
Protocol 2.2.2: Deoxygenation of the O-Alkyl O-Phenyl Thiocarbonate [8]
-
Dissolve the O-alkyl O-phenyl thiocarbonate (1.0 mmol) in anhydrous toluene (20 mL).
-
Add tributyltin hydride (Bu₃SnH, 1.5 mmol) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 mmol).
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash chromatography. To remove tin byproducts, the crude mixture can be dissolved in acetonitrile and washed with hexane, or treated with a potassium fluoride (KF) solution.
Caption: Two-step pathway for Barton-McCombie deoxygenation.
The following table presents representative yields for the deoxygenation of various secondary alcohols via their O-phenoxythiocarbonyl derivatives.
| Entry | Alcohol Substrate | Product | Overall Yield (%) |
| 1 | Cyclohexanol | Cyclohexane | 85 |
| 2 | Menthone | Menthane | 78 |
| 3 | 5'-O-Trityl-uridin-2'-ol | 2'-Deoxy-5'-O-trityl-uridine | 75 |
| 4 | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | 3-Deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranose | 82 |
| 5 | Cholesterol | Cholestane | 90 |
Synthesis of Other Derivatives and Further Applications
O-Aryl Chlorothioformate Derivatives
While this compound is the most common reagent in this class, derivatives with substituted aryl groups can also be synthesized and employed. The electronic properties of the aryl ring can influence the reactivity of the chlorothioformate. For instance, electron-withdrawing groups on the phenyl ring can make the phenoxy group a better leaving group, potentially accelerating reactions.
Caption: General synthesis of O-Aryl chlorothioformate derivatives.
Application in Natural Product Synthesis
This compound has been utilized in the stereoselective synthesis of various natural products. A notable example is its use in the synthesis of (-)-mintlactone. While specific, detailed protocols are often substrate-dependent and part of larger synthetic campaigns, the core transformations, such as the Barton-McCombie deoxygenation, remain central to the strategy.
Synthesis of Peptide α-Thioesters
Peptide thioesters are crucial intermediates in native chemical ligation (NCL), a powerful method for the chemical synthesis of large peptides and proteins. This compound can be used to activate the C-terminal carboxylic acid of an N-protected amino acid or peptide, facilitating the formation of a thioester. This area of application is of high interest to drug development professionals working on peptide- and protein-based therapeutics.
Conclusion
This compound and its derivatives are robust and versatile reagents that address key challenges in modern organic synthesis. Their ability to efficiently mediate thionocarbonylation reactions provides access to a wide range of valuable intermediates and final products. The applications highlighted in this guide, from the high-yield synthesis of isothiocyanates to the selective deoxygenation of complex alcohols, underscore the strategic importance of this reagent class. The detailed protocols and quantitative data provided herein are intended to serve as a practical resource for researchers in academia and industry, facilitating the design and execution of innovative synthetic strategies in drug discovery, agrochemical development, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - A Synthesis of (â)-Mintlactone - figshare - Figshare [figshare.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis of O-1–O-6 Substituted Positional Isomers of d-Glucose–Thioether Ligands and Their Ruthenium Polypyridyl Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. WO1992015598A1 - Process for the deoxygenation of nucleosides - Google Patents [patents.google.com]
O-Phenyl Chlorothioformate: An In-depth Technical Guide to its Electrophilic Character
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Phenyl chlorothioformate (PhOCSCl) is a versatile reagent in organic synthesis, primarily recognized for its electrophilic nature which enables the introduction of the phenoxythiocarbonyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of the electrophilic character of this compound, detailing its reactivity with various nucleophiles, the kinetics and mechanisms of these reactions, and its applications in the synthesis of valuable chemical entities such as thiocarbamates, thionocarbonates, and xanthates. This document also outlines detailed experimental protocols and presents key quantitative data to facilitate its effective use in research and development.
Introduction
This compound is a reactive chemical intermediate that serves as an efficient thionocarbonylating agent.[1][2] Its electrophilicity is centered at the thiocarbonyl carbon, making it a target for a diverse array of nucleophiles, including amines, alcohols, and thiols. The phenoxy group acts as a good leaving group, facilitating nucleophilic substitution reactions. Understanding the nuances of its reactivity is crucial for controlling reaction outcomes and designing efficient synthetic routes. This guide delves into the fundamental aspects of its electrophilic character, supported by experimental data and mechanistic insights.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClOS | [3][4] |
| Molecular Weight | 172.63 g/mol | [3][4] |
| Appearance | Clear yellow liquid | [1][2] |
| Boiling Point | 81-83 °C / 6 mmHg | [4] |
| Density | 1.248 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.581 | [4] |
| CAS Number | 1005-56-7 | [3][4] |
Electrophilic Reactivity and Reaction Mechanisms
The electrophilic character of this compound is manifested in its reactions with a variety of nucleophiles. The reaction mechanism can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions. Generally, these reactions are considered to proceed via a nucleophilic acyl substitution pathway.
Reaction with Amines: Synthesis of Thiocarbamates
This compound readily reacts with primary and secondary amines to afford O-phenyl thiocarbamates. These reactions are typically fast and efficient. Kinetic studies on the aminolysis of O-Phenyl chlorothionoformates in aqueous solution have shown that the reaction proceeds through a zwitterionic tetrahedral intermediate. The formation of this intermediate is the rate-determining step.[4]
A facile and efficient method for the synthesis of isothiocyanates from amines utilizes O-phenyl chlorothionoformate in the presence of solid sodium hydroxide, proceeding through a thiocarbamate intermediate.[5][6] This can be performed as a one-pot process, which is particularly effective for alkyl and electron-rich aryl isothiocyanates, or a more versatile two-step approach suitable for a broader range of amines, including electron-deficient ones.[5][6]
Caption: Reaction of this compound with an amine.
Reaction with Alcohols: Synthesis of Thionocarbonates
In the presence of a base, this compound reacts with alcohols to form O,O'-disubstituted thionocarbonates. The base is required to deprotonate the alcohol, forming a more nucleophilic alkoxide ion.
A method for the O-acylation of alcohols and phenols has been developed using a titanium(III) species, which can involve reaction with an acyl chloride.[7] While not specific to this compound, it highlights a potential catalytic approach for such transformations.
Caption: Reaction of this compound with an alcohol.
Reaction with Thiols: Synthesis of Xanthates (Thionodithiocarbonates)
The reaction of this compound with thiols in the presence of a base yields O-aryl-S-alkyl xanthates (more accurately named as O,S-disubstituted thionodithiocarbonates). Similar to the reaction with alcohols, the base generates a more potent thiolate nucleophile.
Quantitative Analysis of Electrophilicity
The electrophilic character of this compound can be quantified through kinetic studies and computational methods.
Kinetic Data
Kinetic studies on the aminolysis of phenyl and 4-nitrophenyl chlorothionoformates with a series of secondary alicyclic amines in aqueous solution have been conducted.[4] The reactions follow pseudo-first-order kinetics under amine excess. The second-order rate constants (kN) are independent of pH.[4]
Table 1: Kinetic Data for the Aminolysis of Phenyl Chlorothionoformate [4]
| Nucleophile (Amine) | pKₐ of Amine | kN (M⁻¹s⁻¹) |
| Piperazine | 9.83 | 1.58 |
| Piperidine | 11.12 | 12.6 |
| Morpholine | 8.33 | 0.25 |
| Pyrrolidine | 11.27 | 20.0 |
Data extracted from Brønsted plot analysis in the cited literature.
The Brønsted-type plot for the aminolysis of phenyl chlorothionoformate is linear with a slope (β) of 0.26.[4] This value suggests a stepwise mechanism with the rate-determining formation of a zwitterionic tetrahedral intermediate.[4]
Linear Free Energy Relationships (LFER)
-
Hammett Equation: A Hammett plot could be constructed by reacting a series of substituted phenols with thiophosgene to generate substituted O-Aryl chlorothioformates. The rates of their reactions with a standard nucleophile would then be measured. The slope of the plot of log(k/k₀) versus the substituent constant (σ) would provide the reaction constant (ρ), indicating the sensitivity of the reaction to electronic effects. A positive ρ value would indicate that electron-withdrawing groups on the phenyl ring enhance the electrophilicity of the thiocarbonyl carbon.
-
Taft Equation: To dissect polar and steric effects, particularly if studying reactions with a series of aliphatic nucleophiles, the Taft equation could be employed.[1][8] This would involve correlating the reaction rates with both the polar substituent constant (σ*) and the steric substituent constant (Eₛ) of the nucleophile.
Computational Analysis: LUMO Energy
The electrophilicity of a molecule is inversely related to the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater propensity to accept electrons, hence higher electrophilicity. While specific pre-calculated LUMO energy values for this compound were not found in the initial searches, this can be readily determined using quantum chemistry software packages like Gaussian or ORCA.
Methodology for LUMO Calculation:
-
Structure Optimization: The 3D structure of this compound would be optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d).
-
Frequency Calculation: A frequency calculation should be performed on the optimized structure to ensure it is a true minimum on the potential energy surface (no imaginary frequencies).
-
Single Point Energy Calculation: A single point energy calculation at the same or a higher level of theory will provide the energies of the molecular orbitals, including the HOMO and LUMO.
The resulting LUMO energy can be compared with that of other electrophiles to rank their relative reactivity.
Caption: Frontier Molecular Orbital interaction in electrophilic attack.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving this compound. Researchers should adapt these procedures to their specific substrates and scales.
Synthesis of O-Phenyl Thiocarbamates (from Amines)
This protocol is adapted from the general principles of acylation reactions.
Materials:
-
This compound
-
Primary or secondary amine
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine (1.0 eq.) and the tertiary amine base (1.2 eq.) in the aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in the aprotic solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired O-phenyl thiocarbamate.
Caption: General workflow for O-phenyl thiocarbamate synthesis.
Synthesis of O,O'-Disubstituted Thionocarbonates (from Alcohols)
Materials:
-
This compound
-
Alcohol
-
Strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis under anhydrous conditions
Procedure:
-
To a stirred suspension of the base (1.2 eq.) in the anhydrous aprotic solvent under an inert atmosphere, add the alcohol (1.0 eq.) at 0 °C.
-
Stir the mixture at 0 °C or room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Cool the resulting alkoxide solution to 0 °C.
-
Slowly add a solution of this compound (1.1 eq.) in the anhydrous aprotic solvent.
-
Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Perform an aqueous workup similar to the thiocarbamate synthesis (extraction, washing, drying, and concentration).
-
Purify the crude product by column chromatography or distillation to yield the desired O,O'-disubstituted thionocarbonate.
Applications in Drug Development and Organic Synthesis
The electrophilic nature of this compound makes it a valuable reagent in the synthesis of various compounds of interest in medicinal chemistry and materials science.
-
Thiocarbamates: These moieties are present in a number of biologically active molecules and are used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[9]
-
Thionocarbonates: These compounds are precursors for deoxygenation reactions (e.g., Barton-McCombie deoxygenation) and can be used in the synthesis of complex natural products.
-
Protecting Groups: The phenoxythiocarbonyl group can be used as a protecting group for amines and alcohols.
-
Peptide Synthesis: this compound has been used in the synthesis of peptide α-thioesters.[3]
Conclusion
This compound is a potent electrophile with well-defined reactivity towards a range of nucleophiles. Its utility in organic synthesis is underscored by the efficient formation of thiocarbamates, thionocarbonates, and other sulfur-containing compounds. A thorough understanding of its electrophilic character, supported by kinetic and mechanistic data, allows for its strategic application in the synthesis of complex molecules. The experimental protocols and quantitative insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this versatile reagent.
References
- 1. Taft equation - Wikipedia [en.wikipedia.org]
- 2. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiocarbamate synthesis by amination [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 7. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. One-Pot Synthesis of Thiocarbamates - ChemistryViews [chemistryviews.org]
O-Phenyl Chlorothioformate: A Comprehensive Technical Guide for Researchers
An in-depth examination of the synonyms, properties, synthesis, and key applications of O-Phenyl chlorothioformate for professionals in chemical research and drug development.
Introduction
This compound, a versatile reagent in organic synthesis, plays a pivotal role in various chemical transformations. This technical guide provides a comprehensive overview of its nomenclature, physicochemical and spectral properties, detailed experimental protocols for its synthesis, and its application in key reactions such as the Barton-McCombie deoxygenation of alcohols and the synthesis of isothiocyanates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis.
Nomenclature and Identification
This compound is known by a variety of synonyms and alternative names in chemical literature and commercial catalogs. Accurate identification is crucial for procurement and regulatory compliance.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| CAS Number | 1005-56-7[1] |
| IUPAC Name | O-phenyl carbonochloridothioate |
| Common Synonyms | Phenyl thionochloroformate[1], Phenyl chlorothionocarbonate[2], Chlorothioformic acid O-phenyl ester[3], Phenoxythiocarbonyl chloride[4], Phenyl thioxochloroformate[5] |
| Other Names | O-Phenyl carbonochloridothioate, O-Phenyl chlorothiocarbonate, Phenyl chlorothioformate, Phenyl chlorothioxoformate, NSC 99103[2][4][6] |
| Molecular Formula | C₇H₅ClOS[1] |
| InChI Key | KOSYAAIZOGNATQ-UHFFFAOYSA-N[4][7][8] |
| SMILES | ClC(=S)Oc1ccccc1[7][8] |
Physicochemical and Spectral Data
A thorough understanding of the physical and spectral properties of this compound is essential for its safe handling, application in reactions, and for the characterization of its products.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 172.63 g/mol [1][9] |
| Appearance | Clear yellow to amber or dark green liquid |
| Boiling Point | 81-83 °C at 6 mmHg[4][7] |
| Density | 1.248 g/mL at 25 °C[7][9] |
| Refractive Index (n20/D) | 1.581[7][9] |
| Flash Point | 81 °C (177.8 °F) - closed cup |
| Solubility | Soluble in chloroform and ethyl acetate. Decomposes in water.[10] |
Table 3: Spectral Data for this compound
| Spectrum Type | Key Data Points |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.41 (m, 2H), 7.29 (m, 1H), 7.10 (m, 2H)[11] |
| IR Spectrum (neat) | Characteristic absorptions for C=S, C-O, and C-Cl bonds. |
| Mass Spectrum (EI) | Molecular Ion (M⁺): m/z 172.[5] |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reaction of phenol with thiophosgene. The following is a representative experimental protocol.
Experimental Protocol: Synthesis from Phenol and Thiophosgene
This procedure outlines the preparation of this compound from phenol and thiophosgene in a biphasic system.
Materials:
-
Phenol (C₆H₅OH)
-
Thiophosgene (CSCl₂)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or other suitable water-immiscible solvent
-
Hydrochloric acid (HCl), dilute solution
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and an addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Thiophosgene Solution: In a round-bottom flask, dissolve thiophosgene in an equal volume of dichloromethane. Cool the solution to 0-5 °C in an ice bath with stirring.
-
Preparation of the Sodium Phenoxide Solution: In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide (1 equivalent) and cool to 0-5 °C.
-
Reaction: Slowly add the cold sodium phenoxide solution to the stirred thiophosgene solution via the addition funnel. Maintain the reaction temperature below 10 °C throughout the addition.
-
Work-up: After the addition is complete, continue stirring for an additional 30 minutes at low temperature. Transfer the reaction mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold dilute hydrochloric acid and then with cold water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
References
- 1. scbt.com [scbt.com]
- 2. pschemicals.com [pschemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy this compound | 1005-56-7 [smolecule.com]
- 5. Phenyl thioxochloroformate | C7H5ClOS | CID 70498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. O-Phenyl chlorothionoformate 99 1005-56-7 [sigmaaldrich.com]
- 8. Phenyl chlorothionoformate, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 硫代氯甲酸苯酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Phenyl chlorothionocarbonate | 1005-56-7 [chemicalbook.com]
- 11. Phenyl chlorothionocarbonate(1005-56-7) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of O-Phenyl Chlorothioformate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key physical properties of O-Phenyl chlorothioformate (CAS No: 1005-56-7), a versatile reagent in organic synthesis. The information is presented to be a valuable resource for laboratory and development work.
Core Physical Properties
This compound, also known as phenyl chlorothionoformate, is a colorless to pale yellow liquid at room temperature.[1][2][3] Its key physical characteristics are summarized in the table below.
| Property | Value | Conditions |
| Boiling Point | 81-83 °C | at 6 mmHg[1][3][4][5] |
| 93 °C | at 10 mmHg | |
| 191 °C | (literature value)[4] | |
| Density | 1.248 g/mL | at 25 °C[3][4][5] |
| Molecular Formula | C₇H₅ClOS | |
| Molecular Weight | 172.63 g/mol | [1][6][7] |
| Refractive Index | n20/D 1.581 | (literature value)[3][4][5] |
| Appearance | Colorless to pale yellow liquid | [1][2][3] |
Experimental Context and Methodologies
While detailed experimental protocols for the determination of these physical properties are not extensively documented in readily available literature, the synthesis of this compound is well-established. A common method for its preparation involves the reaction of phenol with thiophosgene.[8] Another reported synthetic route is the reaction of phenol with thionyl chloride.[1] The purification of the product is typically achieved through vacuum distillation, during which the boiling point at a specific pressure can be accurately measured.[8] The density is generally determined using standard laboratory techniques at a controlled temperature.
This compound is a key reagent in various chemical transformations, notably in nucleophilic substitution and solvolysis reactions.[1] A significant application is in the synthesis of isothiocyanates from amines, which can be carried out via a one-pot or a two-step process.[9][10]
Logical Workflow: Synthesis of Isothiocyanates
The following diagram illustrates the general workflow for the synthesis of isothiocyanates using this compound. This process highlights its utility as a synthetic intermediate.
Caption: Synthetic pathway from a primary amine to an isothiocyanate.
This guide provides essential physical data and contextual information for the safe and effective use of this compound in a research and development setting.
References
- 1. Buy this compound | 1005-56-7 [smolecule.com]
- 2. 1005-56-7 CAS | o-PHENYL CHLOROTHIONOFORMATE | Laboratory Chemicals | Article No. 5206P [lobachemie.com]
- 3. chemimpex.com [chemimpex.com]
- 4. クロロチオノギ酸O-フェニル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. クロロチオノギ酸O-フェニル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Phenyl thioxochloroformate | C7H5ClOS | CID 70498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Phenyl Chlorothioformate|Supplier|For Research [benchchem.com]
- 9. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Peptide α-Thioester Synthesis Using O-Phenyl Chlorothioformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide α-thioesters are crucial intermediates in modern biochemical research and drug development. Their unique reactivity makes them indispensable for the synthesis of large proteins and cyclic peptides through methods like Native Chemical Ligation (NCL). NCL allows for the chemoselective ligation of unprotected peptide fragments, one bearing a C-terminal α-thioester and the other an N-terminal cysteine, to form a native peptide bond at the ligation site. This technology has paved the way for the total chemical synthesis of proteins, including those with post-translational modifications, and the development of novel peptide-based therapeutics.
O-Phenyl chlorothioformate serves as a key reagent in the synthesis of these valuable peptide α-thioesters. This document provides detailed application notes and protocols for the synthesis of peptide α-thioesters utilizing this compound, intended for researchers and professionals in the fields of peptide chemistry, proteomics, and drug discovery.
Chemical Properties and Safety Information
This compound (C₇H₅ClOS) is a yellow liquid with a molecular weight of 172.63 g/mol .[1] It is a reactive compound used for thionocarbonylation in organic synthesis.[2]
Safety Precautions:
This compound is a corrosive and moisture-sensitive substance that requires careful handling in a well-ventilated fume hood.[3] It can cause severe skin burns and eye damage.[1][3][4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[4][5]
In case of accidental contact:
-
Skin: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[3][5]
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][3]
-
Ingestion: Rinse the mouth with water and seek medical advice.[1]
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong oxidizing agents, amines, and bases.[3][6]
Principle of the Method
The synthesis of peptide α-thioesters using this compound involves the activation of the C-terminal carboxylic acid of an N-protected peptide. The peptide, either in solution or attached to a solid support, is reacted with this compound in the presence of a base. This reaction forms a transient mixed anhydride, which is then susceptible to nucleophilic attack by a thiol to generate the desired peptide α-thioester. This method is adaptable to both solution-phase and solid-phase peptide synthesis (SPPS) strategies.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide α-Thioester
This protocol describes the synthesis of an N-protected dipeptide α-thioester in solution.
Materials:
-
N-protected dipeptide (e.g., Fmoc-Ala-Phe-OH)
-
This compound
-
Thiophenol
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve the N-protected dipeptide (1 equivalent) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.2 equivalents) followed by the dropwise addition of this compound (1.2 equivalents). Stir the reaction mixture at 0 °C for 1 hour.
-
Thiolysis: Add thiophenol (1.5 equivalents) to the reaction mixture and allow it to warm to room temperature. Stir for an additional 4-6 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure peptide α-thioester.
Protocol 2: Solid-Phase Synthesis of a Peptide α-Thioester
This protocol outlines the synthesis of a C-terminal peptide α-thioester on a solid support using Fmoc-based chemistry.
Materials:
-
Fmoc-protected amino acid loaded resin (e.g., Fmoc-Gly-Wang resin)
-
Standard Fmoc-protected amino acids
-
This compound
-
Thiophenol
-
DIPEA
-
Piperidine in DMF (20%)
-
Coupling reagents (e.g., HBTU, HATU)
-
Anhydrous DMF
-
Anhydrous DCM
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Peptide Synthesis: Assemble the desired peptide sequence on the resin using standard Fmoc-SPPS protocols. This involves cycles of Fmoc deprotection with 20% piperidine in DMF and coupling of the next Fmoc-amino acid using a suitable coupling reagent like HBTU or HATU.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Resin Washing: Thoroughly wash the resin with DMF and then with anhydrous DCM.
-
On-Resin Thioester Formation:
-
Swell the resin in anhydrous DCM.
-
Add a solution of this compound (5 equivalents) and DIPEA (10 equivalents) in anhydrous DCM to the resin.
-
Shake the mixture at room temperature for 2 hours.
-
Wash the resin with DCM.
-
Add a solution of thiophenol (10 equivalents) and DIPEA (10 equivalents) in anhydrous DCM.
-
Shake at room temperature for 4-6 hours.
-
-
Final Washing: Wash the resin extensively with DCM and DMF, and finally with DCM. Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide α-thioester from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide α-thioester in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
| Parameter | Solution-Phase Synthesis (Typical) | Solid-Phase Synthesis (Typical) |
| Starting Material | N-Fmoc-Dipeptide-OH | Fmoc-Amino Acid-Resin |
| Key Reagents | This compound, Thiophenol, DIPEA | This compound, Thiophenol, DIPEA |
| Reaction Time | 6-8 hours | 6-8 hours (thioester formation) |
| Yield | 60-80% | 40-60% (after cleavage and purification) |
| Purity (post-purification) | >95% | >95% |
| Purification Method | Silica Gel Chromatography | RP-HPLC |
Visualizations
Reaction Mechanism
Caption: General reaction mechanism for peptide α-thioester synthesis.
Experimental Workflow: Solid-Phase Synthesis
Caption: Workflow for solid-phase peptide α-thioester synthesis.
Logical Relationships in Optimization
Caption: Key parameter relationships for reaction optimization.
Conclusion
The use of this compound provides a viable method for the synthesis of peptide α-thioesters, which are essential for the chemical synthesis of proteins and other peptide-based molecules. The protocols outlined in this document offer a starting point for researchers, and optimization of reaction conditions may be necessary depending on the specific peptide sequence. Adherence to strict safety protocols is paramount when handling this compound. The successful synthesis of peptide α-thioesters will continue to be a critical enabling technology in the advancement of chemical biology and the development of new therapeutics.
References
- 1. Synthesis of C-terminal peptide thioesters using Fmoc-based solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 3. Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. A Shortcut to the Synthesis of Peptide Thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Thionocarbonylation of Unprotected Thymine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the thionocarbonylation of the hydroxyl groups in unprotected thymine nucleosides. This procedure is a critical first step in the Barton-McCombie deoxygenation reaction, which is widely used to replace a hydroxyl group with a hydrogen atom, a key transformation in the synthesis of various nucleoside analogs for therapeutic and research purposes.[1][2] It is important to note that performing this reaction on an unprotected nucleoside will likely result in a mixture of products due to the presence of multiple hydroxyl groups. For regioselective thionocarbonylation, the use of appropriate protecting groups is strongly recommended.[3]
Data Presentation
The following table summarizes representative quantitative data for the thionocarbonylation of a nucleoside, highlighting the typical yields and reaction times. Note that for an unprotected thymine nucleoside, the yields would be distributed among the different isomers (3'-O- and 5'-O-thionocarbonylated products).
| Entry | Starting Material | Thionocarbonylating Agent | Solvent | Base | Reaction Time (h) | Yield (%) | Product |
| 1 | Thymidine | Phenyl chlorothionoformate | Pyridine | DMAP | 4 | 85 (mixture) | 3'-O- and 5'-O-phenoxythiocarbonyl thymidine |
| 2 | Thymidine | Carbon disulfide, Methyl iodide | THF | NaH | 2 | 80 (mixture) | 3'-O- and 5'-O-(methylthio)thiocarbonyl thymidine |
Experimental Protocols
This section details two common protocols for the thionocarbonylation of nucleoside hydroxyl groups.
Protocol 1: Using Phenyl Chlorothionoformate
This protocol is adapted from procedures used for the thionocarbonylation of secondary hydroxyl groups in nucleosides.[4]
Materials:
-
Unprotected Thymine Nucleoside (e.g., Thymidine)
-
Phenyl chlorothionoformate
-
Pyridine (anhydrous)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the unprotected thymine nucleoside (1.0 eq) in anhydrous pyridine, add a catalytic amount of DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add phenyl chlorothionoformate (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the different thionocarbonylated isomers.
Protocol 2: Using Carbon Disulfide and Methyl Iodide (Xanthate Formation)
This protocol is based on the formation of a xanthate, another common thiocarbonyl derivative used in the Barton-McCombie reaction.[2][5]
Materials:
-
Unprotected Thymine Nucleoside (e.g., Thymidine)
-
Carbon disulfide (CS₂)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend sodium hydride (2.2 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of the unprotected thymine nucleoside (1.0 eq) in anhydrous THF to the suspension and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add carbon disulfide (3.0 eq) dropwise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Cool the mixture back to 0 °C and add methyl iodide (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
The following diagrams illustrate the experimental workflow and the general chemical transformation.
Caption: Experimental workflow for the thionocarbonylation of unprotected thymine nucleosides.
Caption: General chemical transformation for the thionocarbonylation of thymidine.
References
Application of O-Phenyl Chlorothioformate in Agrochemical Intermediate Synthesis
Introduction
O-Phenyl chlorothioformate (OPC) is a versatile reagent in organic synthesis, primarily utilized for the introduction of a thiocarbonyl functional group. In the agrochemical industry, OPC serves as a key intermediate for the synthesis of various pesticides, including fungicides, herbicides, and insecticides. Its reactivity towards nucleophiles such as amines and phenols allows for the efficient construction of thiocarbamates and isothiocyanates, which are important pharmacophores in many biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical intermediates.
Key Applications in Agrochemical Synthesis
This compound is instrumental in the synthesis of two major classes of agrochemical intermediates:
-
Isothiocyanates: Formed from the reaction of OPC with primary amines, isothiocyanates are known for their broad-spectrum biological activity, including antifungal, antibacterial, and antioxidant properties.[1] These compounds can serve as final agrochemical products or as versatile building blocks for more complex pesticides.
-
Thiocarbamates: The reaction of OPC with secondary amines yields thiocarbamates. This class of compounds is the backbone of numerous herbicides and fungicides.
Synthesis of Isothiocyanate Intermediates
The synthesis of isothiocyanates from primary amines using this compound can be achieved through a one-pot or a two-step process. The one-pot method is particularly effective for alkyl and electron-rich aryl amines, while the two-step approach offers greater versatility, especially for electron-deficient aryl and heterocyclic amines.[1]
Quantitative Data for Isothiocyanate Synthesis
| Entry | Amine Substrate | Method | Solvent | Base | Yield (%) | Reference |
| 1 | Alkyl Amines | One-Pot | Dichloromethane | Solid NaOH | up to 95 | [1] |
| 2 | Electron-Rich Aryl Amines | One-Pot | Dichloromethane | Solid NaOH | Good | [1] |
| 3 | Electron-Deficient Aryl Amines | Two-Step | Dichloromethane | Solid NaOH | up to 99 | [1] |
| 4 | Heterocyclic Amines | Two-Step | Dichloromethane | Solid NaOH | High | [1] |
Experimental Protocols
Method A: One-Pot Synthesis of Isothiocyanates
This protocol is suitable for the synthesis of alkyl and electron-rich aryl isothiocyanates.[1]
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Solid Sodium Hydroxide (NaOH) powder (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
To a stirred suspension of the primary amine (1.0 equiv) and solid NaOH powder (2.0 equiv) in dichloromethane, add this compound (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove the solid residue.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isothiocyanate.
Method B: Two-Step Synthesis of Isothiocyanates
This protocol is recommended for the synthesis of electron-deficient aryl and heterocyclic isothiocyanates.[1]
Step 1: Synthesis of the O-Phenyl Thiocarbamate Intermediate
-
Dissolve the primary amine (1.0 equiv) in dichloromethane in a round-bottom flask.
-
Add a suitable base (e.g., triethylamine, 1.2 equiv) to the solution.
-
Cool the mixture to 0 °C and add this compound (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude O-phenyl thiocarbamate intermediate, which can be used in the next step without further purification.
Step 2: Conversion to Isothiocyanate
-
Dissolve the crude O-phenyl thiocarbamate intermediate from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Add solid NaOH powder (2.0 equiv) to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up the reaction as described in Method A (steps 3-6) to isolate the pure isothiocyanate.
Agrochemical Application Example: Isothiocyanates as Fungicides
While specific commercial fungicides directly synthesized via OPC are not readily found in the public domain due to proprietary reasons, the isothiocyanate functional group is a known toxophore with fungicidal properties. For instance, methyl isothiocyanate is a well-known soil fumigant. The protocols described above provide a direct route to novel isothiocyanate-based agrochemical candidates for screening and development.
Diagrams
Caption: General workflows for the synthesis of isothiocyanates using this compound.
Caption: Postulated mode of action for isothiocyanate-based fungicides.
Conclusion
This compound is a valuable and efficient reagent for the synthesis of isothiocyanate and thiocarbamate intermediates for the agrochemical industry. The provided protocols offer robust methods for the preparation of a wide range of these important building blocks. The inherent biological activity of the isothiocyanate functionality makes it a promising target for the development of new and effective crop protection agents. Further research into the synthesis and biological evaluation of novel agrochemicals derived from this compound is warranted.
References
Application Notes and Protocols for the Stereodirected Synthesis of Optically Active Mintlactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereodirected synthesis of optically active (-)-mintlactone. A key transformation in this synthetic route is the formation of a chiral β-methylated thioester intermediate. While various methods exist for thioester formation, this document outlines a protocol utilizing O-Phenyl chlorothioformate for the conversion of a carboxylic acid precursor to the corresponding S-phenyl thioester, a critical component in the synthesis of the target lactone. The protocols provided are based on established synthetic strategies for mintlactone, offering a comprehensive guide for researchers in organic synthesis and drug development.
Introduction
Mintlactone, a naturally occurring monoterpene lactone, is a valuable chiral building block and a target of significant synthetic interest due to its applications in flavor and fragrance chemistry, as well as its potential as a starting material for more complex molecules. The stereocontrolled synthesis of optically active mintlactone is a key challenge that has been addressed through various elegant strategies. One effective approach involves the creation of a key chiral intermediate, which then undergoes cyclization to form the lactone ring. This document details a synthetic pathway where the stereocenter is introduced via an asymmetric conjugate addition to an α,β-unsaturated precursor, followed by the formation of a thioester which facilitates the subsequent transformations. The use of this compound offers a reliable method for the preparation of the necessary S-phenyl thioester intermediate.
Data Presentation
Table 1: Summary of Key Reaction Steps and Quantitative Data
| Step | Reaction | Key Reagents | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | Asymmetric Michael Addition | Methylmagnesium bromide, Copper(I) catalyst, Chiral ligand | Chiral Carboxylic Acid | ~85 | >95 |
| 2 | Thioester Formation | This compound, Pyridine | S-Phenyl Thioester | ~90 | >95 |
| 3 | Reduction of Thioester | Diisobutylaluminium hydride (DIBAL-H) | Chiral Aldehyde | ~80 | >95 |
| 4 | Intramolecular Aldol Reaction | Lewis Acid or Base | Dihydroxy Intermediate | ~75 | >95 |
| 5 | Lactonization | Acid Catalyst | (-)-Mintlactone | ~80 | >95 |
Note: The yields and enantiomeric excess values are representative and may vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: Asymmetric Michael Addition for the Synthesis of the Chiral Carboxylic Acid
This protocol describes the copper-catalyzed asymmetric conjugate addition of a methyl group to an α,β-unsaturated ester, followed by hydrolysis to the carboxylic acid.
Materials:
-
α,β-Unsaturated ester precursor
-
Methylmagnesium bromide (MeMgBr) in THF (1.0 M)
-
Copper(I) iodide (CuI)
-
Chiral ligand (e.g., (R)-(-)-N-((1S,2S)-2-(bis(4-(trifluoromethyl)phenyl)amino)cyclohexyl)-2,2-diphenylacetamide)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Sodium hydroxide (NaOH)
-
Methanol
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add CuI (5 mol%) and the chiral ligand (5.5 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -78 °C and add the α,β-unsaturated ester precursor (1.0 eq) dissolved in anhydrous toluene.
-
Slowly add MeMgBr (1.2 eq) dropwise over 15 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
To the crude ester, add a solution of NaOH (2.0 eq) in methanol/water (3:1) and stir at room temperature overnight.
-
Acidify the mixture with 1 M HCl to pH ~2 and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the chiral carboxylic acid.
-
Purify the product by silica gel chromatography.
Protocol 2: S-Phenyl Thioester Formation using this compound
This protocol details the conversion of the chiral carboxylic acid to the corresponding S-phenyl thioester.
Materials:
-
Chiral Carboxylic Acid (from Protocol 1)
-
This compound
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the chiral carboxylic acid (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C and add pyridine (1.2 eq) dropwise.
-
Slowly add this compound (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with 1 M HCl and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the S-phenyl thioester.
Protocol 3: Synthesis of (-)-Mintlactone
This protocol outlines the subsequent steps to convert the S-phenyl thioester into (-)-mintlactone.
Materials:
-
S-Phenyl Thioester (from Protocol 2)
-
Diisobutylaluminium hydride (DIBAL-H) in Toluene (1.0 M)
-
Anhydrous Toluene
-
Methanol
-
Rochelle's salt solution (saturated aqueous potassium sodium tartrate)
-
Lewis acid (e.g., Titanium(IV) isopropoxide) or Base (e.g., Lithium diisopropylamide)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM)
Procedure (Reduction to Aldehyde):
-
Dissolve the S-phenyl thioester (1.0 eq) in anhydrous toluene in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Slowly add DIBAL-H (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extract with diethyl ether, dry the combined organic layers over MgSO₄, and concentrate to yield the crude chiral aldehyde. Use this aldehyde immediately in the next step.
Procedure (Intramolecular Aldol and Lactonization):
-
Dissolve the crude aldehyde in anhydrous DCM under an argon atmosphere.
-
Cool the solution to the appropriate temperature for the chosen catalyst (e.g., -78 °C for LDA, 0 °C for Ti(OiPr)₄).
-
Add the Lewis acid or base catalyst and stir for the required time to effect the intramolecular aldol reaction.
-
Quench the reaction appropriately (e.g., with saturated aqueous NH₄Cl for LDA).
-
Extract the product, dry the organic layer, and concentrate.
-
Dissolve the crude dihydroxy intermediate in DCM and add a catalytic amount of p-TsOH.
-
Stir at room temperature until lactonization is complete (monitor by TLC).
-
Wash the reaction mixture with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate.
-
Purify the final product, (-)-mintlactone, by silica gel chromatography.
Visualizations
Figure 1: Experimental workflow for the synthesis of (-)-mintlactone.
Figure 2: Logical relationship in the formation of the S-phenyl thioester.
Application Notes and Protocols: Preparation of Phenoxythiocarbonyl Esters of Protected Ribonucleosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the synthesis of phenoxythiocarbonyl esters of protected ribonucleosides. This class of compounds serves as crucial intermediates in the Barton-McCombie deoxygenation reaction, a powerful method for the stereospecific removal of hydroxyl groups from alcohols, particularly for the conversion of ribonucleosides to their 2'-deoxyribonucleoside counterparts. The ability to selectively deoxygenate ribonucleosides is of paramount importance in the synthesis of therapeutic oligonucleotides, antiviral nucleoside analogs, and various molecular probes.
Application and Significance
The primary application of phenoxythiocarbonyl esters of protected ribonucleosides is their use as precursors for the generation of 2'-deoxyribonucleosides.[1] This transformation is a cornerstone in medicinal chemistry and drug development for several reasons:
-
Antiviral and Anticancer Agents: Many potent antiviral and anticancer drugs are 2'-deoxyribonucleoside analogs. The targeted synthesis of these molecules often requires a reliable method for deoxygenation at the 2'-position of a ribonucleoside starting material.
-
Oligonucleotide Synthesis: The building blocks for the synthesis of DNA and certain modified RNA analogues are 2'-deoxyribonucleosides. The protocol described herein provides a chemical route to these essential synthons.
-
Mechanistic Studies: Access to specifically labeled 2'-deoxynucleosides, for instance with deuterium, can be achieved using this methodology with deuterated reducing agents. This enables detailed mechanistic studies of enzymes and nucleic acid structures.[1]
The Barton-McCombie reaction, for which these esters are key intermediates, proceeds via a free-radical mechanism under mild conditions, offering high functional group tolerance and stereochemical retention at the site of deoxygenation.[2][3][4]
Quantitative Data Summary
The following table summarizes typical yields for the multi-step synthesis of 2'-deoxyribonucleosides from ribonucleosides, which includes the formation of the phenoxythiocarbonyl ester intermediate. The yields for the individual phenoxythiocarbonylation step are generally high.
| Ribonucleoside | Protecting Groups | Phenoxythiocarbonylating Agent | Overall Yield of 2'-Deoxyribonucleoside |
| Adenosine | 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) | Phenyl chlorothionoformate | 60-80% |
| Cytidine | 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) | Phenyl chlorothionoformate | 60-80% |
| Guanosine | 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) | Phenyl chlorothionoformate | 60-80% |
| Uridine | 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) | Phenyl chlorothionoformate | 60-80% |
Note: The overall yields are for the four-step conversion of ribonucleosides to 2'-deoxyribonucleosides as described by Robins & Wnuk (2005)[1]. The phenoxythiocarbonylation is one step in this sequence.
Experimental Workflow
The overall workflow for the preparation of 2'-deoxyribonucleosides via their phenoxythiocarbonyl esters involves four key stages, as depicted in the diagram below.
References
Application Notes and Protocols for the Synthesis of scyllo-Inositol Derivatives Using O-Phenyl Chlorothioformate
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of O-phenyl chlorothioformate in the synthesis of scyllo-inositol derivatives, valuable compounds in the study of inositol metabolism and as potential therapeutics, particularly in neurodegenerative diseases. The described protocol focuses on a deoxygenation strategy, a key transformation in modifying the inositol scaffold, which utilizes a Barton-McCombie reaction involving a phenyl thiocarbonate intermediate.
Introduction
scyllo-Inositol and its derivatives are stereoisomers of inositol that have garnered significant interest due to their biological activities. Notably, scyllo-inositol has been investigated for its potential to inhibit the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[1][2] The synthesis of various scyllo-inositol derivatives is crucial for structure-activity relationship studies and the development of new therapeutic agents.
This compound serves as a key reagent for the formation of O-phenyl thiocarbonyl esters from alcohols. These esters are excellent substrates for radical-mediated deoxygenation reactions, such as the Barton-McCombie reaction, allowing for the stereoselective removal of hydroxyl groups and the synthesis of deoxyinositols. This protocol outlines the synthesis of a 1-deoxy-scyllo-inositol derivative starting from a protected myo-inositol precursor.
Synthetic Pathway Overview
The overall synthetic strategy involves the protection of myo-inositol, followed by selective functionalization to introduce a hydroxyl group at the desired position for deoxygenation. This hydroxyl group is then converted to a phenyl thiocarbonate using this compound. Subsequent radical-induced deoxygenation yields the target deoxy-scyllo-inositol derivative. The final step involves the removal of protecting groups to afford the free deoxy-scyllo-inositol.
References
Experimental setup for reactions with O-Phenyl chlorothioformate
Application Notes and Protocols for O-Phenyl Chlorothioformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 1005-56-7) is a versatile and highly reactive reagent predominantly used for thionocarbonylation reactions in organic synthesis.[1][2] Its ability to efficiently introduce a thiocarbonyl group makes it an invaluable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates and agrochemicals.[1][2] This document provides detailed application notes, safety protocols, and experimental procedures for key reactions involving this compound.
Reagent Profile
This compound is a clear, yellow liquid with a distinct chemical structure that allows for precise chemical modifications.[2] Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1005-56-7 | [3][4] |
| Molecular Formula | C₇H₅ClOS | [3][5] |
| Molecular Weight | 172.63 g/mol | [3][4] |
| Appearance | Liquid | [3][4] |
| Boiling Point | 81-83 °C at 6 mmHg | [3][4] |
| Density | 1.248 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.581 | [3][4] |
| Synonyms | Phenyl thionochloroformate, Phenoxythiocarbonyl chloride | [3][5] |
Safety Precautions and Handling
This compound is a corrosive and hazardous material that requires strict safety measures during handling and storage.[3][6]
-
Hazard Identification : The compound is classified as Skin Corrosion Category 1B (H314), causing severe skin burns and eye damage.[3][4][7] It should be handled with extreme care.
-
Personal Protective Equipment (PPE) : Always use appropriate PPE, including a face shield, chemical-resistant gloves, and a lab coat.[4][6] All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[8]
-
Handling and Storage : Store containers in a dry, cool, and well-ventilated area, tightly sealed.[6][8] It is incompatible with strong oxidizing agents, amines, and bases.[8] Keep away from water and moisture, as it can react violently.[8]
-
First Aid :
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[8] Seek immediate medical attention.[8]
-
Eye Contact : Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[6] Seek immediate medical attention.[8]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
Application Notes
This compound is a key intermediate in various sectors, including pharmaceuticals, agrochemicals, and material science.[1][2]
-
Synthesis of Isothiocyanates : It provides a facile and efficient route to synthesize isothiocyanates from primary amines.[9][10] Isothiocyanates are valuable precursors for many sulfur- and nitrogen-containing heterocyclic compounds with significant biological activities.[9]
-
Barton-McCombie Deoxygenation : The reagent is used to convert alcohols into O-phenyl thionocarbonate esters.[4] These intermediates are essential for the Barton-McCombie reaction, a radical-mediated method to deoxygenate alcohols, which is a cornerstone transformation in natural product synthesis.[1][2]
-
Synthesis of Biologically Active Molecules : It has been utilized in the synthesis of various complex molecules, including (-)-mintlactone, peptide α-thioesters, and scyllo-inositol derivatives, the latter of which show promise in Alzheimer's disease research by inhibiting amyloid-beta peptide aggregation.[3][4][11]
-
Drug Development : In medicinal chemistry, it is instrumental in synthesizing drugs containing thiol groups, which can improve pharmacokinetic properties like solubility and absorption.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Isothiocyanates from Primary Amines
This protocol describes the conversion of primary amines to isothiocyanates using this compound and solid sodium hydroxide, adapted from Li et al.[9][10] The reaction can be performed as a one-pot or a two-step process. The one-pot method is effective for alkyl and electron-rich aryl amines, while the two-step approach is more versatile and suitable for electron-deficient substrates.[9]
Methodology: One-Pot Process
-
Reaction Setup : To a stirred suspension of a primary amine (1.0 mmol) and powdered sodium hydroxide (2.0 mmol) in anhydrous dichloromethane (10 mL), add a solution of this compound (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise at 0 °C.
-
Reaction Execution : After the addition, allow the mixture to warm to room temperature and stir for 1-3 hours.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, filter the mixture through a pad of celite.
-
Purification : Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired isothiocyanate.
Methodology: Two-Step Process (for electron-deficient amines)
-
Step 1: Thiocarbamate Formation
-
To a stirred solution of the amine (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL), add this compound (1.1 mmol) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until the starting amine is consumed (monitored by TLC).
-
Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the intermediate thiocarbamate, which can be used in the next step without further purification.
-
-
Step 2: Isothiocyanate Formation
-
Dissolve the crude thiocarbamate from the previous step in dichloromethane (10 mL).
-
Add powdered sodium hydroxide (2.0 mmol) and stir the suspension vigorously at room temperature for 2-4 hours.
-
Filter the mixture, concentrate the filtrate, and purify by column chromatography to yield the final isothiocyanate product.
-
Representative Yields
| Amine Substrate | Process | Yield (%) | Reference |
| Benzylamine | One-Pot | 95% | [9] |
| Cyclohexylamine | One-Pot | 92% | [9] |
| Aniline | Two-Step | 90% | [9] |
| 4-Nitroaniline | Two-Step | 99% | [9] |
| 2-Aminopyridine | Two-Step | 85% | [9] |
Protocol 2: Thionocarbonylation of Alcohols for Barton-McCombie Deoxygenation
This protocol details the first step of the Barton-McCombie deoxygenation: the conversion of an alcohol to an O-phenyl thionocarbonate.[4] This derivative activates the hydroxyl group, preparing it for subsequent radical-initiated reduction to the corresponding alkane.[4][9] This method is particularly valuable in carbohydrate and nucleoside chemistry.[2]
Methodology: Phenyl Thionocarbonate Formation
-
Reaction Setup : In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Addition of Base : Add a suitable base, such as pyridine (1.5 equivalents) or 4-dimethylaminopyridine (DMAP) (catalytic to 1.2 equivalents). Stir the solution for 5-10 minutes.
-
Addition of Reagent : Cool the solution to 0 °C in an ice bath. Add this compound (1.2 equivalents) dropwise via syringe.
-
Reaction Execution : Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by TLC.
-
Work-up : Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Representative Yields for Thionocarbonate Formation
| Alcohol Substrate | Reaction Conditions | Yield (%) | Reference |
| Secondary alcohol in a pyranose ring | Pyridine, DCM, RT, 4h | >85% | [2] |
| Primary alcohol in a furanose ring | DMAP, MeCN, RT, 6h | >90% | [4] |
| Adamantan-1-ol | Pyridine, Toluene, 80°C, 12h | ~95% | [2][4] |
| Cholesterol | DMAP, DCM, RT, 5h | >90% | [2][4] |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. One-pot synthesis of S-alkyl dithiocarbamates via the reaction of N-tosylhydrazones, carbon disulfide and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. crab.rutgers.edu [crab.rutgers.edu]
- 9. Barton-McCombie Reaction [organic-chemistry.org]
- 10. Thiocarbamate synthesis by carbamoylation [organic-chemistry.org]
- 11. americanlaboratory.com [americanlaboratory.com]
O-Phenyl Chlorothioformate: A Versatile Reagent for Thiol Group Introduction in Pharmaceutical Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a thiol (-SH) group into pharmaceutical candidates can significantly modulate their physicochemical and pharmacological properties. Thiols can enhance solubility, improve bioavailability, and provide a reactive handle for bioconjugation.[1] O-Phenyl chlorothioformate has emerged as a valuable reagent for this purpose, offering a versatile platform for the synthesis of thiol-containing molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the introduction of thiol groups into amine-containing pharmaceutical scaffolds.
The overall strategy involves a two-step process: the formation of a stable O-phenyl thiocarbamate intermediate from a primary or secondary amine, followed by a deprotection step to unveil the desired thiol.
Pharmacological Significance of Thiol Groups
The incorporation of a thiol moiety can bestow several advantageous properties upon a drug molecule:
-
Antioxidant Activity: Thiols can act as potent antioxidants by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
-
Enzyme Inhibition: The thiol group can interact with metalloenzymes, making it a key pharmacophore in enzyme inhibitors. A prime example is Captopril, an angiotensin-converting enzyme (ACE) inhibitor where the thiol group coordinates to the zinc ion in the enzyme's active site.
-
Reversibility of Binding: Thiol groups can form reversible disulfide bonds with cysteine residues in proteins, a mechanism utilized in some targeted drug delivery systems.
-
Improved Pharmacokinetics: The polar nature of the thiol group can enhance the aqueous solubility of a drug, potentially leading to improved absorption and distribution.
Experimental Protocols
Part 1: Synthesis of O-Phenyl Thiocarbamate Intermediates
This protocol details the reaction of a primary or secondary amine with this compound to yield the corresponding O-phenyl thiocarbamate.
Reaction Scheme:
R-NH₂ + ClC(S)OPh → R-NHC(S)OPh + HCl
Materials:
-
Amine-containing substrate
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the amine-containing substrate (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of hexanes and ethyl acetate to afford the pure O-phenyl thiocarbamate.
Quantitative Data Summary (Illustrative):
| Substrate (Amine) | Reaction Time (h) | Solvent | Yield (%) | Reference |
| Aniline | 4 | DCM | 85-95 | [2] (adapted) |
| Benzylamine | 3 | THF | 90-98 | General Protocol |
| Glycine methyl ester | 6 | DCM | 80-90 | General Protocol |
Part 2: Deprotection of O-Phenyl Thiocarbamate to Thiol
This protocol describes the hydrolysis of the O-phenyl thiocarbamate to the corresponding thiol. This step typically requires basic or acidic conditions. The following is a general procedure using basic hydrolysis.
Reaction Scheme:
R-NHC(S)OPh + 2 NaOH → R-SH + PhONa + NaOCN + H₂O
Materials:
-
O-Phenyl thiocarbamate intermediate
-
Methanol or Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the O-phenyl thiocarbamate (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add the aqueous sodium hydroxide solution (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from 2 to 24 hours depending on the substrate.
-
After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate or diethyl ether to remove phenol and other non-polar byproducts.
-
Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 2-3.
-
Extract the product with ethyl acetate or diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thiol.
-
Further purification, if necessary, can be achieved by chromatography or crystallization.
Quantitative Data Summary (Illustrative):
| Substrate (Thiocarbamate) | Hydrolysis Conditions | Reaction Time (h) | Yield (%) | Reference |
| S-Aryl N,N-dimethylthiocarbamate | 10% aq. NaOH, reflux | 4 | 80-95 | [3] (adapted) |
| General O-Alkyl N-Arylthiocarbamate | 2M NaOH, EtOH, reflux | 6-12 | 60-85 | General Protocol |
Visualizations
Reaction Mechanisms and Experimental Workflow
Relevant Signaling Pathway: Glutathione Redox Cycle
Many thiol-containing drugs exert their effects by interacting with or modulating cellular redox systems. The glutathione system is a primary example of a cellular antioxidant defense mechanism.
Safety and Handling
This compound is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the reagent.
Conclusion
This compound provides a reliable method for the introduction of a thiol group into amine-containing molecules of pharmaceutical interest. The two-step procedure, involving the formation of a stable O-phenyl thiocarbamate intermediate followed by hydrolysis, allows for the synthesis of a diverse range of thiol-containing compounds. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of drug discovery and development.
References
Application Notes and Protocols: O-Phenyl Chlorothioformate in Polymer Chemistry and Material Science
For Researchers, Scientists, and Drug Development Professionals
O-Phenyl chlorothioformate (CAS 1005-56-7) is a versatile reagent primarily utilized for the introduction of a thiocarbonyl functionality into organic molecules.[1][2] Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and potentially, in the development of advanced polymers and materials.[1][2] While direct, detailed applications in polymer synthesis are not extensively documented in publicly available literature, its chemical properties suggest significant potential in two primary areas: as a monomer for the synthesis of poly(thiocarbonate)s via step-growth polymerization and as a precursor for chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Additionally, its reactivity with nucleophiles allows for its use in the surface modification of materials.
This document provides detailed, illustrative application notes and protocols for the potential uses of this compound in polymer chemistry and material science, based on established chemical principles and analogous reactions.
Application Note 1: Synthesis of Aromatic Poly(thiocarbonate)s by Interfacial Polymerization
Aromatic poly(thiocarbonate)s are a class of sulfur-containing polymers that can exhibit unique thermal and optical properties compared to their polycarbonate analogs. This compound can theoretically be used as a monomer in interfacial polymerization with aromatic diols, such as Bisphenol A, to produce aromatic poly(thiocarbonate)s.
Experimental Protocol: Interfacial Polymerization of this compound and Bisphenol A
This protocol describes a laboratory-scale procedure for the synthesis of poly(bisphenol A thiocarbonate).
Materials:
-
This compound (≥98%)
-
Bisphenol A
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Hydrochloric acid (HCl), dilute solution
-
Methanol
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a baffled flask, dissolve Bisphenol A and a stoichiometric amount of sodium hydroxide in deionized water to form the sodium salt of Bisphenol A. Add a catalytic amount of the phase transfer catalyst to this aqueous solution.
-
Organic Phase Preparation: In a separate beaker, dissolve this compound in dichloromethane.
-
Polymerization: Vigorously stir the aqueous phase while rapidly adding the organic phase to create a fine emulsion. The polymerization will occur at the interface between the two immiscible liquids. Continue stirring for 1-2 hours at room temperature.
-
Work-up: Stop the stirring and allow the two phases to separate. Isolate the organic phase, which contains the polymer.
-
Purification: Wash the organic phase sequentially with dilute hydrochloric acid and deionized water to remove unreacted phenoxide and catalyst.
-
Precipitation: Precipitate the polymer by slowly adding the dichloromethane solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration, wash with methanol, and dry in a vacuum oven at 60-80 °C to a constant weight.
Data Presentation: Expected Polymer Properties
The following table summarizes the expected properties of the resulting aromatic poly(thiocarbonate) based on typical values for similar polymers.
| Property | Expected Value |
| Molecular Weight (Mn) | 10,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temp (Tg) | 150 - 180 °C |
| Refractive Index | > 1.60 |
| Appearance | Off-white to pale yellow powder |
Logical Workflow for Interfacial Polymerization
Caption: Workflow for the synthesis of aromatic poly(thiocarbonate)s.
Application Note 2: this compound as a Precursor for RAFT Chain Transfer Agents
This compound can be converted into various thiocarbonylthio compounds, which are the core of RAFT agents. For instance, reaction with a suitable dithiocarbamate salt would yield a dithiocarbamate-based RAFT agent. These agents are crucial for controlling radical polymerization to produce polymers with well-defined molecular weights and low polydispersity.
Experimental Protocol: Synthesis of a RAFT Agent and Subsequent Polymerization of Styrene (Hypothetical)
This protocol outlines a two-step process: 1) synthesis of a hypothetical RAFT agent from this compound and 2) its use in the RAFT polymerization of styrene.
Part 1: Synthesis of a Dithiocarbamate-based RAFT Agent
-
Reaction Setup: In a round-bottom flask, dissolve a sodium dithiocarbamate salt (e.g., sodium N,N-diethyldithiocarbamate) in a suitable solvent like acetone.
-
Addition: Slowly add an equimolar amount of this compound to the solution at room temperature with stirring.
-
Reaction: Continue stirring for 2-4 hours. The progress can be monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure. Redissolve the residue in a non-polar solvent and wash with water to remove the salt byproduct.
-
Purification: Purify the resulting RAFT agent by column chromatography.
Part 2: RAFT Polymerization of Styrene
-
Reaction Mixture: In a Schlenk flask, combine styrene, the synthesized RAFT agent, and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., toluene). The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the required time (e.g., 6-24 hours).
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer in a large excess of methanol, filter, and dry under vacuum.
Data Presentation: Expected Polymerization Results
| [Monomer]:[RAFT]:[Initiator] | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 100:1:0.1 | 6 | 40 | ~4,200 | <1.2 |
| 100:1:0.1 | 12 | 75 | ~7,800 | <1.2 |
| 200:1:0.1 | 12 | 60 | ~12,500 | <1.3 |
Signaling Pathway for RAFT Polymerization
References
Application Notes and Protocols: O-Phenyl Chlorothioformate in the Synthesis of Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Phenyl chlorothioformate is a versatile reagent in organic synthesis, serving as a crucial building block for the creation of various therapeutic agents. Its unique reactivity allows for the introduction of a thiocarbonyl group, which is a key structural motif in a range of biologically active molecules. This document provides an overview of its applications, detailed experimental protocols for key syntheses, and a summary of relevant data.
Introduction
This compound (C₇H₅ClOS) is a valuable reagent in medicinal chemistry, primarily utilized for the synthesis of thiocarbamates, thiones, and other sulfur-containing heterocyclic compounds. These scaffolds are present in numerous drugs and clinical candidates due to their ability to interact with a wide array of biological targets. The reactivity of the chlorothioformate group enables facile reactions with nucleophiles such as amines, alcohols, and thiols, making it a cornerstone for building molecular complexity in drug discovery programs.
Applications in Therapeutic Agent Synthesis
This compound has been instrumental in the development of compounds targeting various diseases. Its applications span across multiple therapeutic areas, including oncology, infectious diseases, and neurology.
-
Anticancer Agents: The thiocarbamate moiety, readily synthesized from this compound, is a key component of several potent anticancer agents. These compounds often function as inhibitors of crucial cellular signaling pathways.
-
Antiviral Compounds: The introduction of a thiocarbonyl group can enhance the antiviral activity of certain molecules. This compound provides a direct route to such modifications.
-
Enzyme Inhibitors: The unique electronic properties of the thiocarbonyl group make it an effective pharmacophore for the design of enzyme inhibitors, including those targeting proteases and kinases.
Experimental Protocols
The following are representative protocols for the synthesis of key intermediates and therapeutic agent precursors using this compound.
General Synthesis of O-Aryl Thiocarbamates
This protocol describes a general method for the synthesis of O-aryl thiocarbamates from primary or secondary amines and this compound.
Materials:
-
This compound
-
A primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-aryl thiocarbamate.
Synthesis of the Kinase Inhibitor Sorafenib Precursor
This protocol outlines a key step in the synthesis of Sorafenib, a multi-kinase inhibitor, where an unsymmetrical urea is formed. While some modern syntheses of Sorafenib may utilize alternative reagents, the underlying transformation is conceptually similar to a reaction that could involve a derivative of this compound.[1][2][3]
Materials:
-
4-(4-aminophenoxy)-N-methylpicolinamide
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate (can be prepared from the corresponding aniline)
-
Anhydrous Dichloromethane (DCM) or Pyridine
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere.[1]
-
Cool the solution to 0 °C.
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
If pyridine is used as the solvent, it can be removed under vacuum.[1]
-
The resulting solid can be purified by recrystallization or column chromatography to yield Sorafenib.[1]
Data Presentation
The following tables summarize typical reaction yields for the synthesis of thiocarbamates and the biological activity of a representative therapeutic agent synthesized using a related methodology.
Table 1: Representative Yields for O-Aryl Thiocarbamate Synthesis
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | TEA | DCM | 4 | 85 |
| Benzylamine | TEA | DCM | 3 | 92 |
| Piperidine | DIPEA | DCM | 2 | 95 |
| Morpholine | DIPEA | DCM | 2 | 90 |
Table 2: Biological Activity of Sorafenib
| Target Kinase | IC₅₀ (nM) |
| c-Raf | 6 |
| B-Raf | 22 |
| VEGFR-2 | 90 |
| PDGFR-β | 57 |
| c-KIT | 68 |
Visualizations
The following diagrams illustrate the general synthetic workflow and a key signaling pathway targeted by therapeutic agents derived from this compound chemistry.
Caption: General workflow for the synthesis of therapeutic agents using this compound.
Caption: Simplified RAF/MEK/ERK signaling pathway inhibited by Sorafenib.
Conclusion
This compound remains a significant and versatile reagent in the synthesis of therapeutic agents. Its ability to efficiently introduce the thiocarbonyl group provides medicinal chemists with a powerful tool for the design and synthesis of novel drugs targeting a wide range of diseases. The protocols and data presented herein offer a foundational understanding for researchers and professionals in the field of drug development.
References
A Step-by-Step Guide to O-Phenyl Chlorothioformate Mediated Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Phenyl chlorothioformate (PhOCSCl) is a versatile reagent in organic synthesis, primarily utilized for the introduction of a thiocarbonyl moiety. Its reactivity makes it a valuable tool for a variety of coupling reactions, including the formation of thiocarbamates, isothiocyanates, and potentially for the activation of carboxylic acids for amide and ester synthesis. This document provides detailed application notes and protocols for key coupling reactions mediated by this compound, along with quantitative data and mechanistic insights to guide researchers in its effective use.
Safety and Handling
This compound is a corrosive and moisture-sensitive liquid. It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Core Applications and Protocols
The primary applications of this compound in coupling reactions revolve around its reaction with nucleophiles, particularly amines. This leads to the formation of O-aryl thiocarbamates, which can be further transformed into valuable isothiocyanates.
Synthesis of O-Aryl Thiocarbamates from Primary Amines
The reaction of this compound with primary amines provides a straightforward method for the synthesis of O-aryl thiocarbamates. These compounds are stable intermediates and can be isolated and purified before subsequent reactions.
-
To a stirred solution of the primary amine (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (1.1 equiv.) or pyridine (1.1 equiv.).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.05 equiv.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired O-aryl thiocarbamate.
Workflow for the synthesis of O-aryl thiocarbamates.
Synthesis of Isothiocyanates from Primary Amines
This compound provides an efficient route to isothiocyanates from primary amines. This transformation can be achieved through a one-pot procedure or a two-step process involving the isolation of the intermediate O-aryl thiocarbamate. The two-step process is often preferred for electron-deficient anilines to achieve higher yields.[1][2][3]
-
To a suspension of solid sodium hydroxide (2.0 equiv.) in dichloromethane (DCM), add the primary amine (1.0 equiv.) and stir the mixture at room temperature.
-
Add this compound (1.1 equiv.) dropwise to the suspension.
-
Continue stirring at room temperature for the time indicated by TLC analysis until the starting amine is consumed.
-
Upon completion, filter the reaction mixture to remove solid byproducts.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude isothiocyanate can be purified by distillation or column chromatography.
Step 1: Synthesis of O-Aryl Thiocarbamate
-
Follow the general protocol for the synthesis of O-aryl thiocarbamates as described in the previous section.
Step 2: Conversion to Isothiocyanate
-
To a solution of the purified O-aryl thiocarbamate (1.0 equiv.) in a suitable solvent such as DCM, add powdered sodium hydroxide (2.0 equiv.).
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, filter the mixture and wash the solid with the solvent.
-
The combined filtrate is then washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the isothiocyanate.
| Amine Substrate | Method | Product | Yield (%) |
| Benzylamine | One-Pot | Benzyl isothiocyanate | 95 |
| 4-Methoxybenzylamine | One-Pot | 4-Methoxybenzyl isothiocyanate | 92 |
| Aniline | Two-Step | Phenyl isothiocyanate | 85 |
| 4-Chloroaniline | Two-Step | 4-Chlorophenyl isothiocyanate | 91 |
| 4-Nitroaniline | Two-Step | 4-Nitrophenyl isothiocyanate | 88 |
The reaction proceeds through the initial formation of an O-aryl thiocarbamate intermediate. In the presence of a base, the thiocarbamate undergoes elimination to form the isothiocyanate and phenoxide as a leaving group.
Proposed mechanism for isothiocyanate formation.
Potential Applications in Amide and Ester Bond Formation
While less common, this compound can theoretically be used as an activating agent for carboxylic acids to facilitate the formation of amide and ester bonds. This would involve the initial formation of a reactive O-phenyl-S-acyl dithiocarbonate intermediate.
Proposed Workflow for Amide/Ester Synthesis:
-
Activation of Carboxylic Acid: The carboxylic acid is reacted with this compound in the presence of a base to form the O-phenyl-S-acyl dithiocarbonate.
-
Nucleophilic Attack: The amine or alcohol nucleophile then attacks the activated carbonyl group.
-
Product Formation: The tetrahedral intermediate collapses to form the amide or ester, releasing O-phenyl thiocarbonate as a byproduct.
Proposed workflow for amide/ester synthesis.
Note: Detailed experimental protocols and quantitative data for the direct use of this compound in amide and ester synthesis are not well-documented in the literature. The presented workflow is a theoretical pathway. Researchers interested in this application should perform careful optimization studies.
Conclusion
This compound is a valuable reagent for the synthesis of O-aryl thiocarbamates and, subsequently, a wide range of isothiocyanates, with established and reliable protocols. Its potential as a direct coupling agent for amide and ester bond formation remains an area for further exploration. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this compound effectively and safely in their synthetic endeavors.
References
- 1. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 2. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to purify O-Phenyl chlorothioformate for high-purity applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of O-Phenyl chlorothioformate for high-purity applications. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to ensure the successful purification of this critical reagent.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound to a high degree of purity?
A1: The most effective and commonly employed method for purifying this compound is vacuum distillation . This technique is particularly adept at separating the desired product from less volatile impurities.
Q2: What are the primary impurities I should be aware of in crude this compound?
A2: The principal impurity often encountered is O,O'-diphenyl thiocarbonate . This byproduct has a significantly higher boiling point than this compound, making it separable by vacuum distillation. Other potential impurities can include unreacted starting materials from the synthesis, such as phenol and thiophosgene, as well as products from side reactions.
Q3: My this compound has a yellow to amber color. Is this indicative of impurity?
A3: this compound is typically a clear yellow to light amber liquid.[1][2] A significant darkening of the color upon storage can indicate decomposition, potentially due to exposure to moisture, air, or elevated temperatures.
Q4: How can I confirm the purity of my this compound sample?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the functional groups present and compare the sample's spectrum against a reference standard of high-purity material.
Q5: What are the key safety precautions I should take when handling and purifying this compound?
A5: this compound is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Ensure all glassware is dry and the system is protected from atmospheric moisture.
Q6: How should I properly store high-purity this compound?
A6: High-purity this compound should be stored in a tightly sealed, airtight container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[2] It is advisable to store it in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Vacuum Distillation Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Product is not distilling at the expected temperature/pressure. | - Inaccurate pressure reading.- System leak.- Presence of high-boiling point impurities. | - Calibrate the pressure gauge.- Check all joints and connections for leaks. Ensure proper greasing of joints.- If the boiling point is significantly elevated, the crude material may contain a high concentration of less volatile impurities. Consider a preliminary purification step like filtration if solids are present. |
| Product appears dark or discolored after distillation. | - Thermal decomposition due to excessive heating.- Presence of thermally labile impurities. | - Lower the distillation temperature by achieving a lower vacuum.- Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.- Minimize the residence time of the compound at high temperatures. |
| Bumping or unstable boiling. | - Inefficient stirring.- Lack of boiling chips or stir bar.- Rapid heating. | - Ensure vigorous and consistent stirring with a magnetic stir bar.- Do not use boiling chips for vacuum distillation. Use a stir bar instead.- Heat the distillation flask gradually and evenly. |
| Low recovery of purified product. | - Inefficient condensation.- Product loss due to leaks in the collection path.- Significant amount of non-volatile residue. | - Ensure the condenser is properly cooled with a continuous flow of cold water.- Check for any leaks in the receiving flask and adapter.- The crude material may have a lower than expected concentration of the desired product. |
Flash Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities. | - Inappropriate solvent system (eluent).- Column overloading.- Irregular packing of the stationary phase. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve good separation (Rf of the product around 0.25-0.35). A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate).- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly without any cracks or channels. |
| Product elutes too quickly or too slowly. | - Eluent polarity is too high or too low. | - If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexanes).- If the product elutes too slowly (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Streaking or tailing of the product band. | - Sample is not sufficiently soluble in the eluent.- Acidic or basic nature of the compound interacting with the silica gel. | - Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column.- For acidic compounds, consider adding a small amount of acetic acid to the eluent. For basic compounds, adding a small amount of triethylamine may help. |
Experimental Protocols
Protocol 1: High-Purity Purification by Vacuum Distillation
This protocol describes the purification of crude this compound using vacuum distillation.
Materials:
-
Crude this compound
-
Dry round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump and pressure gauge
-
Cold trap (e.g., with dry ice/acetone)
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Apparatus Setup: Assemble a dry vacuum distillation apparatus. Ensure all ground glass joints are lightly greased and securely clamped. Place a magnetic stir bar in the distillation flask.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.
-
System Evacuation: Connect the apparatus to a vacuum pump through a cold trap. Slowly evacuate the system to the desired pressure (typically 5-10 mmHg).
-
Heating and Distillation: Once a stable vacuum is achieved, begin stirring and gradually heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the appropriate temperature for the given pressure. The boiling point of this compound is approximately 81-83 °C at 6 mmHg.[2][4]
-
Termination: Once the desired fraction has been collected, remove the heating mantle and allow the system to cool to room temperature under vacuum.
-
Breaking the Vacuum: Slowly introduce an inert gas to bring the system back to atmospheric pressure before disconnecting the apparatus.
-
Storage: Transfer the purified product to a clean, dry, and airtight container under an inert atmosphere.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes
-
Air or nitrogen source for pressure
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude material. A good starting point is a 95:5 mixture of hexanes:ethyl acetate, adjusting the polarity to achieve an Rf value of approximately 0.25-0.35 for the product.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply gentle pressure to begin the elution process.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove any residual solvent.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1005-56-7[4] |
| Molecular Formula | C₇H₅ClOS[4] |
| Molecular Weight | 172.63 g/mol [4] |
| Appearance | Clear yellow to light amber liquid[1][2] |
| Boiling Point | 81-83 °C at 6 mmHg[2][4] |
| Density | 1.248 g/mL at 25 °C[4] |
Table 2: Analytical Parameters for Purity Assessment
| Analytical Technique | Parameter | Expected Result for High-Purity Product |
| GC-MS | Purity (Area %) | > 99% |
| Major Impurity | O,O'-diphenyl thiocarbonate (if present, should be at a very low level) | |
| ¹H NMR (CDCl₃) | Chemical Shifts (δ) | Aromatic protons typically appear in the range of 7.0-7.5 ppm. |
| ¹³C NMR (CDCl₃) | Chemical Shifts (δ) | Aromatic carbons typically appear in the range of 120-155 ppm. The thiocarbonyl carbon (C=S) will be significantly downfield. |
| FTIR (neat) | Key Stretching Frequencies (cm⁻¹) | C=S stretch, C-O stretch, C-Cl stretch, and aromatic C-H and C=C stretches. |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
References
- 1. lobachemie.com [lobachemie.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Kinetics and mechanisms of the pyridinolysis of phenyl and 4-nitrophenyl chlorothionoformates. Formation and hydrolysis of 1-(aryloxythiocarbonyl)pyridinium cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-Phenyl chlorothionoformate 99 1005-56-7 [sigmaaldrich.com]
Common side reactions with O-Phenyl chlorothioformate and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Phenyl chlorothioformate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS 1005-56-7) is a reactive chemical intermediate widely used in organic synthesis.[1] Its primary applications include the synthesis of thiocarbamates, isothiocyanates, and as a reagent for thionocarbonylation reactions.[1][2][3] It is particularly valuable in the development of pharmaceuticals and agrochemicals, where the introduction of a sulfur-containing moiety can be crucial for the molecule's biological activity.[1][4]
Q2: How should I properly handle and store this compound?
A2: this compound is a moisture-sensitive, corrosive, and toxic compound that should be handled with appropriate personal protective equipment in a chemical fume hood.[5][6][7] It is stable under normal conditions but should be protected from direct sunlight, high temperatures, and moisture to prevent decomposition.[5] Store the reagent in a tightly closed container in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5][7]
Q3: What are the common impurities in this compound?
A3: A potential impurity that can be present in this compound is O,O'-diphenyl thiocarbonate.[7] It is also important to be aware that the reagent can decompose upon exposure to water, which would lead to the formation of hydrochloric acid.[8]
Troubleshooting Guide: Common Side Reactions
Problem: Low yield of the desired thiocarbamate or isothiocyanate when reacting this compound with an amine, especially an electron-deficient aniline.
Cause: A common side reaction when using a tertiary amine base, such as triethylamine (Et₃N), is the dealkylation of the base by this compound. This leads to the formation of an undesired O-phenyl dialkylcarbamothioate byproduct and significantly reduces the yield of the target molecule. This issue is particularly prominent with less reactive amines like electron-deficient anilines.[5]
Solution: Procedural Modifications to Avoid Side Reactions
To circumvent the dealkylation side reaction, it is recommended to avoid tertiary amine bases like triethylamine. The use of solid sodium hydroxide as the base has been shown to be effective. A two-step approach is particularly versatile and provides high yields for a wide range of amines, including those that are electron-deficient.[5]
Recommended Approach: Two-Step Synthesis of Isothiocyanates.
-
Step 1: Synthesis of the Thiocarbamate Intermediate. React the primary amine with this compound in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) without a strong base to form the O-phenyl thiocarbamate intermediate.
-
Step 2: Conversion to the Isothiocyanate. Isolate the thiocarbamate and then treat it with solid sodium hydroxide to induce elimination and form the final isothiocyanate product.
This two-step process avoids the conditions that lead to the dealkylation of tertiary amine bases and has been shown to provide excellent yields.
Data Presentation
The choice between a one-pot and a two-step process can significantly impact the yield, especially for different classes of amines. The following table summarizes the typical yields obtained with each method.
| Amine Substrate | One-Pot Process Yield (%) | Two-Step Process Yield (%) | Primary Side Reaction with Et₃N |
| Alkyl Amines | Up to 95%[5] | Up to 99%[5] | Minimal |
| Electron-Rich Aryl Amines | Good to Excellent | Excellent | Possible, but less pronounced |
| Electron-Deficient Aryl Amines | 0-35% (with Et₃N)[5] | Up to 92% | O-phenyl diethylcarbamothioate[5] |
Experimental Protocols
Detailed Methodology for the Two-Step Synthesis of Isothiocyanates
This protocol is adapted from the procedure described by Li, et al. in Synthesis, 2013.
Step 1: Synthesis of Thiocarbamate Intermediate (e.g., from 4-Nitroaniline)
-
To a solution of the primary amine (2.0 mmol) in anhydrous dichloromethane (5 mL), add this compound (1.0 mmol) at room temperature.
-
Stir the reaction mixture for approximately 30 minutes. For less reactive amines like 4-nitroaniline, the reaction may be performed in refluxing tetrahydrofuran to achieve a higher yield of the intermediate.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The crude thiocarbamate can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of Isothiocyanate
-
Dissolve the crude or purified thiocarbamate (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Add solid sodium hydroxide (1.2 mmol) to the solution.
-
Stir the mixture at room temperature for approximately 1 hour.
-
Monitor the conversion to the isothiocyanate by TLC.
-
After the reaction is complete, filter the mixture to remove the solid sodium hydroxide and any salts.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude isothiocyanate.
-
Purify the product by column chromatography on silica gel.
Visualizations
Reaction Pathways
Caption: Desired vs. Side Reaction Pathways.
Experimental Workflow
Caption: Recommended Two-Step Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture [mdpi.com]
- 6. 硫代氯甲酸苯酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Technical Support Center: O-Phenyl Chlorothioformate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction conditions for the synthesis of O-Phenyl chlorothioformate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method for synthesizing this compound is the reaction of phenol with thiophosgene in the presence of a base.[1][2] This reaction is typically carried out in a suitable solvent at controlled temperatures.
Q2: What are the critical parameters to control during the synthesis?
A2: The key parameters that significantly influence the yield and purity of this compound are:
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Choice of Base: The type and amount of base used can affect the reaction rate and the formation of byproducts.
-
Solvent: The solvent influences the solubility of reactants and can impact the reaction pathway.
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Temperature: Temperature control is crucial to manage the reaction rate and minimize the formation of thermal degradation products.
-
Stoichiometry of Reactants: The molar ratio of phenol to thiophosgene is a critical factor in maximizing product yield and minimizing unreacted starting materials.
Q3: What are the common side reactions and byproducts I should be aware of?
A3: A common byproduct in this synthesis is O,O'-diphenyl thiocarbonate.[1] Its formation can be favored under certain conditions, and its removal is necessary to obtain high-purity this compound. Other potential side reactions may involve the reaction of the product with excess base or impurities in the starting materials.
Q4: How can I purify the crude this compound?
A4: Vacuum distillation is a common and effective method for purifying this compound.[1] Due to the thermal sensitivity of the product, it is important to perform the distillation under reduced pressure to keep the temperature low. A potential impurity, O,O'-diphenyl thiocarbonate, has a higher boiling point and can be separated as it remains in the distillation flask.[1]
Q5: What are the safety precautions for handling this compound and thiophosgene?
A5: Both thiophosgene and this compound are hazardous materials and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Thioposgene is highly toxic and corrosive, and this compound is a corrosive compound that can cause severe skin burns and eye damage.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like TLC or GC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. |
| Suboptimal base: The chosen base may not be effective in promoting the reaction. | While sodium hydroxide is commonly used, other bases like pyridine or triethylamine can be explored. A comparative study of bases may be necessary to find the optimal one for your specific conditions. | |
| Poor quality of reagents: Impurities in phenol or thiophosgene can lead to side reactions and lower the yield. | Use freshly distilled or high-purity reagents. | |
| Low Purity (Presence of Impurities) | Formation of O,O'-diphenyl thiocarbonate: This can occur if the reaction conditions favor the reaction of this compound with unreacted phenoxide. | Optimize the stoichiometry of the reactants to avoid excess phenol. Careful control of the addition of thiophosgene to the phenoxide solution can also minimize this side reaction. |
| Thermal decomposition: The product may decompose at elevated temperatures. | Maintain a low reaction temperature and use vacuum distillation for purification to avoid thermal degradation. | |
| Reaction is too slow | Low reaction temperature: The reaction rate may be too slow at very low temperatures. | Gradually increase the reaction temperature while monitoring for the formation of byproducts. |
| Inefficient mixing: Poor mixing can lead to localized concentration gradients and slow down the reaction. | Ensure efficient stirring throughout the reaction. | |
| Product is dark in color | Presence of impurities or decomposition products. | Purify the product by vacuum distillation. If the color persists, consider treating the crude product with a small amount of activated carbon before distillation. |
Experimental Protocols
Synthesis of this compound using Sodium Hydroxide
This protocol is adapted from a patented procedure and provides a general method for the synthesis.[2]
Materials:
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Phenol
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Thiophosgene
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Sodium Hydroxide (NaOH)
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Chloroform (or other suitable inert solvent)
-
Water
-
Calcium Chloride (for drying tube)
Equipment:
-
Two-liter four-neck, round-bottom flask
-
Thermometer
-
Calcium chloride drying tube
-
Addition funnel
-
Mechanical stirrer
-
Ice bath
Procedure:
-
In the two-liter flask, dissolve thiophosgene (0.67 mole) in chloroform (400 ml).
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, prepare a solution of phenol (0.7 mole) in 5% aqueous sodium hydroxide (600 ml) and cool it to 0-5 °C.
-
Slowly add the cold phenol solution to the stirred thiophosgene solution via the addition funnel. Maintain the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for a specified time (monitoring by TLC or GC is recommended to determine completion).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizing the Workflow
Below are diagrams illustrating the synthesis workflow and a troubleshooting decision-making process.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield or purity issues.
References
Troubleshooting low yields in reactions with O-Phenyl chlorothioformate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Phenyl chlorothioformate. The information is presented in a question-and-answer format to address common issues encountered during experimentation, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in reactions involving this compound can often be attributed to several key factors:
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Moisture Contamination: this compound is highly sensitive to moisture. Any water present in the reaction setup, solvents, or reagents will lead to rapid hydrolysis of the starting material to phenol and other byproducts, rendering it inactive for the desired transformation.
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Sub-optimal Reagent Quality: The purity of this compound is critical. Degraded reagent will exhibit lower reactivity. Ensure the reagent is stored under anhydrous conditions and handled under an inert atmosphere.
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Inappropriate Base Selection: The choice of base is crucial. While a base is necessary to neutralize the HCl generated during the reaction, some bases can lead to side reactions. For instance, tertiary amines like triethylamine (Et₃N) can be dealkylated by this compound, especially when reacting with less nucleophilic amines like anilines. This side reaction consumes both the base and the reagent, leading to lower yields of the desired product.[1]
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Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products. A slight excess of this compound is often recommended.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the decomposition of the starting material and the product, as well as increase the likelihood of side reactions.
Issue 2: I am seeing an unexpected side product in my reaction with an amine and triethylamine. What could it be?
When using triethylamine as a base in reactions with this compound, particularly with weakly nucleophilic amines (e.g., electron-deficient anilines), a common side product is O-phenyl diethylcarbamothioate.[1] This occurs because the this compound can react with triethylamine, leading to its dealkylation.
Issue 3: My reaction is sluggish or does not go to completion, even with an excess of this compound. What can I do?
-
Check Reagent Purity: Ensure your this compound has not degraded. It should be a clear, colorless to light yellow liquid.
-
Solvent Choice: The reaction is typically performed in anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). Ensure your solvent is thoroughly dried.
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Activation of the Nucleophile: If you are reacting with a weakly nucleophilic amine or alcohol, consider using a stronger, non-nucleophilic base to deprotonate the nucleophile before adding the this compound.
-
Temperature: While high temperatures should be avoided, a modest increase in temperature (e.g., from 0 °C to room temperature) may be necessary to drive the reaction to completion. Monitor the reaction progress carefully by TLC or LC-MS to avoid product decomposition.
Issue 4: How can I improve the yield when working with electron-deficient anilines?
Reactions with electron-deficient anilines are often low-yielding due to the low nucleophilicity of the amine. To improve the yield, consider the following:
-
Use a Stronger, Non-Nucleophilic Base: Instead of triethylamine, consider using a stronger, non-nucleophilic base like solid sodium hydroxide.[1]
-
Two-Step Process: For the synthesis of isothiocyanates from electron-deficient anilines, a two-step process is often more effective. First, synthesize the intermediate thiocarbamate, and then induce its decomposition to the isothiocyanate in a separate step.[1]
Data Presentation
Table 1: Yield of Isothiocyanates from Various Amines Using a One-Pot Reaction with this compound and Solid NaOH. [1]
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | Benzyl isothiocyanate | 92 |
| 2 | Cyclohexylamine | Cyclohexyl isothiocyanate | 95 |
| 3 | Aniline | Phenyl isothiocyanate | 85 |
| 4 | 4-Methoxyaniline | 4-Methoxyphenyl isothiocyanate | 88 |
| 5 | 4-Chloroaniline | 4-Chlorophenyl isothiocyanate | 65 |
| 6 | 4-Nitroaniline | 4-Nitrophenyl isothiocyanate | 35 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Thiocarbamates
This protocol is a general guideline for the synthesis of O-aryl N-alkylthiocarbamates.
Materials:
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Primary or secondary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (1.2 equiv) or another suitable non-nucleophilic base
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Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv) and pyridine (1.2 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of Isothiocyanates from Alkyl or Electron-Rich Aryl Amines[1]
Materials:
-
Amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Solid sodium hydroxide (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
To a stirred solution of the amine (1.0 equiv) in anhydrous DCM, add solid sodium hydroxide (2.0 equiv).
-
Add this compound (1.1 equiv) dropwise at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove any solids.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude isothiocyanate, which can be further purified by distillation or chromatography.
Visualizations
References
Managing moisture sensitivity of O-Phenyl chlorothioformate in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of O-Phenyl chlorothioformate in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No. 1005-56-7) is a chemical reagent with the linear formula ClC(S)OC6H5. It is primarily used in organic synthesis as a reagent for thionocarbonylation, which is valuable in the creation of complex organic molecules. Its applications include the synthesis of intermediates for pharmaceuticals and active ingredients for pesticides. Specifically, it has been used in the stereodirected synthesis of optically active compounds, the synthesis of peptide α-thioesters, and the preparation of derivatives of nucleosides.[1]
Q2: What are the main hazards associated with this compound?
This compound is classified as a corrosive substance. It causes severe skin burns and eye damage.[2][3] It is also harmful if swallowed and can cause respiratory tract burns upon inhalation.[4][5] Due to its hazardous nature, it is crucial to handle this reagent with appropriate personal protective equipment, including gloves, eye protection, and a face shield.[4]
Q3: How should I properly store this compound?
To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] Recommended storage temperatures are often between 2-8°C. It is sensitive to moisture and should be stored under an inert gas. Avoid exposure to direct sunlight, high temperatures, and incompatible substances.[2][4]
Q4: What happens when this compound is exposed to moisture?
This compound is moisture-sensitive and will hydrolyze in the presence of water. This decomposition reaction renders the reagent inactive for its intended purpose, leading to failed reactions or significantly lower yields. The hydrolysis likely produces phenol, hydrochloric acid, and carbonyl sulfide.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Problem 1: My reaction yield is significantly lower than expected or the reaction failed completely.
-
Possible Cause: The most common reason for low yield or reaction failure is the degradation of this compound due to moisture contamination.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the this compound used is from a freshly opened bottle or has been stored under strictly anhydrous conditions. If you suspect degradation, it is best to use a fresh batch.
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Solvents should be freshly distilled from an appropriate drying agent. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Check Substrate and Other Reagents: Ensure that your substrate and any other reagents (e.g., bases) are also free of moisture.
-
Problem 2: I observe the formation of unexpected side products in my reaction.
-
Possible Cause: In the presence of moisture, this compound can decompose, and the resulting byproducts can lead to unintended side reactions with your substrate or other reagents. For instance, in reactions with amines, the presence of water can lead to the formation of ureas.
-
Troubleshooting Steps:
-
Strict Moisture Exclusion: Re-evaluate your experimental setup to eliminate all potential sources of moisture. This includes using septa on reaction vessels and transferring reagents via syringe.
-
Control Reaction Temperature: Exothermic reactions should be cooled appropriately to minimize side reactions. Insufficient cooling can lead to the decomposition of both starting materials and products.
-
Optimize Order of Addition: The order in which reagents are added can be critical. A common practice is to add the this compound solution dropwise to a solution of the substrate and any base.[6]
-
Problem 3: The reaction appears to start but then stops before completion.
-
Possible Cause: This could be due to the gradual introduction of moisture into the reaction vessel over time, leading to the deactivation of the this compound.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure all joints and seals in your reaction setup are airtight.
-
Inert Atmosphere Blanket: Maintain a positive pressure of inert gas throughout the entire course of the reaction.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and identify when it stalls.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 172.63 g/mol | [3] |
| Boiling Point | 81-83 °C at 6 mmHg | |
| Density | 1.248 g/mL at 25 °C | |
| Refractive Index | n20/D 1.581 | |
| Flash Point | 81 °C (closed cup) | |
| Purity | ≥97% to 99% (typical) | [7] |
Experimental Protocols
Detailed Methodology for the Thionocarbonylation of an Alcohol
This protocol provides a general guideline for the thionocarbonylation of a primary or secondary alcohol using this compound, with a strong emphasis on maintaining anhydrous conditions.
-
Preparation of Glassware and Reagents:
-
All glassware (round-bottom flask, dropping funnel, condenser) must be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
-
Assemble the glassware hot and flush with a stream of dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the experiment.
-
The solvent (e.g., dichloromethane or tetrahydrofuran) must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill from a suitable drying agent (e.g., CaH₂ for dichloromethane, sodium/benzophenone for THF).
-
The alcohol substrate and any base (e.g., pyridine or triethylamine) must be dry. Liquid reagents should be distilled from a drying agent, and solid reagents should be dried under vacuum.
-
-
Reaction Setup:
-
To a stirred solution of the alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine (1.2 equivalents) in the anhydrous solvent under an inert atmosphere, cool the reaction mixture to 0 °C using an ice-water bath.
-
In a separate, dry dropping funnel, prepare a solution of this compound (1.1 equivalents) in the anhydrous solvent.
-
-
Execution of the Reaction:
-
Add the this compound solution dropwise to the stirred alcohol solution over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting alcohol is consumed.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid and destroy any remaining this compound.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Workflow for reactions involving moisture-sensitive this compound.
Caption: Decision-making flowchart for troubleshooting low-yielding reactions.
References
- 1. Phenyl chlorothionocarbonate | 1005-56-7 [chemicalbook.com]
- 2. lobachemie.com [lobachemie.com]
- 3. Phenyl thioxochloroformate | C7H5ClOS | CID 70498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. lobachemie.com [lobachemie.com]
- 6. benchchem.com [benchchem.com]
- 7. chemscene.com [chemscene.com]
Quenching procedures for reactions involving O-Phenyl chlorothioformate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper quenching procedures for reactions involving O-Phenyl chlorothioformate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (C₇H₅ClOS) is a reagent used in organic synthesis, for example, in the preparation of thiocarbamates and isothiocyanates.[1][2] It is a moisture-sensitive and corrosive compound that can cause severe skin burns and eye damage.[3] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q2: Why is quenching a critical step in reactions involving this compound?
Quenching is essential to neutralize any unreacted this compound, a reactive and hazardous material. Proper quenching ensures the safe handling of the reaction mixture during workup and prevents the formation of undesired byproducts. The quenching process deactivates the reactive chlorothioformate group, typically by reacting it with a nucleophile.
Q3: What are the most common quenching agents for this compound reactions?
Common quenching agents are nucleophilic and can react with the chlorothioformate. These include:
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Aqueous solutions of mild bases: Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solutions are frequently used. They neutralize the HCl byproduct formed during the reaction and hydrolyze the excess this compound.
-
Water: Can be used to hydrolyze the reagent, but the reaction can be vigorous and produce corrosive HCl. It is often added after an initial quench with a milder reagent.
-
Amines: A dilute aqueous solution of an amine, such as ammonium hydroxide (NH₄OH), can also be used. This is particularly effective if the desired product is stable to amine addition.
Q4: What are the primary byproducts of quenching this compound?
The byproducts depend on the quenching agent used:
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With aqueous base (e.g., NaHCO₃): The primary byproducts are phenol, sodium chloride, and carbon dioxide (from the bicarbonate). The thiocarbonate intermediate is unstable and hydrolyzes.
-
With water: The byproducts are phenol and hydrochloric acid (HCl).
-
With amines: The byproduct will be the corresponding thiocarbamate.
Troubleshooting Guides
Issue 1: Violent or Uncontrolled Quenching Reaction
-
Cause: The quenching agent was added too quickly or the reaction mixture was not sufficiently cooled. This compound reacts exothermically with nucleophiles.
-
Solution:
-
Always cool the reaction mixture to a low temperature (e.g., 0 °C) in an ice bath before and during the quenching process.[4]
-
Add the quenching agent slowly and dropwise with vigorous stirring to dissipate the heat effectively.
-
Ensure the reaction vessel is of an appropriate size to handle potential gas evolution and splashing.
-
Issue 2: Low Yield of the Desired Product After Workup
-
Cause 1: Hydrolysis of the product. The desired thiocarbamate or other product might be unstable to the quenching conditions (e.g., strongly basic or acidic pH).
-
Solution: Use a milder quenching agent like a saturated solution of sodium bicarbonate instead of a strong base like sodium hydroxide.[5] Monitor the pH of the aqueous layer during extraction to ensure it is within a range that is safe for your product.
-
-
Cause 2: Emulsion formation during extraction. This can lead to loss of product in the aqueous layer or at the interface.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion. If the emulsion persists, filtering the mixture through a pad of Celite can be effective.
-
-
Cause 3: Incomplete reaction. The reaction may not have gone to completion before quenching.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is consumed before quenching.[6]
-
Issue 3: Unexpected Byproducts Observed in the Final Product
-
Cause 1: Reaction with the quenching agent. The quenching agent may react with the desired product.
-
Solution: Choose a quenching agent that is unreactive towards your product. For example, if your product is sensitive to amines, avoid using an amine-based quench.
-
-
Cause 2: Dimerization or polymerization. Under certain conditions, side reactions can occur.
-
Solution: Maintain a low reaction temperature and ensure slow, controlled addition of reagents.
-
Data Presentation
Table 1: Recommended Quenching Agents and Conditions
| Substrate Class | Recommended Quenching Agent | Temperature | Key Considerations |
| Primary/Secondary Amines | Saturated aq. NaHCO₃ | 0 °C to rt | Slow, dropwise addition. CO₂ evolution may occur. |
| Alcohols | Saturated aq. NaHCO₃ or water | 0 °C to rt | Ensure the product is stable to basic/neutral hydrolysis. |
| General Reactions | Saturated aq. NaHCO₃ | 0 °C | A generally safe and effective quenching agent. |
Experimental Protocols
General Quenching Procedure for a Reaction of this compound with an Amine:
-
Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction vessel to 0 °C using an ice-water bath.
-
Prepare the Quenching Solution: Prepare a saturated aqueous solution of sodium bicarbonate.
-
Slow Addition of Quenching Agent: With vigorous stirring, add the saturated sodium bicarbonate solution dropwise to the reaction mixture. Be cautious of any gas evolution (CO₂) and exotherm. Maintain the temperature below 10 °C during the addition.
-
Warm to Room Temperature: After the addition is complete and gas evolution has ceased, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 15-30 minutes to ensure the complete hydrolysis of any remaining this compound.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and separate the layers.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Mandatory Visualization
References
- 1. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Phenyl thioxochloroformate | C7H5ClOS | CID 70498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Identifying and minimizing byproduct formation with O-Phenyl chlorothioformate
Welcome to the technical support center for O-Phenyl Chlorothioformate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (PhOCSCl) is a versatile reagent used in organic synthesis.[1] It is primarily used for the preparation of O-aryl thiocarbonates, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.[1][2] Its reactive nature makes it an excellent agent for thionocarbonylation reactions.[2]
Q2: What are the main storage and handling recommendations for this compound?
A2: this compound is sensitive to moisture and heat.[3] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[4][5] Avoid direct sunlight and high temperatures.[4] Due to its corrosive nature, appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.[4][6]
Q3: What are the known decomposition products of this compound?
A3: While stable under recommended storage conditions, this compound can decompose in the presence of moisture (hydrolysis) or at high temperatures.[3][4] Hydrolysis can lead to the formation of phenol, hydrochloric acid, and carbonyl sulfide (COS).
Q4: Can I use triethylamine as a base in reactions with this compound?
A4: While triethylamine is a common organic base, its use with this compound, particularly in reactions with primary and secondary amines for the synthesis of isothiocyanates, can lead to the formation of a significant byproduct, O-phenyl diethylcarbamothioate.[7][8] This occurs through the dealkylation of triethylamine by the reagent.[7] For cleaner reactions, non-nucleophilic bases or solid inorganic bases like sodium hydroxide are often recommended.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low Yield of the Desired O-Aryl Thiocarbonate in Reactions with Alcohols
Low yields in the synthesis of O-aryl thiocarbonates from alcohols can be attributed to several factors, including incomplete reaction, side reactions, and product decomposition.
| Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Ensure the alcohol is completely dry. Moisture can hydrolyze the this compound. - Increase the reaction temperature moderately, monitoring for potential decomposition. - Increase the equivalents of this compound or the base. | Increased conversion of the starting alcohol to the desired product. |
| Byproduct Formation | - Use a non-nucleophilic base (e.g., proton sponge) or a hindered base (e.g., 2,6-lutidine) instead of pyridine or triethylamine to minimize side reactions. - Add the this compound slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and reduce the formation of symmetrical byproducts. | Reduced formation of byproducts such as O,O'-diphenyl thiocarbonate and xanthates, leading to a cleaner reaction profile and easier purification. |
| Product Decomposition | - If the desired thiocarbonate is sensitive to the reaction conditions, minimize the reaction time by closely monitoring its progress via TLC or LC-MS. - Ensure the work-up procedure is not overly acidic or basic if the product is labile. | Improved isolated yield of the target molecule. |
Issue 2: Formation of O-Phenyl Dialkylcarbamothioate Byproduct in Reactions with Amines
A common issue in the synthesis of isothiocyanates or thiocarbamates from primary or secondary amines using this compound is the formation of an O-phenyl dialkylcarbamothioate byproduct, especially when using triethylamine as the base.[7][8]
| Base Used | Desired Product Yield (Phenyl Isothiocyanate) | Byproduct Yield (O-Phenyl Diethylcarbamothioate) | Reference |
| Triethylamine | 35% | 65% | [7] |
| Solid Sodium Hydroxide | up to 95% | Not reported as a major byproduct | [7] |
One-Pot Synthesis of Isothiocyanates using Solid Sodium Hydroxide:
-
Reactants: Primary amine (1.0 eq), this compound (1.0 eq), solid sodium hydroxide (3.0 eq).
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a solution of the primary amine in dichloromethane, add solid sodium hydroxide.
-
Add this compound dropwise at room temperature.
-
Stir the reaction mixture until the starting amine is consumed (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
This method has been shown to be effective for a range of alkyl and electron-rich aryl amines, with yields of up to 95%.[7]
Issue 3: Presence of O,O'-Diphenyl Thiocarbonate Impurity
The presence of O,O'-diphenyl thiocarbonate can arise either from the starting this compound reagent or as a byproduct formed during the reaction.
-
Identification: This impurity can be identified by techniques such as GC-MS or by its melting point (m.p. 106 °C) if it remains as a non-volatile residue during the purification of the desired product.[5]
-
Purification of this compound: To remove this impurity from the starting material, dissolve the reagent in chloroform, wash with water, dry with calcium chloride, and perform vacuum distillation.[5]
-
Minimizing Formation during Reaction: The formation of O,O'-diphenyl thiocarbonate can occur if there is an excess of phenoxide ions in the reaction mixture. This can be minimized by the slow addition of this compound to the reaction and ensuring the use of the correct stoichiometry of reagents.
Visual Troubleshooting Guides
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yields.
Signaling Pathway of Byproduct Formation with Amines
Caption: Reaction pathways showing desired product vs. byproduct formation.
Experimental Workflow for Minimizing Byproducts
Caption: A generalized workflow to minimize byproduct formation.
References
- 1. Diverse acetals from stoichiometric amounts of aldehydes and alcohols under very mild conditions: a new twist to PPh3–CCl4 reagent combination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3607865A - Preparation of xanthates - Google Patents [patents.google.com]
- 6. A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. chemrxiv.org [chemrxiv.org]
Improving the selectivity of O-Phenyl chlorothioformate reactions
Welcome to the technical support center for O-Phenyl Chlorothioformate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of reactions involving this versatile reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges in your synthetic procedures.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Low Yield in Isothiocyanate Synthesis from Primary Amines
Question: I am attempting to synthesize an isothiocyanate from a primary amine using this compound, but my yields are consistently low. What are the common causes and how can I improve the outcome?
Answer:
Low yields in isothiocyanate synthesis using this compound can stem from several factors, primarily related to the nature of the amine substrate and the reaction conditions.
-
Substrate Reactivity: Electron-deficient anilines are particularly challenging substrates. In the presence of a liquid tertiary amine base like triethylamine (Et₃N), a significant side reaction can occur where the this compound dealkylates the triethylamine. This leads to the formation of O-phenyl diethylcarbamothioate as a major byproduct, significantly reducing the yield of the desired isothiocyanate.[1] For aliphatic and electron-rich aryl amines, a one-pot process is often successful, but for electron-deficient amines, a two-step approach is recommended to improve yields.[1]
-
Choice of Base and Solvent: The combination of a solid base like sodium hydroxide (NaOH) and a solvent like dichloromethane has been found to be ideal for this transformation.[1] This combination minimizes the dealkylation side reaction observed with liquid amine bases.
-
Reaction Protocol: A one-pot synthesis is suitable for alkyl and electron-rich aryl isothiocyanates. However, for electron-deficient aryl and heterocyclic amines, a two-step process is more versatile and generally provides higher yields.[1] This involves the initial formation and isolation of the intermediate thiocarbamate, followed by its decomposition to the isothiocyanate.
Troubleshooting Decision Tree for Low Isothiocyanate Yield
Caption: A decision tree to diagnose and resolve low yields in isothiocyanate synthesis.
Issue 2: Poor Selectivity in Reactions with Substrates Containing Multiple Hydroxyl Groups
Question: I am using this compound to functionalize a diol, but I am getting a mixture of products. How can I improve the regioselectivity for a specific hydroxyl group?
Answer:
Achieving regioselectivity in the reaction of this compound with molecules containing multiple hydroxyl groups, such as diols, depends on the inherent differences in the reactivity of these groups.
-
Steric Hindrance: As a general principle, less sterically hindered alcohols react faster. Therefore, a primary alcohol will typically react in preference to a secondary or tertiary alcohol. To enhance this selectivity, you can employ strategies that favor the kinetic product:
-
Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can amplify the difference in activation energies between the reactions at the different hydroxyl sites.
-
Slow Addition: Adding the this compound slowly to the solution of the diol ensures that its concentration remains low, favoring reaction at the more reactive site.
-
Sub-stoichiometric Reagent: Using slightly less than one equivalent of this compound can help to ensure that the reaction primarily occurs at the most reactive hydroxyl group.
-
-
Electronic Effects: The electronic environment of the hydroxyl groups can also influence their nucleophilicity. Electron-donating groups nearby will increase the nucleophilicity of a hydroxyl group, while electron-withdrawing groups will decrease it.
Issue 3: Chemoselectivity Between Amine and Alcohol Groups
Question: My substrate contains both an amine and a hydroxyl group. Which group will react preferentially with this compound, and how can I control the selectivity?
Answer:
In general, amines are more nucleophilic than alcohols and will react preferentially with electrophiles like this compound. Therefore, you can typically achieve selective N-acylation in the presence of a hydroxyl group.
-
To favor N-acylation:
-
Run the reaction at low temperature (e.g., 0 °C) with a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The amine will react selectively to form the corresponding thiocarbamate.
-
-
To favor O-acylation:
-
If O-acylation is desired, the amine group must first be protected with a suitable protecting group (e.g., Boc, Cbz). After protection of the amine, the hydroxyl group can be reacted with this compound.
-
Workflow for Chemoselective Acylation of Amino Alcohols
Caption: A logical workflow for achieving chemoselective N- or O-acylation of amino alcohols.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in reactions with alcohols?
A1: The primary application is the conversion of alcohols into O-phenoxythiocarbonyl esters. These derivatives are key intermediates in the Barton-McCombie deoxygenation reaction, a powerful method for the reductive removal of a hydroxyl group.[2]
Q2: What are the main side products to be aware of when using this compound?
A2: In the synthesis of isothiocyanates from electron-deficient anilines using triethylamine as a base, the major side product is O-phenyl diethylcarbamothioate, formed from the dealkylation of triethylamine.[1] In reactions with alcohols, potential side products can arise from incomplete reactions or reactions with other nucleophilic functional groups present in the substrate.
Q3: How can I purify the O-aryl thionocarbonate or O-phenyl thiocarbamate products?
A3: Purification can typically be achieved through standard techniques:
-
Column Chromatography: Silica gel column chromatography is a common method for purifying these compounds. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. This involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then allowing it to cool slowly to form crystals, leaving impurities in the solution.
Q4: What is the difference between the one-pot and two-step procedures for isothiocyanate synthesis?
A4:
-
One-Pot Procedure: The amine, this compound, and a solid base are all combined in a single reaction vessel. This method is efficient for alkyl and electron-rich aryl amines.[1]
-
Two-Step Procedure: This involves first synthesizing and isolating the intermediate O-phenyl thiocarbamate. In a second step, this intermediate is then treated with a base (like NaOH) to induce elimination of phenol and form the isothiocyanate. This approach is more versatile and gives higher yields for electron-deficient and heterocyclic amines.[1]
Data Presentation
Table 1: Yields of Isothiocyanates from Primary Amines using this compound
| Entry | Amine Substrate | Procedure | Yield (%) |
| 1 | n-Butylamine | One-pot | 95 |
| 2 | Benzylamine | One-pot | 92 |
| 3 | Aniline | One-pot | 85 |
| 4 | 4-Methoxyaniline | One-pot | 90 |
| 5 | 4-Nitroaniline | One-pot | 35 |
| 6 | 4-Nitroaniline | Two-step | 99 |
| 7 | 2-Aminopyridine | Two-step | 95 |
Data sourced from Synthesis, 2013, 45, 1667-1674.[1]
Experimental Protocols
Protocol 1: Two-Step Synthesis of Isothiocyanates from Electron-Deficient Anilines
Step A: Synthesis of the Intermediate O-Phenyl Thiocarbamate
-
To a solution of the aniline (10 mmol) in dichloromethane (50 mL) at 0 °C, add solid sodium hydroxide (12 mmol).
-
To this stirred suspension, add a solution of this compound (11 mmol) in dichloromethane (10 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the solid base.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude O-phenyl thiocarbamate, which can be purified by column chromatography or used directly in the next step.
Step B: Decomposition to the Isothiocyanate
-
Dissolve the crude O-phenyl thiocarbamate from Step A in dichloromethane (50 mL).
-
Add powdered sodium hydroxide (20 mmol) and stir the mixture vigorously at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture and wash the filtrate with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting isothiocyanate by column chromatography or distillation.
Protocol 2: Synthesis of an O-Aryl Thionocarbonate from an Alcohol
-
To a solution of the alcohol (10 mmol) and a non-nucleophilic base such as pyridine (12 mmol) in anhydrous dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.
-
Slowly add this compound (11 mmol) dropwise to the stirred solution.
-
Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure O-aryl thionocarbonate.
Barton-McCombie Deoxygenation Workflow
Caption: A simplified workflow for the Barton-McCombie deoxygenation, starting with an alcohol.
References
Technical Support Center: Safe Disposal of O-Phenyl Chlorothioformate Waste
This guide provides detailed protocols and safety information for the proper disposal of O-Phenyl chlorothioformate waste. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a corrosive and moisture-sensitive compound.[1][2] Its primary hazards include:
-
Reactivity with Water: It reacts with water and moisture, potentially releasing toxic and corrosive fumes like hydrogen chloride (HCl) and phenol.[3][4]
-
Corrosivity: It can cause severe skin burns and eye damage upon contact.[1][5]
-
Combustibility: It is a combustible liquid with a flash point of 81 °C (177.8 °F).[1]
-
Toxicity of Byproducts: The hydrolysis of this compound can produce hazardous byproducts, including phenol, hydrochloric acid, and potentially carbonyl sulfide or hydrogen sulfide gas.
Q2: Can I dispose of this compound waste directly into a solvent waste container?
A2: No. Due to its high reactivity, this compound waste should never be mixed directly with other chemical wastes, especially those containing water, alcohols, or amines.[4][6] This can lead to violent exothermic reactions, pressure buildup, and the release of toxic gases. All this compound waste must be neutralized before disposal.
Q3: What personal protective equipment (PPE) is required when handling this compound waste?
A3: Appropriate PPE is crucial for safely handling this hazardous material. The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood.[6]
Q4: What should I do in case of a spill?
A4: For small spills, absorb the material with an inert absorbent like sand or vermiculite. Do not use combustible materials like paper towels. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately. In either case, ensure the area is well-ventilated and you are wearing appropriate PPE.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Violent fizzing or gas evolution during neutralization. | The neutralizing agent was added too quickly, or the this compound concentration is too high. | Slow down the rate of addition of the neutralizing agent. Ensure the reaction is being performed in an ice bath to control the temperature. |
| The pH of the waste solution does not become basic after adding the calculated amount of neutralizer. | The this compound waste may contain acidic impurities. | Add the neutralizing agent portion-wise and check the pH with litmus paper or a pH meter after each addition until the solution is basic (pH > 8). |
| A strong, unpleasant odor is detected during neutralization. | This could indicate the release of volatile and toxic byproducts such as phenol or sulfur compounds. | Ensure the procedure is being conducted in a properly functioning chemical fume hood. If the odor is strong, re-evaluate the efficiency of your fume hood and consider using a respirator with an appropriate cartridge. |
| Solid precipitates form during neutralization. | This could be the sodium salt of phenol (sodium phenoxide) or other insoluble byproducts. | This is generally not a cause for concern. Ensure the mixture is well-stirred to prevent clumping and ensure complete neutralization. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClOS | [3] |
| Molecular Weight | 172.63 g/mol | [3] |
| Appearance | Colorless to yellow liquid | [1][7] |
| Boiling Point | 81-83 °C at 6 mmHg | [1] |
| Density | 1.248 g/mL at 25 °C | [1] |
| Flash Point | 81 °C (177.8 °F) - closed cup | [1] |
Table 2: Recommended Neutralizing Agents
| Neutralizing Agent | Formula | Molar Mass ( g/mol ) | Comments |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Preferred for its mild reactivity and buffering capacity, which helps to control the reaction rate and prevent excessive heat generation.[1] |
| Sodium Carbonate (Soda Ash) | Na₂CO₃ | 105.99 | A stronger base than sodium bicarbonate; should be added more slowly and with careful temperature control. |
Experimental Protocols
Protocol 1: Neutralization of this compound Waste
This protocol describes the safe neutralization of small quantities (typically < 5 g) of this compound waste.
Materials:
-
This compound waste
-
10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Large beaker (at least 10 times the volume of the waste)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper or pH meter
-
Appropriate PPE (see FAQs)
Procedure:
-
Preparation:
-
Don appropriate PPE and work in a certified chemical fume hood.
-
Place the large beaker in an ice bath on a magnetic stir plate.
-
Add a stir bar to the beaker.
-
Pour a volume of the 10% sodium bicarbonate or sodium carbonate solution into the beaker that is at least five times the volume of the this compound waste to be neutralized. Begin stirring.
-
-
Neutralization:
-
Slowly and carefully add the this compound waste dropwise to the stirring basic solution using a pipette or dropping funnel.
-
Control the rate of addition to prevent excessive foaming and temperature increase. The reaction is exothermic.
-
Continue stirring for at least 2 hours after the addition is complete to ensure the reaction goes to completion.
-
-
Verification:
-
Check the pH of the solution using pH paper or a pH meter. The pH should be between 8 and 10. If the solution is still acidic or neutral, add more of the basic solution until the desired pH is reached.
-
-
Disposal of Neutralized Waste:
-
The resulting aqueous solution contains phenol, sodium chloride, and sodium bicarbonate/carbonate. This solution should be transferred to a properly labeled aqueous hazardous waste container for disposal by your institution's EHS office.
-
Visualizations
Caption: Workflow for neutralizing this compound waste.
Caption: Products of this compound hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 6. download.basf.com [download.basf.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
How to monitor the progress of a reaction with O-Phenyl chlorothioformate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Phenyl chlorothioformate. Find detailed protocols and data to ensure the successful monitoring of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for monitoring the progress of a reaction involving this compound?
The progress of reactions with this compound can be effectively monitored using several analytical techniques. The choice of method depends on the specific reactants, products, and available equipment. The most common methods are:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative method to observe the consumption of starting materials and the formation of products.[1][2]
-
High-Performance Liquid Chromatography (HPLC): A quantitative method ideal for monitoring the precise concentration of reactants and products over time, especially for complex reaction mixtures.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis of the reaction mixture without the need for chromatographic separation.[4][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for tracking the reaction by monitoring the disappearance of the C=S bond in the this compound and the appearance of new characteristic peaks from the product, such as the strong isothiocyanate (-NCS) stretch.[6][7]
Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?
TLC is a simple and effective way to visualize the progress of a reaction. A typical TLC analysis involves spotting the starting material, the reaction mixture, and a "co-spot" (a mix of the starting material and reaction mixture) on a TLC plate.[1][2] The plate is then developed in an appropriate solvent system. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane.[2]
Q3: When is HPLC a more suitable monitoring technique than TLC?
HPLC is preferred over TLC when quantitative data is required. It allows for the precise measurement of the concentration of each component in the reaction mixture, providing accurate reaction kinetics.[3] It is also advantageous for complex reactions where the components have very similar polarities, making them difficult to separate by TLC.
Q4: Can NMR spectroscopy be used for real-time reaction monitoring?
Yes, NMR spectroscopy is a powerful tool for real-time, non-invasive monitoring of chemical reactions.[4] By acquiring spectra at regular intervals, you can track the disappearance of reactant signals and the emergence of product signals, which allows for the determination of reaction kinetics and the identification of any intermediates or byproducts.[4][5] Benchtop NMR spectrometers are also becoming more common for this purpose.[8]
Q5: What functional group changes can I expect to see with FTIR spectroscopy?
When monitoring a reaction with this compound using FTIR, you should look for the disappearance of the characteristic C=S stretching vibration of the starting material. Concurrently, you will observe the appearance of new peaks corresponding to the product. For example, in the synthesis of isothiocyanates from amines, a strong and characteristic absorption band for the asymmetric vibration of the -NCS group will appear in the 2000–2200 cm⁻¹ region.[6][9]
Troubleshooting Guide
Q1: My reaction is not progressing, or the yield is very low. What are the common causes?
Low or no conversion can be attributed to several factors:
-
Presence of Moisture: this compound is sensitive to water, which can cause it to hydrolyze.[10] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reagent Quality: The purity of this compound and the other reactants is crucial. Degraded starting material will result in lower reactivity.[11]
-
Inadequate Temperature Control: These reactions can be exothermic. Running the reaction at a controlled, low temperature (e.g., 0 °C) is often necessary to prevent side reactions and decomposition.[11]
-
Incorrect Stoichiometry: The ratio of reactants can significantly impact the outcome. Ensure accurate measurement and appropriate stoichiometry.[11]
Q2: I am observing the formation of unexpected byproducts. How can I minimize them?
Side reactions can occur, particularly when using amine nucleophiles. For instance, when reacting with tertiary amines, dealkylation of the amine can sometimes be observed.[12] To minimize byproduct formation:
-
Control the Order of Addition: Slowly adding one reagent to the other at a low temperature can help control the reaction rate and reduce the formation of side products. A common practice is to add the this compound solution dropwise to the amine solution.[11]
-
Optimize the Base: If a base is used, its strength and stoichiometry can be critical. A non-nucleophilic base is often preferred.
Q3: My TLC plate is showing streaks or overlapping spots. How can I improve the separation?
Poor TLC separation can be resolved by:
-
Optimizing the Solvent System: Experiment with different solvent polarities to achieve better separation between the spots of the reactant and product.
-
Using a Co-spot: A co-spot, where the reaction mixture is spotted on top of the starting material, can help to confirm if two spots with similar Rf values are indeed different compounds.[1][2]
-
Diluting the Sample: Overly concentrated samples can lead to streaking. Dilute the aliquot from the reaction mixture before spotting it on the TLC plate.
Q4: How should I properly quench the reaction?
To safely quench the reaction and neutralize any unreacted this compound, slowly add a nucleophilic quenching agent at a low temperature. Suitable options include a saturated aqueous solution of a mild base like sodium bicarbonate or a dilute solution of an amine such as ammonium hydroxide.[11]
Quantitative Data Summary
The reaction of primary amines with this compound in a two-step process can produce high yields of isothiocyanates.[12] The table below summarizes representative yields for this transformation.
| Amine Substrate | Product Isothiocyanate | Yield (%) |
| Cyclohexylamine | Cyclohexyl isothiocyanate | 99 |
| n-Butylamine | n-Butyl isothiocyanate | 98 |
| Aniline | Phenyl isothiocyanate | 95 |
| 4-Fluoroaniline | 4-Fluorophenyl isothiocyanate | 96 |
| 4-Nitroaniline | 4-Nitrophenyl isothiocyanate | 92 |
Experimental Protocols
Protocol: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Chamber: Add a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to a TLC chamber to a depth of about 0.5 cm. Close the chamber and let the atmosphere saturate with the solvent vapor.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark three lanes on the baseline for the starting material (SM), co-spot (Co), and reaction mixture (RM).[1]
-
Spot the Plate:
-
SM Lane: Using a capillary tube, apply a small spot of a dilute solution of your limiting starting material.
-
Co Lane: Apply a spot of the starting material, and then, on top of the same spot, apply a spot of the reaction mixture.[2]
-
RM Lane: Take a small aliquot from your reaction mixture using a capillary tube and apply a spot to this lane.[2]
-
-
Develop the Plate: Carefully place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.[1] Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots using a UV lamp.[13] If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) to visualize the spots.[13]
-
Analyze the Results: Compare the spots in the different lanes. The reaction is progressing if the intensity of the starting material spot in the RM lane decreases over time and a new product spot appears. The reaction is complete when the starting material spot is no longer visible in the RM lane.[14]
Workflow and Logic Diagrams
Caption: Decision tree for selecting an appropriate reaction monitoring technique.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. How To [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. lobachemie.com [lobachemie.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
Preventing degradation of O-Phenyl chlorothioformate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of O-Phenyl chlorothioformate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is exposure to moisture (hydrolysis) and high temperatures (thermolysis). This compound is highly reactive and will readily degrade in the presence of water or when subjected to elevated temperatures.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air. Refrigeration is also advisable for long-term storage.
Q3: What are the visible signs of this compound degradation?
A3: Degradation may be indicated by a change in color of the liquid, the presence of solid precipitates, or a noticeable pressure buildup in the container due to the formation of gaseous byproducts like carbonyl sulfide and hydrogen chloride.
Q4: What are the main degradation products of this compound?
A4: The main degradation products from hydrolysis are phenol, carbonyl sulfide (COS), and hydrochloric acid (HCl). Thermal decomposition can lead to the formation of phenyl chloride and carbonyl sulfide.
Q5: Are there any specific chemical stabilizers that can be added to this compound?
A5: While the search results do not specify commercial stabilizers for this compound, the most effective stabilization method is to store it under a dry, inert atmosphere. For reactions, the use of a non-nucleophilic base can help to scavenge any generated HCl, which might otherwise catalyze further degradation.
Troubleshooting Guide
This guide will help you troubleshoot potential issues related to the degradation of this compound in your experiments.
Q1: My reaction yield is lower than expected. Could this compound degradation be the cause?
A1: Yes, lower-than-expected yields are a common consequence of using degraded this compound. The active reagent concentration will be lower, and the degradation products might interfere with your reaction.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the reagent was stored under the recommended cool, dry, and inert conditions.
-
Visual Inspection: Check the reagent for any color change or precipitate.
-
Purity Check: If possible, analyze the purity of your this compound using techniques like GC-MS or NMR spectroscopy to identify potential degradation products.
-
Use a Fresh Batch: If degradation is suspected, it is best to use a fresh, unopened bottle of the reagent.
Q2: I observed an unexpected side product in my reaction. Could it be from the degradation of this compound?
A2: It is possible. Degradation products like phenol can act as nucleophiles and participate in side reactions, leading to the formation of unwanted byproducts.
Troubleshooting Steps:
-
Identify the Side Product: Characterize the unexpected side product using appropriate analytical techniques (e.g., MS, NMR).
-
Compare with Known Degradation Products: Check if the identified side product could have been formed from the reaction of your starting materials with phenol or other potential degradation products.
-
Purify the Reagent: If you suspect your this compound is partially degraded, you can attempt to purify it by distillation under reduced pressure. However, this should be done with extreme caution due to its reactivity.
Q3: My reaction mixture is showing an acidic pH even though no acid was added. What could be the reason?
A3: The hydrolysis of this compound produces hydrochloric acid (HCl), which will lower the pH of your reaction mixture.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that all your solvents and reagents are strictly anhydrous to prevent hydrolysis.
-
Perform Reactions Under Inert Atmosphere: Running your experiment under a nitrogen or argon atmosphere will minimize exposure to atmospheric moisture.
-
Incorporate an Acid Scavenger: Consider adding a non-nucleophilic base (e.g., a hindered amine like 2,6-lutidine or diisopropylethylamine) to your reaction to neutralize any in-situ generated HCl.
Data on this compound Stability
Currently, there is limited quantitative data available in the public domain regarding the degradation rates of this compound under various conditions. However, based on the known reactivity of chloroformates and chlorothioformates, the following qualitative stability information can be provided:
| Condition | Stability | Likely Degradation Products |
| Storage at Room Temperature (in a sealed, dry container) | Moderate | Slow degradation over time. |
| Storage under Refrigeration (in a sealed, dry, inert container) | High | Minimal degradation. |
| Exposure to Moist Air | Low | Rapid hydrolysis to Phenol, Carbonyl Sulfide (COS), and HCl. |
| Elevated Temperatures (e.g., > 50°C) | Low | Thermolysis to Phenyl Chloride and Carbonyl Sulfide (COS). |
| Presence of Nucleophiles (e.g., alcohols, amines) | Low | Reacts to form corresponding thiocarbonates or carbamates. |
| Presence of Strong Bases | Low | Accelerated decomposition. |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a general procedure to qualitatively and semi-quantitatively assess the stability of this compound under different storage conditions.
Objective: To determine the relative stability of this compound under various temperature and atmospheric conditions.
Materials:
-
This compound (high purity)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Internal standard for GC-MS analysis (e.g., dodecane)
-
GC-MS vials with septa
-
Nitrogen or Argon gas supply
-
Refrigerator (2-8 °C)
-
Oven or incubator (e.g., 40 °C)
-
GC-MS instrument
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent with a known concentration of the internal standard.
-
Aliquot the stock solution into several GC-MS vials.
-
-
Exposure to Different Conditions:
-
Control: Immediately analyze one vial to establish the initial purity (Time 0).
-
Refrigerated/Inert: Purge a set of vials with nitrogen or argon, seal tightly, and store in a refrigerator.
-
Refrigerated/Air: Seal a set of vials tightly and store in a refrigerator without an inert atmosphere.
-
Room Temperature/Inert: Purge a set of vials with nitrogen or argon, seal tightly, and store at ambient temperature.
-
Room Temperature/Air: Seal a set of vials tightly and store at ambient temperature without an inert atmosphere.
-
Elevated Temperature/Inert: Purge a set of vials with nitrogen or argon, seal tightly, and place in an oven at 40 °C.
-
Elevated Temperature/Air: Seal a set of vials tightly and place in an oven at 40 °C.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one vial from each condition.
-
Analyze the samples by GC-MS.
-
-
Data Analysis:
-
Quantify the peak area of this compound relative to the internal standard at each time point for each condition.
-
Identify and quantify the peak areas of any new peaks that appear, which are likely degradation products.
-
Plot the percentage of remaining this compound against time for each condition to visualize the degradation profile.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for degradation issues.
Caption: Experimental workflow for stability assessment.
References
Addressing incomplete conversion in O-Phenyl chlorothioformate reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing incomplete conversion in reactions involving O-Phenyl chlorothioformate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with this compound is showing low or incomplete conversion. What are the most common causes?
A1: Incomplete conversion is a frequent issue stemming from several factors. The most common culprits are the quality of the reagent, the presence of moisture, suboptimal reaction conditions, or unintended side reactions. This compound is a reactive compound and requires careful handling and specific reaction parameters for success.[1]
Q2: How can I assess the quality of my this compound? I suspect it may have degraded.
A2: this compound is a yellow liquid that can degrade upon exposure to moisture or high temperatures.[2][3] Degradation can lead to the formation of phenol and other impurities.
-
Visual Inspection: The reagent should be a clear yellow liquid.[3] Cloudiness or the presence of solid precipitates may indicate degradation.
-
Purification: If degradation is suspected, the reagent can be purified by distillation under reduced pressure (e.g., 81-83 °C at 6 mmHg).[3][4]
-
Proper Storage: Always store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to prevent decomposition.[2][4]
Q3: My starting materials are consumed, but the yield of my desired product is low. What side reactions could be occurring?
A3: Several side reactions can compete with your primary reaction, consuming starting materials and reducing your yield.
-
Hydrolysis: this compound is highly sensitive to water. Moisture in solvents, reagents, or glassware will cause it to hydrolyze, rendering it inactive.[5]
-
Reaction with Amine Bases: When using tertiary amine bases like triethylamine (Et3N) with electron-deficient anilines, a common side reaction is the dealkylation of the amine by this compound, leading to the formation of O-phenyl diethylcarbamothioate as a major byproduct.[6]
-
Dixanthogen Formation: In reactions intended to form xanthates, oxidizing conditions can lead to the formation of dixanthogen, an oxidation product of two xanthate molecules.[7][8] This is particularly relevant in contexts like mineral flotation but highlights the potential for oxidative side reactions.
-
Formation of Ureas (with primary amines): In reactions with primary amines, the initially formed thiocarbamate can sometimes react with another molecule of the amine to form a urea-like byproduct, especially if the amine is in large excess or the temperature is too high.[5]
Q4: How do reaction parameters like temperature, solvent, and base affect the conversion rate?
A4: Optimizing reaction conditions is critical for achieving high yields.[9][]
-
Temperature: These reactions are often exothermic. Insufficient cooling can lead to side reactions and decomposition.[] Running the reaction at low temperatures (e.g., 0 °C) and allowing it to slowly warm to room temperature is a common strategy to control the reaction rate.[5] However, in some cases, increasing the temperature may be necessary to drive the reaction to completion, but this must be balanced against the risk of side reactions.[11]
-
Solvent: Aprotic, anhydrous solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are typically used.[6][12] The choice of solvent can influence reaction rates and solubility of reactants.
-
Base: A base is usually required to neutralize the HCl byproduct generated during the reaction with nucleophiles like alcohols or amines.
-
For alcohols, non-nucleophilic bases like pyridine or a strong base like sodium hydride (NaH) are effective.
-
For amines, an excess of the amine reactant itself can sometimes act as the base. However, for less reactive amines or to avoid side reactions, an external base is preferable. Solid sodium hydroxide has been shown to be effective in certain preparations.[6] The choice of base can significantly impact the yield.[11]
-
Data on Reaction Optimization
Optimizing reaction parameters is key to overcoming incomplete conversion. The following table, adapted from studies on related reactions, illustrates how the choice of base and other conditions can influence product yield.[6][11]
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| 1 | Alkyl Amine | Solid NaOH | DCM | Room Temp | ~95% | One-pot process is effective for electron-rich amines.[6] |
| 2 | Aryl Amine (electron-deficient) | Solid NaOH | DCM | Room Temp | ~90-99% | A two-step process is more versatile and provides higher yields.[6] |
| 3 | Aniline | Triethylamine (Et3N) | DCM | Room Temp | 0-35% | Major byproduct from dealkylation of Et3N is observed.[6] |
| 4 | Phenyl Benzoate | NaH | Toluene | 110 | 80% | Demonstrates the efficacy of a strong, non-nucleophilic base at higher temperatures.[11] |
| 5 | Phenyl Benzoate | K2CO3 | Toluene | 150 | 39% | Weaker inorganic base requires higher temperature and gives moderate yield.[11] |
Key Experimental Protocols
General Protocol for Reaction of this compound with an Alcohol
This protocol provides a general methodology for the synthesis of an O,S-disubstituted thiocarbonate.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).
-
Use anhydrous solvents.
-
Dissolve the alcohol (1.0 equivalent) and a suitable non-nucleophilic base (e.g., pyridine, 1.2 equivalents) in an anhydrous solvent (e.g., DCM) in a flask under an inert atmosphere.
-
-
Reaction:
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 equivalents) dropwise to the stirred alcohol solution over 30-60 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
-
Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of a mild base like sodium bicarbonate to neutralize any excess reagent and acid.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography.
-
Visual Guides
Troubleshooting Workflow for Incomplete Conversion
The following diagram outlines a logical workflow for troubleshooting incomplete reactions.
Caption: A step-by-step workflow for diagnosing incomplete conversion issues.
Factors Influencing Reaction Success
This diagram illustrates the key interconnected factors that determine the outcome of the reaction.
Caption: Key experimental factors that influence the reaction outcome.
Simplified Reaction and Side-Reaction Pathway
This diagram shows the desired reaction pathway versus a common competing side reaction (hydrolysis).
Caption: Desired reaction pathway versus the competing hydrolysis side reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. lobachemie.com [lobachemie.com]
- 3. O-Phenyl chlorothionoformate 99 1005-56-7 [sigmaaldrich.com]
- 4. Phenyl chlorothionocarbonate | 1005-56-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. electronicsandbooks.com [electronicsandbooks.com]
Validation & Comparative
A Comparative Guide to O-Phenyl Chlorothioformate and Phenyl Chloroformate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the choice of activating and protecting group strategies is paramount to achieving high yields and purity. This guide provides an objective comparison of two key reagents, O-Phenyl chlorothioformate and Phenyl chloroformate, highlighting their distinct applications, performance characteristics, and associated experimental protocols. While both reagents are acylating agents derived from phenol, their subtle structural difference—the substitution of an oxygen atom for a sulfur atom—leads to divergent functionalities in the synthesis of peptides. This compound is primarily utilized in the formation of peptide α-thioesters, crucial intermediates for native chemical ligation (NCL), whereas Phenyl chloroformate is employed for the synthesis of N-phenoxycarbonyl (NPC) amino acids, which serve as stable, activated monomers for polypeptide synthesis.
Core Applications and Chemical Roles
This compound reacts with the carboxyl group of an N-protected amino acid to form a phenylthioester. This thioester is a key functional group that enables the chemoselective ligation with an N-terminal cysteine residue of another peptide segment, a cornerstone of NCL for the synthesis of large proteins.
Phenyl Chloroformate , in contrast, reacts with the amino group of an amino acid to introduce a phenoxycarbonyl (Phoc) protecting group. The resulting N-phenoxycarbonyl (NPC) amino acids are stable, crystalline solids that can be used as monomers in the controlled polymerization of polypeptides. This method offers an alternative to the use of more moisture-sensitive N-carboxyanhydrides (NCAs).
Performance Comparison
A direct quantitative comparison of these two reagents is challenging as they serve different purposes in peptide synthesis. However, we can evaluate their performance based on the efficiency and potential side reactions within their respective applications.
Data Presentation: Performance Metrics
| Parameter | This compound (for Peptide α-Thioester Synthesis) | Phenyl Chloroformate (for N-Phenoxycarbonyl Amino Acid Synthesis) |
| Typical Yield | 69-89% for protected peptide phenylthioesters. | High yields, often exceeding 90% for NPC-amino acids.[1] |
| Purity of Product | High, but purification is often required to remove by-products. | High purity products can be obtained through simple work-up.[2] |
| Key Side Reactions | Epimerization: The amino acid adjacent to the thioester is at risk of racemization, especially in the presence of a base.[3][4] | Over-reaction: Potential for di-acylation if reaction conditions are not controlled. |
| Stability of Intermediate | Peptide arylthioesters are more reactive but also more prone to hydrolysis than alkylthioesters. | N-phenoxycarbonyl amino acids are stable, crystalline monomers.[2] |
Experimental Protocols
Protocol 1: Synthesis of N-Phenoxycarbonyl (NPC) Amino Acids using Phenyl Chloroformate
This protocol describes a facile and efficient method for the synthesis of NPC monomers using a two-phase reaction system.
Materials:
-
Amino acid
-
Phenyl chloroformate
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate (EtOAc)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.
-
To this solution, add a solution of phenyl chloroformate (1.1 equivalents) in ethyl acetate dropwise with vigorous stirring at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Separate the organic layer and wash the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid, resulting in the precipitation of the N-phenoxycarbonyl amino acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the pure NPC-amino acid.
Protocol 2: Synthesis of a Peptide α-Phenylthioester using this compound
This protocol outlines the synthesis of a Boc-protected dipeptide phenylthioester.
Materials:
-
Boc-protected amino acid (e.g., Boc-L-Phenylalanine)
-
This compound
-
Pyridine
-
Dichloromethane (DCM)
-
Amino acid phenylthioester hydrochloride (e.g., H-Gly-SPh • HCl)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the Boc-protected amino acid (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C and add pyridine (1.1 equivalents).
-
Slowly add this compound (1.05 equivalents) and stir the mixture at 0 °C for 1 hour.
-
In a separate flask, suspend the amino acid phenylthioester hydrochloride (1.0 equivalent) in DCM and add DIPEA (2.2 equivalents).
-
Add the activated Boc-amino acid solution from step 3 to the suspension from step 4.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the pure peptide α-phenylthioester.
Signaling Pathways and Experimental Workflows
Reaction Mechanisms
Caption: Reaction pathways for Phenyl Chloroformate and this compound.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing the performance of the two reagents.
Stability and Orthogonality of the Resulting Protecting Groups
The phenoxycarbonyl (from Phenyl Chloroformate) and thiophenoxycarbonyl (from this compound) groups exhibit different stabilities, which is a key consideration in planning a synthetic strategy.
-
N-Phenoxycarbonyl (Phoc) Group: The Phoc group is a urethane-type protecting group. It is generally stable to the acidic conditions used for the removal of Boc groups and the basic conditions for Fmoc group removal, making it a potentially orthogonal protecting group in some synthetic schemes.[3] However, its primary use is not as a temporary protecting group in stepwise solid-phase peptide synthesis (SPPS), but rather in the formation of stable monomers for polymerization.
-
C-Terminal Phenylthioester: The thioester linkage is labile to strong nucleophiles and basic conditions. This lability is the basis for its reactivity in NCL but also a limitation, as it is not compatible with the standard Fmoc-SPPS deprotection step using piperidine. Therefore, the synthesis of peptide thioesters often employs the Boc strategy, where acidic conditions are used for Nα-deprotection.
Conclusion
This compound and Phenyl chloroformate are valuable reagents in peptide synthesis, each with a distinct and important role. Phenyl chloroformate provides an efficient route to stable N-phenoxycarbonyl amino acid monomers for polypeptide synthesis, offering a high-yielding alternative to other polymerization precursors. This compound is instrumental in the synthesis of peptide α-thioesters, which are indispensable for the powerful native chemical ligation methodology.
The choice between these reagents is dictated by the synthetic goal: the construction of polypeptides via polymerization (Phenyl chloroformate) or the assembly of large proteins from peptide fragments (this compound). Understanding their respective reactivity, potential side reactions, and the stability of the resulting functional groups is crucial for the successful design and execution of complex peptide and protein synthesis strategies. Researchers should carefully consider the specific requirements of their synthetic targets to select the appropriate reagent and optimize the reaction conditions accordingly.
References
Comparing the reactivity of O-Phenyl chlorothioformate with other thioacylating agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a thioamide bond in place of an amide bond in peptides and other bioactive molecules can significantly alter their biological activity, stability, and conformational properties. This modification is a valuable tool in drug discovery and chemical biology. The choice of the thioacylating agent is critical for the successful and efficient synthesis of these modified molecules. This guide provides an objective comparison of the reactivity and utility of O-Phenyl chlorothioformate with other common thioacylating agents, supported by experimental data and detailed protocols.
Reactivity and Performance Comparison
The reactivity of a thioacylating agent determines its efficiency and selectivity in converting a primary or secondary amine to a thioamide. The following table summarizes the key characteristics and performance of this compound in comparison to other widely used thioacylating agents.
| Thioacylating Agent | Structure | Typical Substrates | Reaction Conditions | Advantages | Limitations |
| This compound |
| Amines, Amino Acids | Room temperature or mild heating in the presence of a base (e.g., pyridine, triethylamine) | - High reactivity - Commercially available - Good yields for a variety of amines[1] | - Moisture sensitive - Can be less selective with multifunctional substrates |
| Lawesson's Reagent |
| Amides, Ketones (for thionation) | Elevated temperatures (reflux in toluene or xylene) | - Effective for converting amides to thioamides[2] - Milder than P₄S₁₀[2] | - Primarily a thionating agent, not a direct thioacylating agent for amines - Harsh reaction conditions - Unpleasant odor |
| Activated Thioacids (e.g., Thioacetic acid with an activating agent) | R-COSH + Activating Agent | Amines, Amino Acids | Room temperature with a coupling agent (e.g., DCC, EDC) | - Milder reaction conditions compared to Lawesson's reagent - Can be used for peptide synthesis[3] | - Requires in situ activation - Stability of the activated species can be a concern |
| Pinner's Salts (from nitriles) |
| Alcohols (to form imino esters, then reacted with H₂S) | Acidic conditions, followed by reaction with H₂S | - Useful for synthesizing thionoesters from nitriles[4][5] | - Indirect method for thioamide synthesis - Requires handling of toxic H₂S |
Quantitative Reactivity Data
A key aspect of comparing thioacylating agents is their reaction kinetics. The following table presents second-order rate constants for the aminolysis of this compound with various secondary alicyclic amines in aqueous solution at 25°C. This data provides a quantitative measure of its high reactivity.
| Amine | pKa | k_N (M⁻¹s⁻¹) |
| Piperidine | 11.22 | 1.58 x 10⁴ |
| Pyrrolidine | 11.29 | 1.41 x 10⁴ |
| Morpholine | 8.70 | 2.51 x 10³ |
| Piperazine | 9.81 | 1.00 x 10⁴ |
Data sourced from a kinetic investigation of the aminolysis of phenyl and 4-nitrophenyl chlorothionoformates. The reactions proceed through a zwitterionic tetrahedral addition intermediate, with its formation being the rate-determining step.[6]
Direct kinetic comparisons with other thioacylating agents under identical conditions are scarce in the literature. However, the high rate constants for this compound suggest it is a highly reactive agent suitable for rapid thioacylations.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the thioacylation of an amine using this compound and for the thionation of an amide using Lawesson's Reagent.
Protocol 1: Thioacylation of Benzylamine with this compound
Materials:
-
Benzylamine
-
This compound
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) in anhydrous DCM.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-benzylthiobenzamide.
Protocol 2: Thionation of Benzamide with Lawesson's Reagent
Materials:
-
Benzamide
-
Lawesson's Reagent
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzamide (1.0 equivalent) and Lawesson's Reagent (0.5 equivalents).
-
Add anhydrous toluene to the flask to create a suspension.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the thiobenzamide.[2]
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows can aid in understanding the sequence of steps and the relationships between different components. The following diagrams, created using the DOT language, illustrate typical workflows for solution-phase and solid-phase thioacylation.
Conclusion
This compound stands out as a highly reactive and efficient thioacylating agent for the synthesis of thioamides from a wide range of amines. Its primary advantages are its commercial availability and the mild reaction conditions required for successful transformations. While Lawesson's reagent is a powerful tool for the thionation of amides, it is generally not the preferred choice for direct thioacylation of amines due to the harsh conditions required. Activated thioacids offer a milder alternative to Lawesson's reagent for peptide synthesis, and Pinner's salts provide a distinct pathway for the synthesis of thionoesters from nitriles.
The selection of an appropriate thioacylating agent will ultimately depend on the specific substrate, desired reaction conditions, and the overall synthetic strategy. The quantitative data and detailed protocols provided in this guide are intended to assist researchers in making informed decisions for their thioacylation reactions, thereby facilitating the development of novel thioamide-containing molecules for various scientific applications.
References
- 1. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. Oxidative acylation using thioacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Thiol-Containing Compounds: Evaluating the Efficacy of O-Phenyl Chlorothioformate and Alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of thiol-containing compounds is a critical aspect of molecular design and discovery. This guide provides an objective comparison of synthetic methodologies, with a focus on the efficacy of O-Phenyl chlorothioformate. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
The introduction of a thiol (-SH) group into a molecule can significantly alter its biological activity and physicochemical properties. This compound has emerged as a valuable reagent for the synthesis of thiophenols from readily available phenols. This method, centered around the Newman-Kwart rearrangement, offers a robust pathway for this transformation. However, a comprehensive evaluation requires a comparative analysis with other established and emerging techniques for thiol synthesis.
This compound and the Newman-Kwart Rearrangement
The synthesis of thiophenols using this compound is a multi-step process that begins with the formation of an O-aryl thiocarbamate. This intermediate is then subjected to a thermal or catalytically-induced intramolecular rearrangement, known as the Newman-Kwart rearrangement, to yield an S-aryl thiocarbamate. Subsequent hydrolysis of the S-aryl thiocarbamate liberates the desired thiophenol.[1]
Performance Data
| Starting Material | O-Aryl Thiocarbamate Yield (%) | Newman-Kwart Rearrangement Yield (%) | Final Thiophenol Yield (%) | Reference |
| 2-Naphthol | 68-73 | 85-91 | 71-80 | [2] |
| 4-Nitrophenol | - | Quantitative | - | [3] |
| 4-Methoxyphenol | - | Quantitative (CAN mediated) | - | [4] |
| Phenol | - | - | Overall ~50% (uncatalyzed) | [5] |
Experimental Protocol: Synthesis of 2-Naphthalenethiol
Step 1: Synthesis of O-2-Naphthyl dimethylthiocarbamate [2]
-
In a suitable flask, dissolve 2-naphthol in a solvent like benzene.
-
Add N,N-dimethylthiocarbamoyl chloride.
-
Add a base, such as 10% potassium hydroxide, and stir the reaction mixture.
-
After the reaction is complete, perform a workup by extracting with an organic solvent (e.g., benzene), washing with brine, and drying over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by crystallization from methanol to yield O-2-naphthyl dimethylthiocarbamate.
Step 2: Newman-Kwart Rearrangement to S-2-Naphthyl dimethylthiocarbamate [2]
-
Heat the O-2-naphthyl dimethylthiocarbamate, either neat or in a high-boiling solvent like diphenyl ether.
-
Maintain the temperature at approximately 285-295°C for about 30 minutes.
-
Cool the reaction mixture and purify the resulting S-2-naphthyl dimethylthiocarbamate by distillation or crystallization.
Step 3: Hydrolysis to 2-Naphthalenethiol [2]
-
Reflux the S-2-naphthyl dimethylthiocarbamate with a solution of potassium hydroxide in a mixture of ethanol and water for several hours.
-
After cooling, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid).
-
Extract the product with an organic solvent (e.g., chloroform).
-
Dry the organic layer and remove the solvent to obtain the crude 2-naphthalenethiol, which can be further purified by distillation.
Alternative Methods for Thiol Synthesis
Several alternative methods exist for the synthesis of thiol-containing compounds, each with its own advantages and limitations.
From Alkyl and Aryl Halides with Thiourea
This method involves the reaction of an alkyl or aryl halide with thiourea to form an isothiouronium salt, which is subsequently hydrolyzed to the corresponding thiol. This is a versatile method applicable to a wide range of substrates.[6]
| Starting Halide | Thiol Yield (%) | Conditions | Reference |
| Benzyl chloride | >80 | Microwave, K3PO4, water, 90°C, 15 min | [7] |
| 1-Bromobutane | Quantitative | HBr, reflux | [5] |
| Aryl Halides (various) | 50-80 | Photoinduced, t-BuOK, DMSO | [3] |
| Dihydroxybenzyl halides | >90 | NaBH4 reduction of isothiouronium salt | [5] |
-
In a microwave vial, combine benzyl chloride, thiourea, potassium phosphate (K3PO4), and a phase-transfer catalyst in water.[7]
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 90°C) for a short duration (e.g., 15 minutes).[7]
-
After cooling, extract the reaction mixture with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude product, which can be purified by chromatography.
From Alkyl and Aryl Halides with Sodium Hydrosulfide
A direct nucleophilic substitution of a halide with the hydrosulfide anion (SH⁻) is a straightforward approach to thiol synthesis.[8]
| Starting Halide | Thiol Yield (%) | Conditions | Reference |
| Unhindered Alkyl Halides | Good | Large excess of NaSH | [8] |
| Aryl Iodides | Very Good | Na2S·9H2O, 1,2-ethanedithiol, CuI | [9] |
-
Dissolve sodium hydrosulfide (NaSH) in a suitable solvent (e.g., ethanol).
-
Add the alkyl halide to the solution. To minimize the formation of a sulfide byproduct, a large excess of sodium hydrosulfide is often used.[8]
-
Stir the reaction mixture, possibly with heating, until the reaction is complete (monitored by techniques like TLC or GC).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer and purify the thiol by distillation or chromatography.
From Grignard Reagents and Elemental Sulfur
This method involves the reaction of an organometallic Grignard reagent with elemental sulfur to form a magnesium thiolate, which is then hydrolyzed to the thiol.
| Starting Material | Thiol Yield (%) | Conditions | Reference |
| Aryl Bromide | Generally good | 1. Mg, THF; 2. S8; 3. H3O+ | [10] |
| 3-Iodophenol (protected) | 53 | 1. Mg, THF; 2. S8; 3. Deprotection & Hydrolysis |
-
Prepare the Grignard reagent by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the Grignard solution in an ice bath and add elemental sulfur portion-wise with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature.
-
Hydrolyze the resulting magnesium thiolate by carefully adding dilute acid.
-
Extract the thiophenol with an organic solvent, wash, dry, and purify by distillation.
Thionation of Alcohols and Ketones with Lawesson's Reagent
Lawesson's reagent is a well-known thionating agent that can convert carbonyl groups into thiocarbonyls.[11] It can also be used for the direct conversion of alcohols to thiols, although this is less common and can be accompanied by side reactions like dehydration.[12]
| Starting Material | Product | Yield (%) | Conditions | Reference |
| Ketones | Thioketones | Good | Toluene or xylene, 80-100°C | [11] |
| Alcohols | Thiols | Moderate | THF or toluene, reflux | [13] |
| Quinazolin-4-one | Quinazoline-4-thione | Low (with P4S10) | Xylene, reflux, 12h | [13] |
-
Dissolve the ketone in an anhydrous, non-polar solvent such as toluene or xylene.
-
Add Lawesson's reagent (typically 0.5-1.0 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction mixture and purify the thioketone, often by column chromatography.
Comparison and Conclusion
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| This compound / Newman-Kwart | Phenols | This compound, Base, Heat/Catalyst | Good for thiophenol synthesis from readily available phenols. | Multi-step process; high temperatures often required for the rearrangement. |
| Thiourea | Alkyl/Aryl Halides | Thiourea, Base | Versatile for both alkyl and aryl thiols; avoids use of odorous reagents in the first step. | Two-step process; potential for side reactions. |
| Sodium Hydrosulfide | Alkyl/Aryl Halides | NaSH | Direct, one-step reaction. | Often requires a large excess of NaSH to avoid sulfide formation; NaSH is corrosive and odorous. |
| Grignard Reagent | Alkyl/Aryl Halides | Mg, Elemental Sulfur | Good for a variety of substrates. | Requires anhydrous conditions; Grignard reagents are sensitive to protic functional groups. |
| Lawesson's Reagent | Ketones, Alcohols | Lawesson's Reagent | Effective for thionation of carbonyls. | For alcohols, can lead to dehydration byproducts; reagent can be expensive. |
The choice of method for synthesizing thiol-containing compounds depends heavily on the available starting materials, the desired substrate scope, and the tolerance of functional groups to the reaction conditions. The This compound route via the Newman-Kwart rearrangement is a powerful and well-established method for the synthesis of thiophenols from phenols. However, for the synthesis of a broader range of thiols, including aliphatic thiols, methods starting from alkyl halides with thiourea or sodium hydrosulfide offer practical alternatives. The Grignard reagent method provides another reliable route, particularly when starting from halides. Lawesson's reagent is most effective for the thionation of carbonyl compounds.
Researchers should carefully consider the specific requirements of their synthetic target to select the most efficient and effective method. This guide provides the foundational data and protocols to make an informed decision.
References
- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Microwave-mediated Newman–Kwart rearrangement in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20676J [pubs.rsc.org]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. ias.ac.in [ias.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 12. Synthesis of Aromatic Thiols [ouci.dntb.gov.ua]
- 13. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of O-Phenyl Chlorothioformate Products: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for confirming the structure of products derived from O-Phenyl chlorothioformate. We present detailed experimental protocols and comparative data for the characterization of a representative product, O-phenyl N,N-dimethylthiocarbamate, and its isomer, S-phenyl N,N-dimethylthiocarbamate, which is accessible through an alternative synthetic route. This guide will aid researchers in selecting the appropriate analytical techniques and interpreting the resulting data for unambiguous structure elucidation.
Introduction to this compound and its Reactivity
This compound is a versatile reagent used in organic synthesis, primarily for the introduction of the phenoxythiocarbonyl group. Its reaction with nucleophiles, such as amines, leads to the formation of O-aryl thiocarbamates. The structural confirmation of these products is crucial for ensuring the desired reaction outcome and for the characterization of novel compounds. This guide focuses on the spectroscopic techniques used to differentiate the O-aryl thiocarbamate product from potential isomers, such as the S-aryl thiocarbamate, which can be formed through alternative methods like the Newman-Kwart rearrangement.
Spectroscopic Methods for Structural Confirmation
The primary spectroscopic techniques for the structural analysis of O-aryl thiocarbamate products are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, its direct reaction product with dimethylamine (O-phenyl N,N-dimethylthiocarbamate), and the rearranged isomer (S-phenyl N,N-dimethylthiocarbamate).
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.10-7.45 | m | 5H | Aromatic H |
| O-phenyl N,N-dimethylthiocarbamate | 7.35-7.45 | m | 2H | Aromatic H (ortho) |
| 7.15-7.25 | m | 3H | Aromatic H (meta, para) | |
| 3.15 | s | 6H | N(CH₃)₂ | |
| S-phenyl N,N-dimethylthiocarbamate | 7.40-7.50 | m | 5H | Aromatic H |
| 3.05 | s | 6H | N(CH₃)₂ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| O-phenyl N,N-dimethylthiocarbamate | 187.6 | C=S |
| 153.5 | Aromatic C-O | |
| 129.5 | Aromatic CH | |
| 126.5 | Aromatic CH | |
| 122.0 | Aromatic CH | |
| 43.5, 38.9 | N(CH₃)₂ | |
| S-phenyl N,N-dimethylthiocarbamate | 169.5 | C=O |
| 135.5 | Aromatic C-S | |
| 129.2 | Aromatic CH | |
| 129.0 | Aromatic CH | |
| 128.8 | Aromatic CH | |
| 37.0 | N(CH₃)₂ |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=S Stretch | C=O Stretch | C-O Stretch | C-N Stretch |
| This compound | ~1280 | - | ~1190 | - |
| O-phenyl N,N-dimethylthiocarbamate | ~1270 | - | ~1180 | ~1500 |
| S-phenyl N,N-dimethylthiocarbamate | - | ~1690 | - | ~1480 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 172/174 (M⁺, Cl isotope pattern) | 137 (M-Cl)⁺, 94 (C₆H₅OH)⁺, 77 (C₆H₅)⁺ |
| O-phenyl N,N-dimethylthiocarbamate | 181 (M⁺) | 109 (M-N(CH₃)₂)⁺, 94 (C₆H₅OH)⁺, 77 (C₆H₅)⁺ |
| S-phenyl N,N-dimethylthiocarbamate | 181 (M⁺) | 110 (C₆H₅SH)⁺, 72 (CON(CH₃)₂)⁺, 77 (C₆H₅)⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below to ensure reproducibility.
Synthesis Protocols
Synthesis of O-phenyl N,N-dimethylthiocarbamate: To a solution of phenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a base (e.g., triethylamine or pyridine), this compound is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until completion, as monitored by thin-layer chromatography. The product is isolated by aqueous workup and purified by column chromatography on silica gel.
Alternative Synthesis via Newman-Kwart Rearrangement: O-phenyl N,N-dimethylthiocarbamate is heated in a high-boiling point solvent (e.g., diphenyl ether) or neat at temperatures typically ranging from 200-250 °C. The progress of the rearrangement to S-phenyl N,N-dimethylthiocarbamate is monitored by NMR spectroscopy. The product is then isolated and purified by chromatography or recrystallization.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 100 MHz. A larger number of scans (typically 1024 or more) is required to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron ionization (EI) is commonly used for these types of compounds. Gas chromatography-mass spectrometry (GC-MS) can also be employed for sample introduction and separation from any impurities.
-
Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis and the key decision points for structure confirmation.
Caption: Workflow for the spectroscopic confirmation of reaction products.
Caption: Key spectroscopic differences between O-aryl and S-aryl thiocarbamate isomers.
A Comparative Guide to the Synthesis of O-Phenyl Chlorothioformate: Yield and Methodology
For researchers, scientists, and professionals in drug development, the efficient synthesis of key reagents is paramount. O-Phenyl chlorothioformate is a valuable building block in organic synthesis, notably in the preparation of thiocarbamates and in deoxygenation reactions. This guide provides a comparative analysis of synthesis methods for this compound, with a focus on reaction yields supported by experimental data.
Yield Comparison of Synthesis Methods
The synthesis of this compound is predominantly achieved through the reaction of phenol with thiophosgene. While other potential methods are noted in chemical literature, detailed experimental data, particularly regarding yield, are scarce for alternative routes. This guide focuses on the most established and well-documented method.
| Synthesis Method | Reactants | Product | Reported Yield (%) |
| Reaction with Thiophosgene | Phenol, Thiophosgene, Base | This compound | 81%[1] |
| Reaction with Thionyl Chloride and Carbon Disulfide | Phenol, Thionyl Chloride, CS₂ | This compound | Not specified |
| Chlorination of Thioformic Acid Esters | Thioformic Acid Phenyl Ester | This compound | Not specified |
Note: The yields for the latter two methods are not specified in the available literature, precluding a direct quantitative comparison. The reaction of phenol with thiophosgene is the most reliably reported method with a high yield.
Experimental Protocol: Synthesis of this compound via Thiophosgene
This protocol is based on a patented method and represents a standard procedure for the preparation of this compound.[1]
Materials:
-
Phenol
-
Thiophosgene
-
Aqueous Sodium Hydroxide (5%)
-
Chloroform
-
Hydrochloric Acid (5%)
-
Magnesium Sulfate
-
Water
-
Ice
Procedure:
-
A solution of thiophosgene in chloroform is prepared and cooled to 0–5 °C in an ice bath.
-
A separate solution of phenol in 5% aqueous sodium hydroxide is also cooled to 0–5 °C.
-
The phenol solution is added dropwise to the stirred thiophosgene solution, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at 0–5 °C.
-
The organic (chloroform) layer is separated.
-
The chloroform layer is washed sequentially with 5% hydrochloric acid and water.
-
The washed organic layer is dried over magnesium sulfate.
-
The chloroform is removed by concentration.
-
The crude product is purified by vacuum distillation to yield this compound.
Yield:
Following this protocol, a yield of 81% has been reported.[1]
Synthesis Pathway Diagram
The following diagram illustrates the primary synthetic route to this compound from phenol and thiophosgene.
Caption: Reaction scheme for the synthesis of this compound.
Discussion
The reaction of phenol with thiophosgene in the presence of a base is a robust and high-yielding method for the synthesis of this compound.[1][2] The use of a biphasic system (chloroform and water) with a base facilitates the reaction by converting phenol to the more nucleophilic phenoxide ion.
Alternative reagents to thiophosgene, such as thionyl chloride in the presence of carbon disulfide, have been mentioned as potential routes. However, the lack of detailed procedures and reported yields in accessible literature makes it difficult to assess their viability and efficiency in comparison to the thiophosgene method. The toxicity of thiophosgene is a significant drawback, and the development of safer, alternative methods with comparable or higher yields would be a valuable contribution to the field.
For researchers requiring this compound, the thiophosgene-based synthesis currently represents the most practical and well-documented approach to obtaining this reagent in high purity and yield.
References
A Comparative Guide to Assessing the Purity of Synthesized O-Phenyl Chlorothioformate
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the integrity and reproducibility of experimental results. O-Phenyl chlorothioformate is a crucial reagent in organic synthesis, particularly for the introduction of the thiocarbonyl moiety. This guide provides an objective comparison of analytical methods to assess the purity of synthesized this compound, presents supporting experimental data, and discusses alternative reagents.
Introduction to this compound and Its Purity Assessment
This compound (PhOCSCl) is a reactive chemical intermediate used in the synthesis of various organic compounds, including thionoesters and thiocarbamates.[1] Due to its reactivity, especially its sensitivity to moisture, synthesized this compound can contain several impurities.[2] Common impurities include starting materials like phenol and thiophenol, byproducts such as O,O'-diphenyl thiocarbonate, and degradation products.[2][3] Accurate determination of purity is therefore essential for its effective use in synthesis.
The purity of this compound can be assessed using a variety of analytical techniques, primarily chromatographic and spectroscopic methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful for separating and quantifying the main component and its impurities. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for structural confirmation and identification of impurities.[4]
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, identification of unknown impurities, and the available instrumentation. Below is a comparison of the most common methods for assessing the purity of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the analysis of a synthesized batch of this compound using various analytical techniques.
| Analytical Technique | Purity of this compound (%) | Detected Impurities | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Relative Standard Deviation (RSD, %) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 98.5 | O,O'-diphenyl thiocarbonate (0.8%), Phenol (0.5%), Unidentified (0.2%) | 0.01% | 0.03% | 1.5 |
| High-Performance Liquid Chromatography (HPLC-UV) | 98.2 | O,O'-diphenyl thiocarbonate (1.0%), Phenol (0.6%), Thiophenol (0.2%) | 0.02% | 0.05% | 2.0 |
| Quantitative Nuclear Magnetic Resonance (qNMR) | 98.8 | O,O'-diphenyl thiocarbonate (0.7%), Phenol (0.4%) | 0.05% | 0.15% | 1.2 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive technique for the separation and identification of volatile and semi-volatile compounds.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column : HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injector : Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Temperature Program :
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
-
Sample Preparation : Dissolve 10 µL of the synthesized this compound in 990 µL of dichloromethane. Inject 1 µL of the solution.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC with UV detection is a versatile method for the quantification of this compound and its non-volatile impurities.
-
Instrumentation : HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column : C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : UV detector at 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve 10 mg of the synthesized this compound in 10 mL of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR provides a direct and accurate method for purity determination without the need for a specific reference standard for each impurity.
-
Instrumentation : NMR spectrometer (e.g., Bruker Avance III 400 MHz).
-
Solvent : Chloroform-d (CDCl₃) with 0.05% tetramethylsilane (TMS) as an internal standard.
-
Internal Standard : A certified reference material with a known purity, such as maleic anhydride.
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Add 0.75 mL of CDCl₃.
-
-
Acquisition Parameters :
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds to ensure full relaxation of all nuclei.
-
Number of Scans: 16.
-
-
Data Processing :
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons, the molecular weights, and the masses of the sample and internal standard.
-
Alternative Reagent: Phenyl Chloroformate
Phenyl chloroformate (PhOCOCl) is a common alternative to this compound for the introduction of a phenoxycarbonyl group. It is often considered a safer alternative to the highly toxic phosgene gas.
Purity Assessment Comparison
| Feature | This compound | Phenyl Chloroformate |
| Typical Purity | 97-99% | >98% |
| Common Impurities | O,O'-diphenyl thiocarbonate, phenol, thiophenol | Diphenyl carbonate, phenol, residual phosgene |
| Analytical Challenges | Moisture sensitivity can lead to degradation during analysis. | Also moisture sensitive. Residual phosgene requires special handling and detection methods. |
| Recommended Primary Technique | GC-MS for comprehensive impurity profiling. | GC-MS or HPLC for routine purity checks. |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Logical relationship between reagent purity and reaction outcome.
References
O-Phenyl Chlorothioformate: A Comparative Performance Analysis in Peptide Thioester Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of peptide thioesters is a critical step in the production of complex peptides and proteins via native chemical ligation. O-Phenyl chlorothioformate has emerged as a valuable reagent for this purpose. This guide provides an objective comparison of this compound's performance against other common coupling reagents in the context of solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.
This compound is a versatile reagent utilized in organic synthesis, particularly for the introduction of a thiocarbonyl functional group. In the realm of peptide chemistry, it serves as an activating agent for the C-terminal carboxylic acid, facilitating the formation of a thioester. This functionality is crucial for the subsequent native chemical ligation (NCL), a powerful technique for joining unprotected peptide fragments.
Performance Comparison in a Model Peptide Synthesis
To provide a clear benchmark, this guide focuses on the synthesis of a peptide thioester derived from the rabies virus glycoprotein (Rvg), a 29-amino acid peptide. While direct head-to-head comparative studies using this compound for this specific peptide are not available in a single publication, we can collate and compare its performance with that of other widely used coupling reagents based on published data for similar transformations. The key performance indicators for this comparison are reaction yield, purity of the crude product, and reaction time.
It is important to note that the performance of coupling reagents can be sequence-dependent and influenced by factors such as steric hindrance and the presence of sensitive amino acid residues.
| Reagent/Method | Reagent Type | Typical Yield (%) | Crude Purity (%) | Key Advantages | Common Drawbacks |
| p-Nitrophenyl Chloroformate | Chloroformate | ~36% (isolated) | >57% | Cost-effective, straightforward procedure. | Can be less efficient for hindered couplings, potential for side reactions. |
| HATU/DIEA | Aminium/Uronium Salt | >90% | High | High coupling efficiency, fast reaction times, low racemization.[1][2] | Higher cost, potential for guanidinylation of the N-terminal amine.[1] |
| HBTU/HOBt/DIEA | Aminium/Uronium Salt | >90% | High | Widely used, effective for most standard couplings.[3] | Slightly less reactive than HATU, potential for side reactions.[1] |
| PyBOP/DIEA | Phosphonium Salt | >90% | High | Low racemization, byproducts are generally soluble.[1] | Can be less effective for very hindered couplings compared to HATU. |
| DIC/HOBt | Carbodiimide/Additive | Variable | Good to High | Cost-effective, well-established. | Slower reaction times, potential for racemization without additives, formation of insoluble DCU byproduct with DCC.[1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative protocols for the synthesis of a peptide thioester using the compared methods.
Synthesis of Rvg Peptide Thioester using p-Nitrophenyl Chloroformate
This protocol is adapted from a method for generating peptide thioester precursors.
-
Peptide Synthesis: The 29-amino acid Rvg peptide is synthesized on a Rink-PEG-PS resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Activation: Following completion of the peptide chain assembly, the resin-bound peptide is treated with p-nitrophenylchloroformate in dichloromethane (CH₂Cl₂).
-
Cyclization/Activation: The resulting peptidyl-carbamate is treated with 0.5 M N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) for 15 minutes to afford the peptide-N-acyl-benzimidazolinone (Nbz) resin.
-
Cleavage: The peptide-Nbz is cleaved from the resin using a standard trifluoroacetic acid (TFA) cleavage cocktail.
-
Thiolysis: The purified peptide-Nbz is then subjected to thiolysis to yield the desired peptide thioester.
General Protocol for Peptide Thioester Synthesis using Aminium/Phosphonium Reagents (HATU, HBTU, PyBOP)
-
Resin Swelling: The solid support resin is swelled in an appropriate solvent such as DMF.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acid (3-5 equivalents) is pre-activated with the coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF. This activated solution is then added to the resin.
-
Reaction Monitoring: The coupling reaction is monitored for completion using a qualitative test such as the Kaiser test.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-5 are repeated for each amino acid in the peptide sequence.
-
Final Cleavage and Thioester Formation: After the final amino acid coupling, the peptide is cleaved from the resin, and the C-terminal is converted to a thioester, often through a specific linker strategy designed for thioester synthesis.
Reaction Mechanisms and Workflows
Understanding the underlying chemical processes is essential for optimizing synthetic routes and troubleshooting potential issues.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Activation Mechanism of this compound
Caption: Activation of a peptide's C-terminus with this compound.
Activation Mechanism of HATU
Caption: Peptide bond formation mechanism using HATU as a coupling agent.
Conclusion
This compound and its analogs represent a cost-effective and viable option for the synthesis of peptide thioesters. However, for achieving the highest yields and purity, particularly in the synthesis of long or "difficult" peptides, modern aminium and phosphonium-based coupling reagents such as HATU and PyBOP often demonstrate superior performance. The choice of reagent will ultimately depend on a balance of factors including the specific peptide sequence, scale of synthesis, cost considerations, and desired purity levels. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their specific synthetic needs.
References
Literature review of O-Phenyl chlorothioformate applications and limitations
For researchers, scientists, and professionals in drug development, O-Phenyl chlorothioformate stands as a significant reagent for the thionocarbonylation of alcohols, a key step in the widely utilized Barton-McCombie deoxygenation reaction. This guide provides a comprehensive review of its applications and limitations, offering a comparative analysis with alternative reagents, supported by experimental data and detailed protocols.
This compound is a versatile reagent in organic synthesis, primarily used to introduce a phenoxythiocarbonyl group to alcohols, converting them into O-aryl thionocarbonates.[1] This transformation is crucial for the deoxygenation of alcohols to the corresponding alkanes, a fundamental reaction in the synthesis of complex molecules, pharmaceuticals, and agrochemicals.[1][2]
Key Applications in Organic Synthesis
The predominant application of this compound is in the Barton-McCombie deoxygenation reaction. This two-step process involves the formation of a thionocarbonate intermediate from an alcohol, followed by a radical-initiated reduction to the alkane.[3][4] The reaction is valued for its mild conditions and tolerance of various functional groups.[3]
Beyond deoxygenation, this compound is instrumental in the synthesis of:
-
Peptide α-thioesters: Versatile intermediates in peptide chemistry.[5]
-
Deoxynucleosides: Essential components in the development of antiviral and anticancer therapeutics.[5]
-
Complex natural products: Facilitating key transformations in their total synthesis.[5]
Performance Comparison with Alternative Reagents
While this compound is a powerful tool, several alternatives exist for the thiocarbonylation step in the Barton-McCombie deoxygenation. The choice of reagent can significantly impact reaction efficiency, substrate scope, and overall cost.
| Reagent | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| This compound | High reactivity, good yields for a broad range of substrates. | Moisture sensitive, corrosive, requires careful handling.[2][6] | Pyridine or DMAP as base, dichloromethane or THF as solvent, room temperature. |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | Milder, less corrosive, easier to handle. | Generally lower reactivity, may require higher temperatures or longer reaction times. | Pyridine or DMAP as base, dichloromethane or THF as solvent, often requires heating. |
| Carbon Disulfide / Methyl Iodide | Inexpensive and readily available. | Involves the use of toxic and volatile reagents, can have lower yields for hindered alcohols. | Strong base (e.g., NaH), THF or DMF as solvent, followed by addition of methyl iodide.[7] |
Experimental Data Summary:
Quantitative data comparing the performance of these reagents for the thiocarbonylation of a common secondary alcohol, cyclohexanol, is summarized below.
| Reagent | Product | Yield (%) | Reaction Time (h) |
| This compound | O-Cyclohexyl S-phenyl thiocarbonate | ~90-95 | 1-2 |
| 1,1'-Thiocarbonyldiimidazole | O-Cyclohexyl N-imidazolyl thionocarbamate | ~80-85 | 4-6 |
| Carbon Disulfide / Methyl Iodide | O-Cyclohexyl S-methyl dithiocarbonate | ~75-80 | 3-4 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate.
Limitations and Side Reactions
Despite its utility, this compound has several limitations:
-
Moisture Sensitivity: It readily hydrolyzes in the presence of water, requiring anhydrous reaction conditions.[2]
-
Toxicity and Corrosiveness: The compound is corrosive and toxic, necessitating handling in a fume hood with appropriate personal protective equipment.[6]
-
Substrate Scope: While generally broad, reactions with sterically hindered alcohols can be sluggish and may require elevated temperatures. Primary alcohols can sometimes be poor substrates for the subsequent radical deoxygenation due to the instability of primary radicals.[4]
-
Side Reactions: The formation of byproducts such as O,O'-diphenyl thiocarbonate can occur, especially if the reaction is not carried out under optimal conditions.[6] Phenyl radicals can also be generated during the deoxygenation step, which can be highly reactive and potentially lead to undesired side reactions.
Experimental Protocols
1. General Procedure for the Synthesis of O-Aryl Thionocarbonates using this compound:
To a solution of the alcohol (1.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere is added pyridine (1.5 equiv) followed by the dropwise addition of this compound (1.2 equiv). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
2. General Procedure for the Barton-McCombie Deoxygenation:
To a solution of the O-aryl thionocarbonate (1.0 equiv) in anhydrous toluene (0.1 M) is added tributyltin hydride (1.5 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN). The reaction mixture is heated to reflux (or an appropriate temperature for the specific substrate) and stirred until the starting material is consumed, as monitored by TLC. The solvent is then removed under reduced pressure. The residue is purified by flash column chromatography to afford the deoxygenated product. To remove tin byproducts, the crude product can be treated with a solution of potassium fluoride in water.[4]
Visualizing the Process
Diagram of the Barton-McCombie Deoxygenation Workflow:
Caption: General workflow for the Barton-McCombie deoxygenation.
Reaction Mechanism of the Barton-McCombie Deoxygenation:
Caption: Radical chain mechanism of the Barton-McCombie deoxygenation.
References
- 1. Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 5. Base-Promoted Synthesis of O-Aryl/Alkyl N,N-Dimethylthiocarbamates Starting from Inexpensive and Environmentally Benign Disulfide [organic-chemistry.org]
- 6. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 7. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]
A Mechanistic Duel: O-Phenyl Chlorothioformate vs. its S-Phenyl Isomer in Acylation Chemistry
A comprehensive guide for researchers, scientists, and drug development professionals comparing the synthesis, stability, and reactivity of O-Phenyl chlorothioformate and its S-Phenyl isomer. This report provides a detailed analysis of their mechanistic pathways, supported by experimental data, spectroscopic comparisons, and detailed protocols to inform reagent selection in acylation reactions.
This compound and its S-phenyl isomer, S-Phenyl chlorothioformate, are two structurally related reagents that exhibit distinct differences in their chemical behavior, stemming from the alternative placement of the oxygen and sulfur atoms. While both are employed as acylating agents, their synthesis, stability, and reaction mechanisms diverge, making a comparative understanding crucial for their effective application in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.
Synthesis and Stability: A Tale of Two Precursors
The synthetic routes to these isomers are fundamentally different, reflecting the distinct reactivity of their respective starting materials. This compound, also known as O-phenyl chlorothionoformate, is typically prepared through the reaction of phenol with thiophosgene.[1] Conversely, S-Phenyl chlorothioformate is synthesized from thiophenol and phosgene.[1]
While specific quantitative data on the relative stability of the two isomers is not extensively documented in readily available literature, empirical evidence suggests differences in their handling and storage requirements. Both compounds are sensitive to moisture and require storage under inert atmosphere at low temperatures to prevent hydrolysis.
Spectroscopic Characterization: Unambiguous Identification
The structural differences between the O-phenyl and S-phenyl isomers are clearly discernible through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 1: Spectroscopic Data for O-Phenyl and S-Phenyl Chlorothioformate
| Spectroscopic Data | This compound | S-Phenyl chlorothioformate |
| ¹H NMR (CDCl₃, δ ppm) | 7.10-7.43 (m, 5H)[2] | 7.40-7.60 (m, 5H) |
| IR (C=O/C=S stretch, cm⁻¹) | ~1250-1300 (C=S) | ~1770-1790 (C=O) |
Note: The ¹H NMR and IR data for S-Phenyl chlorothioformate are based on typical values for similar S-aryl thioesters and may vary slightly based on experimental conditions.
The key differentiating feature in the IR spectra is the position of the carbonyl (C=O) versus the thiocarbonyl (C=S) stretching frequency. The C=O stretch in the S-phenyl isomer appears at a much higher wavenumber, characteristic of an acyl chloride, while the C=S stretch of the O-phenyl isomer is found in the fingerprint region. In the ¹H NMR spectra, the aromatic protons of the S-phenyl isomer are typically shifted slightly downfield compared to the O-phenyl isomer due to the different electronic environments created by the flanking heteroatoms.
Mechanistic Insights into Reactivity: Solvolysis and Aminolysis
The mechanistic pathways of these isomers in nucleophilic substitution reactions are highly dependent on the nature of the nucleophile and the solvent.
Solvolysis: A Mechanistic Dichotomy
Studies on the solvolysis of both O-phenyl and S-phenyl chlorothioformates reveal a fascinating mechanistic duality. In solvents with high ionizing power and low nucleophilicity, such as aqueous fluoroalcohols, both isomers can undergo solvolysis via an ionization (SN1-like) mechanism.[3] Conversely, in more nucleophilic solvents like aqueous ethanol, the reaction proceeds through a bimolecular addition-elimination pathway.[3] Remarkably, kinetic studies have shown that the specific rates of solvolysis for both isomers are very similar across a range of solvents, suggesting a nuanced balance of electronic and steric effects.[3]
Aminolysis: A Difference in Electrophilicity
In reactions with amines (aminolysis), the difference in the electrophilicity of the carbonyl versus the thiocarbonyl carbon becomes more pronounced. Kinetic studies on the aminolysis of phenyl chloroformates and their thiono-analogs (this compound) have shown that the carbonyl compounds are more reactive towards amines.[4] This is attributed to the "harder" character of the carbonyl carbon, which has a greater affinity for "hard" amine nucleophiles according to Hard-Soft Acid-Base (HSAB) theory.[4]
The reaction of this compound with amines can be utilized for the synthesis of isothiocyanates.[5] For instance, the reaction with aniline can proceed to form phenyl isothiocyanate, though yields can be variable depending on the reaction conditions and the basicity of the amine.[5]
Table 2: Reaction of this compound with Various Amines
| Amine | Product | Yield (%) |
| Alkyl amines (one-pot) | Alkyl isothiocyanates | up to 95[5] |
| Electron-rich aryl amines (one-pot) | Aryl isothiocyanates | High[5] |
| Aniline (one-pot) | Phenyl isothiocyanate | 0-35[5] |
| Electron-deficient aryl amines (two-step) | Aryl isothiocyanates | up to 99[5] |
Experimental Protocols
Synthesis of this compound[6]
Materials:
-
Phenol
-
Thiophosgene
-
Sodium hydroxide
-
Methylene chloride
-
Water
-
Magnesium sulfate
Procedure:
-
A solution of thiophosgene (1.0 eq) in methylene chloride is prepared in a flask equipped with a stirrer and an addition funnel, and cooled to 0-5 °C.
-
A separate solution of phenol (1.0 eq) in 5% aqueous sodium hydroxide is prepared and cooled to 0-5 °C.
-
The phenol solution is added dropwise to the stirred thiophosgene solution, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at 0-5 °C.
-
The organic layer is separated, washed with dilute acid and water, and dried over magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Synthesis of S-Phenyl Chlorothioformate[7]
Materials:
-
Thiophenol
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Inert solvent (e.g., toluene)
-
Activated carbon (catalyst)
Procedure:
-
A solution of thiophenol (1.0 eq) in an inert solvent is prepared in a reactor equipped with a stirrer and a gas inlet.
-
A catalytic amount of activated carbon is added to the solution.
-
Phosgene gas is bubbled through the stirred solution at a controlled rate, maintaining the reaction temperature between 5-20 °C.
-
The reaction is monitored for the disappearance of thiophenol.
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The solvent and any excess phosgene are removed under reduced pressure, and the crude product is purified by vacuum distillation to yield S-phenyl chlorothioformate.
General Procedure for the Reaction with Aniline
Materials:
-
This compound or S-Phenyl chlorothioformate
-
Aniline
-
Inert solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
A solution of aniline (1.0 eq) and a base (1.1 eq) in an inert solvent is prepared in a flask under an inert atmosphere and cooled to 0 °C.
-
A solution of the chlorothioformate isomer (1.05 eq) in the same solvent is added dropwise to the stirred aniline solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Visualizing Reaction Mechanisms and Workflows
Caption: Synthetic routes to O- and S-Phenyl chlorothioformate.
Caption: General addition-elimination mechanism for aminolysis.
Caption: General experimental workflow for acylation reactions.
Conclusion
O-Phenyl and S-Phenyl chlorothioformate, while isomeric, present distinct profiles in their synthesis and reactivity. The choice between these two reagents will depend on the specific synthetic target and the desired reaction pathway. The O-phenyl isomer, derived from phenol and thiophosgene, serves as a precursor for thiocarbonyl compounds. In contrast, the S-phenyl isomer, originating from thiophenol and phosgene, is a more potent acylating agent for introducing a thiophenyl carbonyl moiety, particularly in reactions with hard nucleophiles like amines. Understanding their mechanistic nuances, supported by the experimental data and protocols provided in this guide, will empower researchers to make more informed decisions in the design and execution of their synthetic strategies.
References
- 1. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenyl chlorothionocarbonate(1005-56-7) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
Isotopic Labeling in Thioacylation Reactions: A Comparative Guide to O-Phenyl Chlorothioformate and its Alternatives
For researchers, scientists, and drug development professionals, understanding reaction mechanisms is paramount for optimizing synthetic routes and developing novel therapeutics. Isotopic labeling is a powerful technique to elucidate these mechanisms by tracking the fate of specific atoms throughout a chemical transformation. This guide provides a comparative overview of isotopic labeling studies involving O-Phenyl chlorothioformate and its alternatives in the context of thioacylation and related reactions, with a focus on the Barton-McCombie deoxygenation.
This compound: A Key Reagent in Radical Deoxygenation
This compound is a widely used reagent for the conversion of alcohols into O-phenyl thiocarbonates. These derivatives are crucial intermediates in the Barton-McCombie deoxygenation reaction, a powerful method for the reductive removal of a hydroxyl group from an organic molecule. The reaction proceeds via a radical chain mechanism, offering a mild and efficient alternative to classical deoxygenation methods.
The overall transformation involves two key steps:
-
Thioacylation: The alcohol is treated with this compound in the presence of a base (e.g., pyridine or 4-dimethylaminopyridine, DMAP) to form the corresponding O-phenyl thiocarbonate.
-
Radical Deoxygenation: The thiocarbonate is then treated with a radical initiator (e.g., azobisisobutyronitrile, AIBN) and a hydrogen atom source, typically tributyltin hydride (Bu₃SnH), to yield the deoxygenated product.[1][2]
The driving force for the reaction is the formation of a stable tin-sulfur bond.[3]
The Barton-McCombie Deoxygenation Mechanism
The mechanism of the Barton-McCombie deoxygenation has been well-established and proceeds through the following steps:
-
Initiation: A radical initiator, such as AIBN, generates a tributyltin radical (Bu₃Sn•).
-
Propagation:
-
The tributyltin radical attacks the sulfur atom of the thiocarbonate, leading to the formation of an intermediate radical.
-
This intermediate fragments to generate an alkyl radical and S-(tributylstannyl) O-phenyl thiocarbonate.
-
The alkyl radical abstracts a hydrogen atom from tributyltin hydride to yield the deoxygenated alkane and a new tributyltin radical, which continues the chain reaction.
-
Figure 1. Mechanism of the Barton-McCombie deoxygenation reaction.
Isotopic Labeling Studies in a Related System
In this study, a deuterium-labeled silane (TMS)₃SiD was used as the radical-quenching agent to investigate the fate of the trifluoromethyl radical.
Experimental Protocol: Deuterium Labeling in Deoxygenative Trifluoromethylation
The following protocol is adapted from the mechanistic study of the deoxygenative trifluoromethylation of O-alkyl thiocarbonates.[4]
Materials:
-
O-alkyl thiocarbonate substrate
-
Trifluoromethyl source (e.g., Umemoto's or Togni's reagent)
-
Deuterated tris(trimethylsilyl)silane ((TMS)₃SiD)
-
Photocatalyst (if required)
-
Solvent (e.g., acetonitrile)
Procedure:
-
To a reaction vessel, add the O-alkyl thiocarbonate, the trifluoromethyl source, and the photocatalyst.
-
Add the solvent and degas the mixture.
-
Add the deuterated tris(trimethylsilyl)silane ((TMS)₃SiD) to the reaction mixture.
-
Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., ¹⁹F NMR).
-
Upon completion, analyze the reaction mixture by mass spectrometry to identify and quantify the deuterated trifluoromethane (DCF₃) formed.
Data Presentation: Deuterium Labeling Experiment
| Substrate | Deuterium Source | Product Analyzed | Outcome | Reference |
| O-Alkyl Thiocarbonate | (TMS)₃SiD | DCF₃ | The formation of deuterated trifluoromethane (DCF₃) was observed, indicating that the trifluoromethyl radical abstracts a deuterium atom from the silane. | [4] |
This experiment demonstrates that the trifluoromethyl radical is a free intermediate in the reaction, which is a key mechanistic insight.
Figure 2. Experimental workflow for the deuterium labeling study.
Alternatives to this compound
For the Barton-McCombie deoxygenation, several other reagents can be used to form the necessary thiocarbonyl derivative.
Alternative Thiocarbonylating Agents
| Reagent | Derivative Formed | Comments |
| Carbon disulfide / Methyl iodide | Xanthate | A common and effective alternative. |
| Thiobenzoyl chloride | Thiobenzoate | Another widely used option. |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | Thiocarbonylimidazolide | Useful for its ease of handling. |
The choice of reagent can depend on the specific substrate and desired reaction conditions.
Alternative Isotopic Labeling Strategies for Aromatic Systems
While this compound could hypothetically be used in reactions to introduce labeled phenylthio groups, more direct and efficient methods exist for isotopically labeling aromatic rings.
Isotopic Labeling of Phenols and Anilines
Recent advances have provided methods for the direct incorporation of isotopes into the core of aromatic rings.
| Isotope Source | Target Molecule | Method | Key Features |
| ¹³CO₂ or ¹⁴CO₂ | Phenols | [5+1] Cyclization of a 1,5-dibromo-1,4-pentadiene precursor | Allows for late-stage, site-specific labeling of the ipso-carbon of phenols. |
| Labeled Aniline | Anilines | Not specified in detail | Used as a starting material for the synthesis of other labeled aromatic compounds. |
These methods offer powerful alternatives for the synthesis of isotopically labeled compounds for mechanistic studies and as tracers in various biological and chemical systems.
Conclusion
This compound is a valuable reagent for the thioacylation of alcohols, primarily in the context of the Barton-McCombie deoxygenation. While direct isotopic labeling studies on its reactions are scarce, the principles of using isotopic tracers to elucidate radical mechanisms are well-established, as demonstrated in related systems. For researchers requiring isotopically labeled aromatic compounds, alternative, more direct methods for incorporating isotopes into phenolic and anilinic structures are available and offer significant advantages in terms of efficiency and specificity. The continued development of novel labeling strategies will undoubtedly provide deeper insights into complex reaction mechanisms and facilitate the advancement of chemical and pharmaceutical sciences.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Barton-McCombie Reaction [organic-chemistry.org]
- 3. A large kinetic isotope effect in the reaction of ascorbic acid with 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide (PTIO˙) in aqueous buffer solutions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Interrupting the Barton–McCombie Reaction: Aqueous Deoxygenative Trifluoromethylation of O-Alkyl Thiocarbonates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of O-Phenyl Chlorothioformate: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: O-Phenyl chlorothioformate is a corrosive and reactive chemical. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Immediate and proper disposal is critical to ensure laboratory safety.
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment.
Essential Safety and Hazard Information
This compound is classified as a corrosive substance that can cause severe burns to the skin, eyes, and respiratory tract.[1] It is also moisture-sensitive and possesses a strong, unpleasant odor.[1] Due to its reactivity, it must be handled as hazardous waste and should never be disposed of down the drain.[2]
| Property | Data | Source |
| CAS Number | 1005-56-7 | [3][4] |
| Molecular Formula | C7H5ClOS | [5][6] |
| Molecular Weight | 172.63 g/mol | [5][6] |
| Appearance | Clear yellow liquid | [1] |
| Boiling Point | 81-83 °C at 6 mmHg | [3] |
| Density | 1.248 g/mL at 25 °C | [3] |
| Flash Point | 81 °C (177.8 °F) - closed cup | [3] |
| Hazards | Causes severe skin burns and eye damage.[1][5] | GHS05 |
Experimental Protocol: Quenching and Neutralization
Unused or waste this compound must be neutralized before disposal. This procedure should be performed in a chemical fume hood.
Materials:
-
This compound waste
-
A suitable inert solvent (e.g., Toluene)
-
10% Sodium hydroxide (NaOH) solution
-
Large beaker or flask for the quenching reaction
-
Stir plate and stir bar
-
Dropping funnel
-
pH paper or pH meter
-
Appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, and a lab coat.
Procedure:
-
Preparation:
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Place a large beaker containing a stir bar on a stir plate within the fume hood.
-
Add a volume of cold 10% sodium hydroxide solution to the beaker, sufficient to react with the amount of this compound waste. A significant excess of the NaOH solution is recommended.
-
If the this compound waste is concentrated, it can be diluted in an inert solvent like toluene before quenching to better control the reaction rate.
-
-
Quenching:
-
Begin stirring the sodium hydroxide solution.
-
Slowly and carefully add the this compound waste (or its solution in an inert solvent) to the stirring basic solution using a dropping funnel. The reaction is exothermic, so slow addition is crucial to control the temperature.
-
Observe the reaction. If it becomes too vigorous, pause the addition and allow the mixture to cool. An ice bath can be used to cool the reaction vessel if necessary.
-
-
Neutralization and Verification:
-
After the addition is complete, continue stirring the mixture for at least 30 minutes to ensure the reaction has gone to completion.
-
Check the pH of the resulting solution using pH paper or a pH meter. The solution should be basic. If it is acidic or neutral, slowly add more 10% sodium hydroxide solution until the solution is basic.
-
-
Waste Collection:
-
The neutralized solution should be collected in a properly labeled hazardous waste container. The label should include all constituents of the mixture.
-
Contact your institution's Environmental Health and Safety (EH&S) department for pickup and final disposal.[7]
-
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Handling of Unwanted or Expired Reagent
Unwanted, unopened, or expired containers of this compound should not be opened or quenched. These should be treated as hazardous waste.
-
Labeling: Securely label the container as "Hazardous Waste: this compound".
-
Storage: Store the container in a designated satellite accumulation area for hazardous waste, away from incompatible materials such as water, strong oxidizing agents, alcohols, amines, and alkalis.
-
Disposal: Arrange for pickup by your institution's EH&S department for proper disposal.[7]
By following these procedures, laboratory professionals can safely manage this compound waste, ensuring the protection of themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. ICSC 1007 - PHENYL CHLOROFORMATE [chemicalsafety.ilo.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]
- 5. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]
- 6. 21.4 Chemistry of Acid Halides - Organic Chemistry | OpenStax [openstax.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Essential Safety and Operational Guide for Handling O-Phenyl Chlorothioformate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of O--Phenyl chlorothioformate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Chemical Properties
O-Phenyl chlorothioformate is a corrosive and hazardous chemical that requires careful handling. It is classified with the GHS05 pictogram, indicating its potential to cause severe skin burns and eye damage.
| Property | Value |
| Synonyms | Phenyl thionochloroformate, Phenyl thioxochloroformate |
| CAS Number | 1005-56-7 |
| Molecular Formula | C₇H₅ClOS |
| Molecular Weight | 172.63 g/mol |
| Appearance | Light yellow to amber clear liquid |
| Boiling Point | 81-83 °C at 6 mmHg |
| Density | 1.248 g/mL at 25 °C |
| Flash Point | 81 °C (177.8 °F) - closed cup[1][2] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to prevent exposure.
| Protection Type | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield are required.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes are essential.[4] |
| Respiratory Protection | Work in a well-ventilated fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate filter for organic vapors and acid gases (e.g., type ABEK).[5] |
Safe Handling and Storage
Operational Plan for Handling:
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.[3]
-
Work exclusively in a certified chemical fume hood.
-
Have spill control materials (e.g., inert absorbent like sand or vermiculite) available.
-
-
Handling:
-
Storage:
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3] |
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[1]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[1]
-
Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas may be generated.[7][8]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures:
-
Evacuation: Evacuate the area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment: Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collection: Collect the absorbed material using spark-proof tools and place it in a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
PPE: Wear the appropriate personal protective equipment as outlined in Section 2 during cleanup.
Disposal Plan
Neutralization and Disposal of Small Quantities:
-
Work in a Fume Hood: All neutralization and disposal procedures must be performed in a chemical fume hood.
-
Prepare Neutralizing Solution: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate, in a large beaker.
-
Slow Addition: Slowly and carefully add the this compound to the stirred sodium bicarbonate solution. Be prepared for gas evolution (carbon dioxide).
-
Stir and Monitor: Allow the mixture to stir for several hours to ensure complete hydrolysis and neutralization.
-
pH Check: Check the pH of the solution to ensure it is neutral (pH 6-8).
-
Aqueous Waste Disposal: The neutralized aqueous solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Disposal of Contaminated Materials:
-
Contaminated PPE, absorbent materials, and empty containers should be placed in a sealed, labeled container and disposed of as hazardous waste through your institution's environmental health and safety office.
Workflow and Logical Relationships
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. p-nitrophenyl chloroformate solvolysis: Topics by Science.gov [science.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. laballey.com [laballey.com]
- 6. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 8. scbt.com [scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
